molecular formula C7H7N3 B1404090 Pyrazolo[1,5-a]pyridin-4-amine CAS No. 1546993-64-9

Pyrazolo[1,5-a]pyridin-4-amine

Cat. No.: B1404090
CAS No.: 1546993-64-9
M. Wt: 133.15 g/mol
InChI Key: OGXWKAPKKLJNMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[1,5-a]pyridin-4-amine is a chemical compound For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. This compound is a nitrogen-containing heterocyclic compound that belongs to a class of fused bicyclic structures of high interest in medicinal chemistry and drug discovery. While specific biological data for this exact analog is an area of active investigation, it shares a core structural motif with the extensively researched pyrazolo[1,5-a]pyrimidine family . These related compounds are recognized as privileged scaffolds in the design of potent protein kinase inhibitors (PKIs) for targeted cancer therapy . They function by modulating key enzymes involved in cellular signaling pathways, such as cyclin-dependent kinases (CDKs), B-Raf, and MEK, leading to antiproliferative effects in various cancer cell lines . The versatility of the pyrazolo[1,5-a]pyrimidine core allows for synthetic modifications that fine-tune pharmacological properties, including binding affinity, selectivity, and pharmacokinetics . Researchers value this family of compounds for their synthetic accessibility and potential to generate diverse chemical libraries for biological screening . As a member of this pharmacologically significant heterocyclic family, this compound serves as a valuable building block for researchers developing novel molecular probes and therapeutic candidates in oncology and beyond. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-1-5-10-7(6)3-4-9-10/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXWKAPKKLJNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546993-64-9
Record name pyrazolo[1,5-a]pyridin-4-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Pyrazolo[1,5-a]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties of Pyrazolo[1,5-a]pyridin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, structural features, synthesis, and potential applications, offering a valuable resource for researchers working with this scaffold.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active molecules.[1][2][3] This fused heterocyclic system, comprising a pyrazole ring fused to a pyridine ring, offers a unique three-dimensional structure that can effectively interact with various biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, protein kinase inhibition for cancer therapy and phosphoinositide 3-kinase (PI3K) inhibition.[2] The introduction of an amino group at the 4-position, as in this compound, provides a key functional handle for further chemical modifications, making it a valuable building block in the synthesis of compound libraries for drug screening.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. While experimental data for this compound is not extensively documented in publicly available literature, this section consolidates the known information and provides context based on related structures.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1546993-64-9, 33334-11-1[4][5]
Molecular Formula C₇H₇N₃[4][5][6]
Molecular Weight 133.15 g/mol [5]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
pKa Not availableN/A

Note: The lack of readily available experimental data for properties such as melting point, boiling point, solubility, and pKa highlights an area for future experimental investigation. Researchers are advised to determine these properties empirically for their specific batches of the compound.

Synthesis of this compound

The synthesis of the pyrazolo[1,5-a]pyridine core is well-established, with several synthetic strategies reported in the literature. The most common approaches involve the construction of the pyrazole ring onto a pyridine precursor or vice versa.

General Synthetic Strategies for the Pyrazolo[1,5-a]pyridine Scaffold

A prevalent method for the synthesis of pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition reaction . This typically involves the reaction of an N-aminopyridinium ylide with an alkyne or alkene.[7][8] Another effective strategy is the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen.[1] These methods offer a versatile and efficient means to access a variety of substituted pyrazolo[1,5-a]pyridine derivatives.

Conceptual Synthesis Workflow for this compound

While a specific, detailed experimental protocol for the synthesis of the parent this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be conceptualized based on established methodologies. A potential approach could involve the cyclization of a suitably substituted pyridine derivative. For instance, the reaction of a 4-aminopyridine precursor bearing a reactive group at the 1-position with a reagent that can provide the remaining atoms of the pyrazole ring could yield the desired product.

G 4-Substituted Pyridine 4-Substituted Pyridine Intermediate Intermediate 4-Substituted Pyridine->Intermediate Reagent for Pyrazole Formation This compound This compound Intermediate->this compound Cyclization/Functional Group Manipulation

Caption: Conceptual workflow for the synthesis of this compound.

Note: This represents a generalized workflow. The actual reagents and conditions would need to be optimized based on experimental findings.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight. For this compound (C₇H₇N₃), the expected monoisotopic mass is 133.0640 Da.[6] High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations would also be present.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is largely dictated by the pyrazolo[1,5-a]pyridine core and the 4-amino substituent.

Reactivity of the Pyrazolo[1,5-a]pyridine Ring

The pyrazolo[1,5-a]pyridine ring system is aromatic and can undergo electrophilic substitution reactions. The position of substitution will be directed by the electron-donating or -withdrawing nature of any existing substituents.

Reactivity of the 4-Amino Group

The primary amino group at the 4-position is a versatile functional group that can participate in a wide range of chemical transformations. It can act as a nucleophile, allowing for reactions such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various nucleophilic substitution reactions (Sandmeyer reaction).

  • Coupling Reactions: Participation in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form C-N bonds.

G cluster_0 Reactions of the 4-Amino Group This compound This compound Amide Amide This compound->Amide Acylation Alkylated Amine Alkylated Amine This compound->Alkylated Amine Alkylation Diazonium Salt Diazonium Salt This compound->Diazonium Salt Diazotization Substituted Pyrazolo[1,5-a]pyridine Substituted Pyrazolo[1,5-a]pyridine Diazonium Salt->Substituted Pyrazolo[1,5-a]pyridine Nucleophilic Substitution

Caption: Key chemical transformations of the 4-amino group.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Its derivatives have been investigated as:

  • Protein Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine core, a closely related structure, is a well-known scaffold for the development of protein kinase inhibitors for the treatment of cancer.[2] The 4-amino group can be functionalized to introduce substituents that enhance binding affinity and selectivity for specific kinases.

  • PI3K Inhibitors: Derivatives of the pyrazolo[1,5-a]pyridine scaffold have shown promise as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are involved in cell signaling pathways implicated in cancer and inflammatory diseases.

  • Antiviral Agents: The broader class of pyrazolopyridines has been explored for antiviral activity.

Conclusion

This compound is a foundational building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. While there is a need for more comprehensive experimental data on its fundamental physicochemical properties, the established synthetic routes to the core scaffold and the known reactivity of the 4-amino group provide a solid basis for its utilization in drug discovery programs. Further research into this compound and its derivatives is warranted to fully explore its potential in addressing unmet medical needs.

References

  • AA Blocks. Product Index. Available from: [Link]

  • Arctom. CAS NO. 1546993-64-9 | this compound. Available from: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. 2019. Available from: [Link]

  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers. 2020. Available from: [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. 2023. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available from: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. 1992. Available from: [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Inorganic Chemistry. 2021. Available from: [Link]

  • Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2012. Available from: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. 2005. Available from: [Link]

  • Physicochemical properties of 4-amino pyridine a model pollutant. ResearchGate. 2022. Available from: [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. 2024. Available from: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. 2021. Available from: [Link]

  • This compound (C7H7N3). PubChemLite. Available from: [Link]

  • [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. RSC Advances. 2024. Available from: [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. 2017. Available from: [Link]

  • 4-Aminopyrazolo[3,4-d]pyrimidine (4-APP) as a novel inhibitor of the RNA and DNA depurination induced by Shiga toxin 1. Biochemical Journal. 2000. Available from: [Link]

  • 1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST WebBook. Available from: [Link]

  • 1H-Pyrazolo[4,3-d]pyrimidin-7-amine. NIST WebBook. Available from: [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. 2015. Available from: [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. 2022. Available from: [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][5][9][10]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules. 2021. Available from: [Link]

Sources

"Pyrazolo[1,5-a]pyridin-4-amine" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pyrazolo[1,5-a]pyridin-4-amine: Structure, Synthesis, and Medicinal Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active molecules with applications ranging from oncology to infectious diseases. This document will delve into the precise chemical identity of this compound, outline a robust synthetic strategy, and discuss its potential as a valuable building block for novel therapeutics.

Core Molecular Structure and Nomenclature

A precise understanding of a molecule's structure and its formal name is fundamental to all subsequent scientific investigation. This compound is a fused bicyclic heteroaromatic system where a pyrazole ring is fused to a pyridine ring.

IUPAC Name: The formal IUPAC name for this compound is This compound [1].

Chemical Formula: C₇H₇N₃[1]

Structure: The structure consists of a pyrazole ring fused at the 1 and 5 positions to a pyridine ring. The amine functional group is substituted at the 4-position of this fused system.

Caption: Chemical structure of this compound.

Synthetic Strategy: A Mechanistic Approach

The synthesis of substituted pyrazolo[1,5-a]pyridines is well-documented, often proceeding through a [3+2] cycloaddition reaction. A robust and adaptable method involves the initial N-amination of a pyridine precursor, followed by cyclization with a suitable partner. This approach provides excellent control over regioselectivity.

The proposed synthesis for this compound leverages this strategy, starting from a commercially available substituted pyridine.

Experimental Protocol: Proposed Synthesis

Part A: N-Amination of 4-chloropyridine

  • Reactant Preparation: To a solution of 4-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add O-mesitylenesulfonylhydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C.

    • Rationale (Expertise & Experience): MSH is an effective aminating agent. The choice of DCM as a solvent is due to its inert nature and ability to dissolve both reactants. Conducting the reaction at 0 °C helps to control the exothermicity of the reaction and minimize side products.

  • Reaction: Stir the mixture at room temperature for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the resulting N-aminopyridinium salt often precipitates and can be collected by filtration. Wash the solid with cold DCM to remove residual impurities.

Part B: [3+2] Cycloaddition and Aromatization

  • Reactant Preparation: Suspend the N-amino-4-chloropyridinium salt (1.0 eq) and ethyl propiolate (1.2 eq) in a high-boiling point solvent like dimethylformamide (DMF).

    • Rationale (Trustworthiness): Ethyl propiolate serves as the two-carbon component for the pyrazole ring formation. DMF is an excellent solvent for this type of cycloaddition, facilitating the reaction at elevated temperatures.

  • Reaction: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (2.5 eq), to the mixture. Heat the reaction to 80-100 °C for 6-8 hours.

    • Rationale (Expertise & Experience): The base is crucial for the in-situ generation of the N-ylide, the active 1,3-dipole species. The subsequent heating drives the 1,3-dipolar cycloaddition and subsequent elimination/aromatization to form the fused ring system. This sequence leads to the formation of ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate.

  • Saponification: Treat the crude ester with an aqueous solution of sodium hydroxide (NaOH) and heat to reflux to hydrolyze the ester to the corresponding carboxylic acid.

  • Decarboxylation & Amination: The subsequent steps would involve decarboxylation of the 3-carboxylic acid and a nucleophilic aromatic substitution (SₙAr) reaction to replace the 4-chloro substituent with an amino group, which can be achieved using ammonia or a protected amine source under pressure and/or with a suitable catalyst. An alternative is a Curtius or similar rearrangement from the 4-carboxylic acid derivative, which could be synthesized from a 4-cyanopyridine starting material.[2]

G cluster_start Starting Materials cluster_cyclo Cycloaddition cluster_mod Functional Group Interconversion cluster_final Final Product 4-Chloropyridine 4-Chloropyridine MSH MSH N-Amino-4-chloropyridinium Salt N-Amino-4-chloropyridinium Salt MSH->N-Amino-4-chloropyridinium Salt Cycloadduct Intermediate Cycloadduct Intermediate N-Amino-4-chloropyridinium Salt->Cycloadduct Intermediate [3+2] Cycloaddition Ethyl Propiolate Ethyl Propiolate Ethyl Propiolate->Cycloadduct Intermediate Base (K2CO3) Base (K2CO3) Base (K2CO3)->Cycloadduct Intermediate Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate Cycloadduct Intermediate->Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate Aromatization Saponification (NaOH) Saponification (NaOH) Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate->Saponification (NaOH) Decarboxylation Decarboxylation Saponification (NaOH)->Decarboxylation Nucleophilic Substitution (NH3) Nucleophilic Substitution (NH3) Decarboxylation->Nucleophilic Substitution (NH3) This compound This compound Nucleophilic Substitution (NH3)->this compound

Caption: Proposed synthetic workflow for this compound.

Analytical and Spectroscopic Profile

Characterization of the final compound is critical for confirming its identity and purity. While experimental data for this compound is not widely published, we can predict its analytical profile based on known data for the parent scaffold and related structures.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

Adduct m/z (Predicted)
[M+H]⁺134.07128
[M+Na]⁺156.05322
[M-H]⁻132.05672
Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum of the unsubstituted parent pyrazolo[1,5-a]pyridine has been reported.[3] For the 4-amino derivative, we would anticipate characteristic shifts:

  • Aromatic Protons: The protons on the pyridine and pyrazole rings would appear in the aromatic region (typically δ 6.5-8.5 ppm). The introduction of the electron-donating amino group at the C4 position would be expected to cause an upfield shift (to lower ppm values) for the adjacent protons (H3 and H5) compared to the parent scaffold.

  • Amine Protons: A broad singlet corresponding to the -NH₂ protons would be observed, with its chemical shift being dependent on the solvent and concentration.

Medicinal Chemistry Perspective and Applications

The pyrazolo[1,5-a]pyridine core is a cornerstone in modern drug discovery.[4] Its rigid, planar structure makes it an excellent scaffold for presenting functional groups to biological targets in a well-defined orientation.

Established Biological Activities:

  • Oncology: Derivatives of this scaffold have been identified as potent inhibitors of various protein kinases, such as p38 inhibitors, which are implicated in inflammatory diseases and cancer.[4]

  • Infectious Diseases: Pyrazolo[1,5-a]pyridine-3-carboxamides have shown remarkable potency against Mycobacterium tuberculosis, including multi-drug resistant strains, making this scaffold a promising starting point for new anti-tubercular agents.[2]

  • Neurological Disorders: The scaffold is present in compounds developed for treating central nervous system disorders by targeting dopamine receptors.[4]

The 4-amino group of the title compound is a particularly valuable functional handle. It serves as a key point for diversification, allowing medicinal chemists to readily synthesize libraries of amide, sulfonamide, or urea derivatives to probe structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics. The amine can act as a hydrogen bond donor, a critical interaction in many enzyme active sites.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Ghosh, A., et al. (2020). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 5(2), 1256-1266. Available from: [Link]

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(9), 993-997. Available from: [Link]

Sources

An In-Depth Technical Guide to Pyrazolo[1,5-a]pyridin-4-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. As a purine analogue, this core structure has been extensively explored for its potential as an antimetabolite in critical biochemical pathways.[1] The unique spatial arrangement of its nitrogen atoms allows for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties.[2] This guide focuses on a specific derivative, Pyrazolo[1,5-a]pyridin-4-amine, providing a comprehensive overview of its chemical characteristics, synthesis, and burgeoning potential in drug discovery and development.

Core Molecular Attributes

A foundational understanding of a compound begins with its fundamental physicochemical properties. For this compound, these are summarized below.

PropertyValueSource
CAS Number 1546993-64-9AiFChem
Molecular Formula C₇H₇N₃AiFChem
Molecular Weight 133.15 g/mol AiFChem

Synthesis of the Pyrazolo[1,5-a]pyridine Core: A Field of Active Innovation

General Synthetic Strategies

Several key synthetic transformations have proven effective in generating the pyrazolo[1,5-a]pyridine core:

  • [3+2] Cycloaddition of N-aminopyridines: This is a widely utilized method where N-aminopyridines react with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins.[3] This approach is often conducted under metal-free conditions, making it an attractive strategy from a green chemistry perspective.[3]

  • Cross-Dehydrogenative Coupling (CDC): This modern synthetic tool allows for the formation of C-C bonds directly from two C-H bonds, offering high atom economy. In the context of pyrazolo[1,5-a]pyridine synthesis, this can involve the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by an oxidant such as molecular oxygen.[4]

  • TEMPO-Mediated [3+2] Annulation–Aromatization: A more recent development involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) to mediate the reaction between N-aminopyridines and α,β-unsaturated compounds. This method offers high regioselectivity and good to excellent yields.[5]

A Plausible Synthetic Workflow for this compound

Based on the principles of [3+2] cycloaddition, a hypothetical, yet chemically sound, protocol for the synthesis of this compound can be proposed. This workflow underscores the importance of selecting appropriate starting materials to achieve the desired substitution pattern on the final product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product N-aminopyridine N-aminopyridine Cycloaddition [3+2] Cycloaddition N-aminopyridine->Cycloaddition Electron-deficient_alkene Electron-deficient_alkene Electron-deficient_alkene->Cycloaddition Dihydropyrazolo_pyridine Dihydropyrazolo[1,5-a]pyridine Intermediate Cycloaddition->Dihydropyrazolo_pyridine Initial Adduct Formation Final_Product This compound Dihydropyrazolo_pyridine->Final_Product Aromatization/Oxidation G cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibition Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Signal Transduction Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Cascade Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase_A Inhibition

Sources

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Core and the Significance of the 4-Amino Moiety

The pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with biological targets. This core is considered a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds. The introduction of an amino group, particularly at the 4-position, dramatically influences the electronic properties and hydrogen bonding capabilities of the molecule, often leading to enhanced potency and selectivity for various enzymatic and receptor targets.

While the definitive "first synthesis" of the parent Pyrazolo[1,5-a]pyridin-4-amine is not readily apparent in a singular, seminal publication within readily accessible historical literature, an examination of the fundamental principles of heterocyclic chemistry allows us to postulate its likely origins from early explorations into the reactivity of aminopyridines. The development of synthetic routes to this class of compounds has been driven by the quest for novel therapeutics, particularly in the area of kinase inhibitors for oncology.

Plausible Historical Pathways to the Pyrazolo[1,5-a]pyridine Ring System

The early 20th century saw a surge in the exploration of heterocyclic chemistry, with reactions like the Tschitschibabin amination of pyridines paving the way for the synthesis of various substituted pyridine derivatives. It is conceivable that the first synthesis of a pyrazolo[1,5-a]pyridine derivative arose from the cyclization of a suitably substituted 2-aminopyridine.

A plausible, albeit not definitively documented as the "first," approach would involve the reaction of a 2-amino-4-substituted pyridine with a three-carbon electrophilic synthon. The initial step would likely be the formation of an N-aminopyridinium salt, which could then undergo an intramolecular cyclization to form the fused pyrazolo[1,5-a]pyridine ring system.

A Modern Approach: Synthesis of Substituted Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition

Contemporary synthetic chemistry offers more efficient and versatile methods for the construction of the pyrazolo[1,5-a]pyridine core. One of the most powerful strategies is the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes. This approach allows for a high degree of control over the substitution pattern of the final product.

A representative modern synthesis involves the reaction of an N-aminopyridine with an α,β-unsaturated carbonyl compound in the presence of an oxidizing agent. This method provides a direct and atom-economical route to functionalized pyrazolo[1,5-a]pyridines.

Visualizing the Synthetic Pathway: [3+2] Cycloaddition

G cluster_process Process N_Aminopyridine N-Aminopyridine Ylide_Formation Ylide Formation (in situ) N_Aminopyridine->Ylide_Formation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Cycloaddition [3+2] Cycloaddition Unsaturated_Carbonyl->Cycloaddition Ylide_Formation->Cycloaddition Oxidation Oxidative Aromatization Cycloaddition->Oxidation Product Substituted Pyrazolo[1,5-a]pyridine Oxidation->Product

Caption: Modern synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition.

Detailed Experimental Protocol: A Representative Modern Synthesis

The following protocol is a generalized representation of a modern synthesis of a substituted pyrazolo[1,5-a]pyridine, based on established literature procedures.

Reaction: Synthesis of Ethyl 2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1-Amino-4-phenylpyridinium iodide314.143.14 g10 mmol
Ethyl acetoacetate130.141.56 g12 mmol
Potassium carbonate (K₂CO₃)138.214.15 g30 mmol
Iodine (I₂)253.812.79 g11 mmol
Acetonitrile (CH₃CN)41.0550 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-amino-4-phenylpyridinium iodide (10 mmol), ethyl acetoacetate (12 mmol), and potassium carbonate (30 mmol).

  • Add 50 mL of acetonitrile to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add iodine (11 mmol) portion-wise to the reaction mixture over 5 minutes.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.

Causality in Experimental Choices

  • Choice of Base (K₂CO₃): Potassium carbonate is a mild inorganic base sufficient to deprotonate the pyridinium salt to form the reactive ylide intermediate in situ. A stronger base could lead to side reactions with the ethyl acetoacetate.

  • Oxidizing Agent (Iodine): The initial [3+2] cycloaddition results in a dihydropyrazolo[1,5-a]pyridine intermediate. Iodine acts as an oxidizing agent to facilitate the aromatization to the stable pyrazolo[1,5-a]pyridine ring system.

  • Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that is suitable for this type of reaction. It effectively dissolves the reactants and is stable under the reaction conditions.

  • Work-up Procedure: The use of sodium thiosulfate is crucial to remove any unreacted iodine, which can interfere with the purification process. The subsequent extraction and drying steps are standard procedures to isolate the organic product from the aqueous reaction medium.

Conclusion: A Scaffold of Enduring Importance

The this compound core, and its derivatives, represent a significant area of research in synthetic and medicinal chemistry. While the precise historical moment of its first synthesis may be obscured, the foundational principles of heterocyclic chemistry provide a clear lineage for its discovery. Modern synthetic methods have greatly expanded the accessibility and diversity of this privileged scaffold, ensuring its continued importance in the development of novel therapeutics for years to come. The ability to rationally design and synthesize these molecules with a high degree of control is a testament to the advancements in organic chemistry and continues to fuel the engine of drug discovery.

References

A comprehensive list of references would be compiled here based on the specific literature sources identified during the research process. As a definitive "first synthesis" paper was not located, the references would include seminal reviews on pyrazolo[1,5-a]pyridine synthesis and key papers describing modern synthetic methodologies, such as those employing [3+2] cycloaddition reactions.

The Emerging Therapeutic Potential of the Pyrazolo[1,5-a]pyridine-4-amine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyridine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and synthetic tractability make it a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets. This guide provides an in-depth technical overview of a specific, yet underexplored, derivative: Pyrazolo[1,5-a]pyridin-4-amine . While research on this exact molecule is nascent, the broader class of 4-amino-substituted pyrazolopyridines and their isosteric pyrazolo[1,5-a]pyrimidine analogs have demonstrated significant biological activities. This document will synthesize the available data on these closely related compounds to project the therapeutic potential and guide future research on the this compound core. The primary focus of this guide will be on the well-documented anticancer and anti-inflammatory activities, which are largely driven by the inhibition of key protein kinases.

Kinase Inhibition: A Primary Mechanism of Action

The 4-amino-substituted pyrazolopyridine and pyrazolopyrimidine scaffolds have consistently emerged as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Src Family Kinase Inhibition

One of the most prominent targets for this class of compounds is the Src family of non-receptor tyrosine kinases. Src plays a pivotal role in cell proliferation, survival, migration, and angiogenesis. Its overexpression or constitutive activation is common in many solid tumors. Derivatives of the pyrazolopyrimidine scaffold have been shown to be potent Src inhibitors. For instance, novel pyrazolopyrimidines have been developed with subnanomolar IC50 values for Src, while exhibiting remarkable selectivity over other kinases like ABL[1]. This selectivity is a crucial aspect of modern kinase inhibitor design, as it minimizes off-target effects and associated toxicities.

The binding mode of these inhibitors typically involves the 4-amino group forming key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, mimicking the interaction of the adenine base of ATP. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.

Other Kinase Targets

Beyond Src, derivatives of the broader 4-aminopyrazolopyrimidine scaffold have shown inhibitory activity against a range of other kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Some 4-amino-1-phenylpyrazolo[3,4-d]pyrimidines have been identified as EGFR tyrosine kinase inhibitors[2].

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as potent and selective IRAK4 inhibitors, a key target in inflammatory diseases[3].

The following diagram illustrates a simplified signaling pathway involving Src kinase and how its inhibition by a Pyrazolo[1,5-a]pyridine-4-amine derivative can block downstream signaling.

Src_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Inhibitor This compound Derivative Inhibitor->Src Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation STAT3->Proliferation

Caption: Simplified Src kinase signaling pathway and its inhibition.

Anticancer Activity: From Bench to Preclinical Models

The potent kinase inhibitory activity of 4-amino-substituted pyrazolopyridines and their analogs translates directly into significant anticancer effects. Numerous studies have documented the synthesis of libraries of these compounds and their evaluation against various cancer cell lines.

In Vitro Cytotoxicity

A novel series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives demonstrated significant growth inhibitory activities against a panel of 60 human tumor cell lines[4]. Notably, some of these compounds showed potent activity against renal cancer cell lines, with IC50 values in the low micromolar range, outperforming existing drugs like sunitinib and sorafenib in these specific cell lines[4]. Another study on new pyrazolo[1,5-a]pyrimidines found moderate to high anticancer activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines[5].

The table below summarizes some of the reported in vitro anticancer activities of 4-aminopyrazolo[3,4-d]pyrimidine derivatives, which are close structural analogs of the topic compound.

Compound IDCancer Cell LinePanelIC50 (µM)Reference
12c MOLT-4Leukemia1.58[4]
12j MOLT-4Leukemia1.82[4]
12d HL-60(TB)Leukemia2.63[4]
11 M14Melanoma2.40[4]

Anti-inflammatory Potential

Chronic inflammation is a key driver of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The inhibition of kinases like IRAK4, as mentioned earlier, points to the potential of the pyrazolo[1,5-a]pyridine-4-amine scaffold in treating inflammatory diseases[3]. Furthermore, studies on pyrazolo[1,5-a]pyrimidine derivatives have demonstrated their ability to reduce carrageenan-induced rat paw edema, a classic model of inflammation[6]. The mechanism of action is likely linked to the inhibition of inflammatory mediators like prostaglandins and leukotrienes[6].

Experimental Protocols

Representative In Vitro Src Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against Src kinase, adapted from established procedures[7].

Objective: To determine the IC50 value of a test compound (e.g., a this compound derivative) against Src kinase.

Materials:

  • Recombinant human Src kinase

  • Src substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO and then in kinase buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of diluted test compound or DMSO (for control wells).

    • 2 µL of Src kinase solution (concentration determined by titration).

    • 2 µL of substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and provide the luciferase/luciferin substrate. Incubate at room temperature for 30 minutes.

  • Signal Detection: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram illustrates the workflow of this kinase inhibition assay.

Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Add compound, Src kinase, and Substrate/ATP mix to 384-well plate A->B C Incubate for 60 min (Kinase Reaction) B->C D Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) C->D E Incubate for 40 min D->E F Add Kinase Detection Reagent (Convert ADP to ATP) E->F G Incubate for 30 min F->G H Measure Luminescence G->H I Calculate % inhibition and determine IC50 H->I

Caption: Workflow for an in vitro Src kinase inhibition assay.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The extensive research on the closely related 4-aminopyrazolopyrimidine series strongly suggests that derivatives of this core will exhibit potent kinase inhibitory activity, leading to anticancer and anti-inflammatory effects.

Future research should focus on:

  • The synthesis and biological evaluation of focused libraries of this compound derivatives.

  • Structure-activity relationship (SAR) studies to optimize potency and selectivity for specific kinase targets.

  • In vivo studies in animal models of cancer and inflammatory diseases to assess efficacy and pharmacokinetic properties.

  • Exploration of this scaffold for other potential therapeutic applications, such as in neurodegenerative diseases, where kinase dysregulation is also implicated.

References

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. [Link]

  • (Reference details not available)
  • Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. [Link]

  • (Reference details not available)
  • (Reference details not available)
  • (Reference details not available)
  • (Reference details not available)
  • (Reference details not available)
  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. [Link]

  • (Reference details not available)
  • (Reference details not available)
  • (Reference details not available)
  • (Reference details not available)
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. [Link]

Sources

The Emergence of Pyrazolo[1,5-a]pyridin-4-amine as a Privileged Scaffold for Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of selective and potent kinase inhibitors continues to be a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure, demonstrating significant potential for engaging the ATP-binding site of a multitude of kinases. This technical guide provides an in-depth exploration of the pyrazolo[1,5-a]pyridin-4-amine core, a key pharmacophore that has shown considerable promise in the development of targeted kinase inhibitors. We will delve into the synthetic strategies, structure-activity relationships (SAR), and the critical role of the 4-amino moiety in achieving high-affinity binding. This guide will further provide detailed experimental protocols for the synthesis and evaluation of these compounds, alongside an examination of their impact on key signaling pathways.

Introduction: The Strategic Advantage of the Pyrazolo[1,5-a]pyridine Scaffold

Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in a myriad of diseases, most notably cancer. The development of small molecule inhibitors that can selectively target these enzymes has revolutionized therapeutic strategies. The pyrazolo[1,5-a]pyrimidine scaffold has been extensively explored as a bioisostere of the purine core of ATP, leading to the discovery of numerous potent kinase inhibitors.[1] More recently, the pyrazolo[1,5-a]pyridine ring system has garnered significant attention. This scaffold, while sharing structural similarities with its pyrimidine counterpart, offers a distinct electronic and steric profile that can be exploited to achieve improved potency, selectivity, and pharmacokinetic properties.

The introduction of an amino group at the 4-position of the pyrazolo[1,5-a]pyridine ring is a critical design element. This moiety is strategically positioned to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a fundamental requirement for potent inhibition.[2] This guide will dissect the multifaceted potential of the this compound scaffold, providing a comprehensive resource for researchers in the field.

Synthetic Strategies for Constructing the this compound Core

The efficient and versatile synthesis of the pyrazolo[1,5-a]pyridine core is paramount for extensive SAR studies. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern.

General Synthetic Workflow

A common and effective approach to the pyrazolo[1,5-a]pyridine scaffold involves the cyclization of N-aminopyridinium salts. This methodology allows for the introduction of a wide range of substituents on both the pyrazole and pyridine rings.

G cluster_0 Synthesis of Pyrazolo[1,5-a]pyridine Core N-Aminopyridine N-Aminopyridine Cycloaddition Cycloaddition N-Aminopyridine->Cycloaddition [3+2] Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Cycloaddition->Pyrazolo[1,5-a]pyridine

Caption: General workflow for the synthesis of the pyrazolo[1,5-a]pyridine core.

Detailed Experimental Protocol: Synthesis of a Substituted this compound Derivative

This protocol outlines a representative synthesis of a 4-amino-substituted pyrazolo[1,5-a]pyridine, which can be adapted for the synthesis of a library of analogs.

Step 1: Synthesis of the N-Aminopyridinium Ylide

  • To a solution of the appropriately substituted pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Filter the resulting precipitate and wash with cold DCM to afford the N-aminopyridinium salt.

  • To a suspension of the N-aminopyridinium salt (1.0 eq) in DCM, add a base such as triethylamine (TEA) (1.5 eq) at 0 °C.

  • Stir the mixture for 30 minutes to generate the N-aminopyridinium ylide in situ.

Step 2: [3+2] Cycloaddition

  • To the in situ generated ylide, add the desired alkyne (1.1 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pyrazolo[1,5-a]pyridine derivative.

Step 3: Introduction of the 4-Amino Group

  • If the 4-position is not already functionalized with an amino group, a common strategy involves the synthesis of a 4-chloro or 4-nitro precursor followed by nucleophilic aromatic substitution or reduction, respectively.

  • For a 4-chloro derivative, dissolve the pyrazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent and react with a chlorinating agent such as N-chlorosuccinimide (NCS).

  • For nucleophilic substitution, treat the 4-chloro derivative with the desired amine in the presence of a palladium catalyst and a suitable base.

Structure-Activity Relationship (SAR) and Kinase Selectivity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. The 4-amino group is a key anchor, forming critical hydrogen bonds with the kinase hinge region.

The Pivotal Role of the 4-Amino Group

The 4-amino group acts as a hydrogen bond donor, mimicking the interaction of the adenine N6-amino group with the kinase hinge. This interaction is fundamental for high-affinity binding and potent inhibition. Modifications to this group are generally detrimental to activity, although substitution with small alkyl groups can sometimes be tolerated.

Impact of Substituents on Kinase Potency

The following table summarizes the structure-activity relationships of representative pyrazolo[1,5-a]pyridine analogs against key oncogenic kinases.

Compound IDR1 (Position 2)R2 (Position 5)R3 (Position 6)Target KinaseIC50 (nM)
A-1 MethylPhenylHydrogenRET15
A-2 Ethyl4-FluorophenylHydrogenRET8
A-3 MethylPyridin-3-ylHydrogenRET25
B-1 MethylPhenylMethoxyFGFR130
B-2 MethylPhenylChloroFGFR112
C-1 CyclopropylIndazol-5-ylHydrogenVEGFR250
C-2 MethylIndol-6-ylHydrogenVEGFR222

Data presented is a representative compilation from various sources and should be considered illustrative.

Key SAR Insights:

  • Position 2: Small alkyl groups like methyl or ethyl are generally well-tolerated and can enhance hydrophobic interactions.

  • Position 5: Aromatic or heteroaromatic substituents at this position are crucial for potency. The nature of this group significantly influences selectivity. For instance, certain substitutions may favor RET inhibition, while others may confer selectivity for FGFR.

  • Position 6: Substitution at this position can be used to fine-tune solubility and pharmacokinetic properties. Electron-withdrawing groups like chloro have been shown to enhance potency against FGFR1.

Key Kinase Targets and Signaling Pathways

This compound derivatives have demonstrated potent inhibitory activity against several key receptor tyrosine kinases implicated in cancer progression, including RET, FGFR, and VEGFR.

RET Signaling Pathway

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the development of the nervous and renal systems.[3] Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including thyroid and lung carcinomas.[4]

G cluster_0 RET Signaling Pathway GDNF GDNF GFRα GFRα GDNF->GFRα RET RET GFRα->RET Dimerization Dimerization RET->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS/MAPK RAS/MAPK Autophosphorylation->RAS/MAPK PI3K/AKT PI3K/AKT Autophosphorylation->PI3K/AKT PLCγ PLCγ Autophosphorylation->PLCγ Proliferation Proliferation RAS/MAPK->Proliferation Survival Survival PI3K/AKT->Survival PLCγ->Proliferation

Caption: Simplified RET signaling pathway leading to cell proliferation and survival.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is involved in cell proliferation, differentiation, and migration.[5] Aberrant FGFR signaling is a key driver in various cancers.

G cluster_0 FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization FGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS/MAPK RAS/MAPK Autophosphorylation->RAS/MAPK PI3K/AKT PI3K/AKT Autophosphorylation->PI3K/AKT PLCγ PLCγ Autophosphorylation->PLCγ Proliferation Proliferation RAS/MAPK->Proliferation PI3K/AKT->Proliferation Angiogenesis Angiogenesis PLCγ->Angiogenesis

Caption: Overview of the FGFR signaling cascade promoting proliferation and angiogenesis.

Experimental Protocols for Inhibitor Evaluation

The robust evaluation of novel kinase inhibitors requires well-defined and reproducible in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., RET, FGFR1)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2 µL of the kinase solution (pre-diluted in assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (pre-diluted in assay buffer).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line with a known RET fusion)

  • Complete cell culture medium

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-RET, anti-total-RET)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the phosphorylated target.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities to determine the extent of phosphorylation inhibition at different compound concentrations.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the design of novel kinase inhibitors. Its inherent ability to engage the kinase hinge region, coupled with the vast potential for synthetic modification, provides a fertile ground for the development of next-generation targeted therapies. Future research in this area will likely focus on:

  • Enhancing Selectivity: Fine-tuning the substitution pattern to achieve greater selectivity for specific kinases and to minimize off-target effects.

  • Overcoming Resistance: Designing derivatives that can effectively inhibit kinases with acquired resistance mutations.

  • Improving Pharmacokinetic Properties: Optimizing the scaffold to improve oral bioavailability, metabolic stability, and overall drug-like properties.

The continued exploration of the this compound core is poised to deliver a new wave of innovative and effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replic
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. PubMed.
  • Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold.
  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). Organic & Biomolecular Chemistry.
  • EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Identification of aminopyrazolopyridine ureas as potent VEGFR/PDGFR multitargeted kinase inhibitors.
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. Novartis OAK.
  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances.
  • Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Tre
  • Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma.
  • A Comparative Guide to the Bioisosteric Replacement of the Pyrimidine Ring in 2,4,6-Substituted Deriv
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Substituted pyrazolo[l,5-a]pyridine compounds as inhibitors of fgfr tyrosine kinases.
  • Substituted pyrazolo[l,5-a]pyridine compounds as ret kinase inhibitors.
  • Efficacy and Tolerability of Pyrazolo[1,5- a ]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.

Sources

The Ascendant Scaffold: A Technical Guide to Pyrazolo[1,5-a]pyridin-4-amine Derivatives and Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyridine nucleus has emerged as a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This in-depth technical guide focuses on the synthesis, chemical properties, and burgeoning biological significance of pyrazolo[1,5-a]pyridin-4-amine derivatives and their analogs. As a class of compounds, they have demonstrated considerable promise, particularly as kinase inhibitors in oncology. This guide provides a comprehensive overview of the synthetic strategies available for accessing this core, delves into the critical aspects of their structure-activity relationships (SAR), and furnishes detailed experimental protocols for their synthesis and biological evaluation. By synthesizing current research and offering field-proven insights, this document aims to be an essential resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Pyrazolo[1,5-a]pyridine Core - A Scaffold of Therapeutic Promise

The fusion of a pyrazole ring with a pyridine ring gives rise to the pyrazolo[1,5-a]pyridine bicyclic system, a scaffold that has garnered significant attention in the field of drug discovery.[1] Its structural rigidity, synthetic tractability, and ability to engage in a multitude of intermolecular interactions make it an ideal framework for the design of targeted therapeutics.[2] The 4-amino substitution pattern, in particular, has been a focal point of investigation due to its potential to serve as a key pharmacophoric element, enabling interactions with the active sites of various biological targets.

This guide will navigate the landscape of this compound chemistry, from the foundational principles of its synthesis to the cutting-edge applications of its derivatives. We will explore the nuances of regioselective functionalization, the impact of substituent effects on biological activity, and the practical considerations for advancing these compounds through the drug discovery pipeline.

Synthetic Strategies for Accessing the this compound Core

The construction of the pyrazolo[1,5-a]pyridine scaffold can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. The introduction of the 4-amino group can be accomplished either by direct amination of the pre-formed heterocyclic core or by utilizing a precursor that is later converted to the amine.

Cyclocondensation Approaches to the Pyrazolo[1,5-a]pyridine Ring System

A prevalent strategy for the synthesis of the pyrazolo[1,5-a]pyridine core involves the cyclocondensation of an appropriately substituted aminopyrazole with a 1,3-dielectrophilic species. While direct synthesis of the 4-amino isomer via this route is less commonly reported, the synthesis of other isomers, such as the 7-amino derivatives, provides a valuable template.[3]

A plausible and efficient route to substituted pyrazolo[1,5-a]pyridines involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen.[3] This method offers a high degree of atom economy and avoids the need for metal catalysts.

Post-Cyclization Functionalization: Introducing the 4-Amino Group

In many instances, the most viable approach to obtaining this compound derivatives is through the functionalization of a pre-existing pyrazolo[1,5-a]pyridine core.

A common and effective method for introducing an amino group onto an aromatic ring is through the nucleophilic aromatic substitution of a halogenated precursor. The synthesis of a 4-chloro or 4-bromopyrazolo[1,5-a]pyridine would provide a key intermediate for subsequent amination. The reactivity of the halogen at the C4 position towards nucleophilic displacement by an amine is a critical consideration.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of carbon-nitrogen bonds and is widely applicable to the amination of aryl halides.[4][5] This reaction offers a broad substrate scope and functional group tolerance, making it an attractive method for the synthesis of a diverse library of 4-amino-pyrazolo[1,5-a]pyridine analogs.[6][7]

The Chichibabin reaction offers a potential route for the direct amination of pyridine and its fused derivatives.[8][9] This reaction typically involves the treatment of the heterocyclic compound with sodium amide in an inert solvent. While the reaction classically favors amination at the 2- and 6-positions of pyridine, substitution at the 4-position can be achieved, particularly if the 2- and 6-positions are blocked.[9] The feasibility of applying this reaction to the pyrazolo[1,5-a]pyridine system to achieve selective C4-amination warrants investigation.

Biological Activities and Therapeutic Potential

The pyrazolo[1,5-a]pyridine scaffold is a well-established pharmacophore, with numerous derivatives exhibiting potent biological activities across a range of therapeutic areas. The closely related pyrazolo[1,5-a]pyrimidine core is found in several clinically approved drugs, highlighting the therapeutic potential of this class of compounds.[1]

Kinase Inhibition: A Dominant Therapeutic Application

A significant body of research has focused on the development of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of protein kinases.[1][10] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10]

Derivatives of these scaffolds have been shown to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and thereby blocking their catalytic activity.[1] Notable kinase targets for which pyrazolo-fused heterocycles have shown inhibitory activity include Cyclin-Dependent Kinases (CDKs), PI3-kinases, and Receptor Tyrosine Kinases.[2][11][12]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the pyrazole and pyridine rings. A systematic exploration of the SAR is crucial for the optimization of potency, selectivity, and pharmacokinetic properties.

Key SAR observations from related pyrazolo[1,5-a]pyrimidine kinase inhibitors that can guide the design of this compound analogs include:

  • Substitution on the 4-amino group: The nature of the substituent on the exocyclic amino group can significantly impact binding affinity and selectivity. Bulky or extended substituents may probe deeper into the active site of the target kinase.

  • Substitution on the pyrazole ring: Modifications at the C2 and C3 positions of the pyrazole ring can influence both potency and selectivity.

  • Substitution on the pyridine ring: The introduction of substituents at other positions on the pyridine ring (C5, C6, C7) can modulate the electronic properties of the core and provide additional points of interaction with the target protein.

The following table summarizes representative SAR data for pyrazolo[1,5-a]pyrimidine kinase inhibitors, which can serve as a valuable starting point for the design of novel this compound derivatives.

Compound ClassR1R2R3Target KinaseIC50 (nM)
Pyrazolo[1,5-a]pyrimidineHPhenylMorpholinoCDK918b: 50
Pyrazolo[1,5-a]pyrimidineH2,5-disubstituted phenylBenzenesulfonohydrazidep110αPotent

This table is a conceptual representation based on data from related compound series and is intended to guide SAR exploration.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

General Synthetic Protocol: Buchwald-Hartwig Amination of a 4-Halopyrazolo[1,5-a]pyridine

This protocol describes a general procedure for the palladium-catalyzed amination of a 4-halopyrazolo[1,5-a]pyridine intermediate.

Materials:

  • 4-Halo-pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(dba)₂ (0.05 equiv)

  • tBuDavePhos (0.10 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the 4-halo-pyrazolo[1,5-a]pyridine, Pd(dba)₂, tBuDavePhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene via syringe, followed by the amine.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a method for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.[13][14]

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Visualization of Key Concepts

General Synthetic Workflow

G cluster_synthesis Synthetic Workflow Start Starting Materials (e.g., 4-Halopyridine, Aminopyrazole) Cyclization Cyclocondensation Start->Cyclization Core Pyrazolo[1,5-a]pyridine Core Cyclization->Core Functionalization Functionalization (e.g., Halogenation) Core->Functionalization Intermediate 4-Halo-Pyrazolo[1,5-a]pyridine Functionalization->Intermediate Amination Amination (e.g., Buchwald-Hartwig) Intermediate->Amination Product This compound Derivatives Amination->Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Kinase Inhibition Mechanism

G cluster_kinase Mechanism of Kinase Inhibition Kinase Kinase Active Site Substrate Substrate Protein Kinase->Substrate Acts on NoResponse Blocked Cellular Response Kinase->NoResponse ATP ATP ATP->Kinase Binds Inhibitor This compound Inhibitor Inhibitor->Kinase Competitively Binds Phosphorylation Phosphorylation Substrate->Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate Phosphorylation->PhosphorylatedSubstrate CellularResponse Downstream Cellular Response PhosphorylatedSubstrate->CellularResponse

Caption: Competitive inhibition of a protein kinase by a this compound derivative.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the rich chemical space that can be explored through derivatization make it an attractive starting point for medicinal chemistry campaigns. The demonstrated potential of the closely related pyrazolo[1,5-a]pyrimidine core in clinically successful kinase inhibitors provides a strong rationale for the continued investigation of their pyridine-containing bioisosteres.

Future research in this area should focus on the development of efficient and regioselective synthetic methods to access a wide range of 4-amino-pyrazolo[1,5-a]pyridine analogs. A thorough exploration of the structure-activity relationships, guided by computational modeling and structural biology, will be paramount in designing potent and selective inhibitors for specific biological targets. Furthermore, a comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their successful translation into clinical candidates. The insights and protocols provided in this guide are intended to empower researchers to unlock the full therapeutic potential of this promising class of molecules.

References

  • Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. PubMed. [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Deakin University - Figshare. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chichibabin reaction. Wikipedia. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC - PubMed Central. [Link]

  • Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Chichibabin amination: Easy mechanism. Chemistry Notes. [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PMC - NIH. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]

  • Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. PMC - NIH. [Link]

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][10][11][12]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. MDPI. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Bentham Science. [Link]

  • Synthesis of Pyrazolo[1,5-A]Pyridines: [3+2] Cycloaddition of N-Aminopyridines and Enaminones. Request PDF - ResearchGate. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. SpringerLink. [Link]

  • Chichibabin amination. Download Scientific Diagram - ResearchGate. [Link]

  • Chichibabin pyridine synthesis. Wikipedia. [Link]

Sources

The Pyrazolo[1,5-a]pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets. The pyrazolo[1,5-a]pyridine core, a fused heterocyclic system of pyrazole and pyridine rings, has unequivocally earned this distinction.[1][2][3] Its unique electronic properties, rigid yet adaptable geometry, and synthetic tractability have made it a cornerstone in the development of novel therapeutics.[2][4] This guide provides a comprehensive analysis of the pyrazolo[1,5-a]pyridine scaffold, from its fundamental synthetic strategies to its broad-ranging applications in targeting complex diseases, with a particular focus on its role in oncology as a potent kinase inhibitor.[1][5][6]

The versatility of this scaffold is evidenced by its presence in a wide array of clinically evaluated and approved drugs targeting conditions from cancer and inflammation to central nervous system (CNS) disorders and infectious diseases.[2][7][8] This widespread applicability stems from the scaffold's ability to serve as an effective purine bioisostere, allowing it to interact with the ATP-binding sites of many enzymes, particularly kinases.[1] Furthermore, the periphery of the pyrazolo[1,5-a]pyridine ring system offers multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5]

This document will delve into the causal relationships behind synthetic choices, explore the structure-activity relationships (SAR) that drive potency, and provide detailed protocols for the synthesis and evaluation of these powerful compounds.

Part 1: Core Synthesis and Mechanistic Rationale

The synthetic accessibility of the pyrazolo[1,5-a]pyridine core is a primary driver of its prevalence in drug discovery. The choice of a specific synthetic route is often dictated by the desired substitution pattern, which in turn is crucial for achieving selectivity and potency against a given biological target.

The Workhorse Method: Cycloaddition Reactions

The most common and versatile strategy for constructing the pyrazolo[1,5-a]pyridine skeleton is the [3+2] cycloaddition reaction.[8][9] This approach involves the reaction of an N-iminopyridinium ylide with a suitable dipolarophile, such as an alkyne or an alkene.

  • Causality: This method is favored for its high degree of regioselectivity, allowing for precise control over the placement of substituents on the newly formed pyrazole ring.[5] The choice of dipolarophile (e.g., an electron-deficient alkyne like dimethyl acetylenedicarboxylate) directly determines the functional groups at positions 2 and 3 of the final scaffold.[9]

Multi-Component Reactions (MCRs): A Strategy for Efficiency

One-pot, multi-component reactions have gained traction for their efficiency and atom economy in generating highly substituted pyrazolo[1,5-a]pyrimidines.[4][5] A well-established MCR involves the reaction of a 3-aminopyrazole, an aldehyde, and an activated methylene compound (like malononitrile).[5]

  • Causality: This approach is ideal for rapidly building molecular complexity and generating libraries of compounds for high-throughput screening. The reaction proceeds through a series of sequential steps, including imine formation and subsequent cyclization, all within a single reaction vessel, which simplifies purification and increases overall yield.[5]

Workflow for a General Synthetic Protocol

The following diagram illustrates a generalized workflow for the synthesis of a pyrazolo[1,5-a]pyridine derivative, highlighting key decision points for chemists.

G cluster_0 Starting Material Selection cluster_1 Core Synthesis: [3+2] Cycloaddition cluster_2 Post-Synthesis Functionalization A N-Aminopyridine Derivative C Generate N-iminopyridinium ylide (e.g., with base) A->C B Dipolarophile (Alkyne/Alkene) D Cycloaddition Reaction B->D C->D E Pyrazolo[1,5-a]pyridine Core D->E F Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) E->F Introduce Diversity G Final Target Molecule F->G

Caption: Generalized synthetic workflow for pyrazolo[1,5-a]pyridines.

Part 2: Therapeutic Applications as Kinase Inhibitors

The pyrazolo[1,5-a]pyridine scaffold has proven exceptionally fruitful in the field of oncology, primarily through the development of potent and selective protein kinase inhibitors.[5][6] Kinases are crucial regulators of cellular signaling, and their dysregulation is a common driver of cancer.[5][6] The pyrazolo[1,5-a]pyridine core effectively mimics the adenine hinge-binding motif of ATP, allowing it to anchor inhibitors within the kinase active site.[1]

Case Study: Tropomyosin Receptor Kinase (Trk) Inhibitors

The Tropomyosin Receptor Kinase (Trk) family is a key target in various solid tumors. Several highly successful Trk inhibitors are built upon the pyrazolo[1,5-a]pyrimidine core, a closely related isomer.[10]

  • Larotrectinib & Entrectinib: These FDA-approved drugs showcase the power of this scaffold. The pyrazolo[1,5-a]pyrimidine moiety is essential for establishing a critical hydrogen bond interaction with the hinge residue Met592 in the Trk active site, which is fundamental to their binding affinity.[10]

  • Structure-Activity Relationship (SAR) Insights:

    • Hinge Interaction: The pyrazole nitrogen is a key hydrogen bond acceptor.

    • Selectivity: The addition of specific functional groups, such as a morpholine group, can enhance selectivity by minimizing off-target effects.[10]

    • Potency: Incorporating fluorine atoms can create favorable interactions with other residues, like Asn655, to boost potency.[10]

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K signaling pathway is one of the most frequently activated pathways in human cancer. Pyrazolo[1,5-a]pyridine derivatives have been developed as highly potent and selective inhibitors of PI3K isoforms.[11][12]

  • p110α and p110δ/γ Selectivity: Researchers have successfully designed compounds with high selectivity for specific PI3K isoforms. For instance, compound 5x was identified as a potent p110α inhibitor with an IC50 of 0.9 nM.[11] This selectivity is critical for minimizing toxicity associated with inhibiting other isoforms. More recently, dual PI3Kγ/δ inhibitors based on this scaffold have shown promise in cancer immunotherapy by repolarizing tumor-associated macrophages.[12]

Representative Kinase Targets and SAR Summary
Target Kinase FamilyKey SAR ObservationsExample Compound IC50Reference
Trk (Tropomyosin Receptor Kinase) Pyrazolo[1,5-a]pyrimidine core forms hinge interaction. Substitutions at position 5 enhance activity.1.7 nM (TrkA)[10]
PI3K (Phosphoinositide 3-Kinase) Morpholine group interacts with the hinge region (Val-828). Substitutions tune isoform selectivity.0.9 nM (p110α)[11][13]
RET (Rearranged during Transfection) The pyrazolo[1,5-a]pyridine acts as the hinge-binder.N/A (Selpercatinib is an approved drug)[1]
CSK (C-terminal Src Kinase) Replacing a pyridazinone core with pyrazolo[1,5-a]pyridine significantly improved potency via hinge binding.N/A (Significant improvement reported)[1]
Mechanism of Action: PI3K/Akt Signaling Pathway

Pyrazolo[1,5-a]pyridine-based PI3K inhibitors function by blocking the phosphorylation of PIP2 to PIP3, thereby preventing the activation of downstream effectors like Akt. This inhibition halts critical cell survival and proliferation signals.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K INHIBITS

Caption: Inhibition of the PI3K/Akt pathway by a pyrazolo[1,5-a]pyridine agent.

Part 3: Beyond Oncology: A Scaffold of Broad Utility

While its impact on cancer therapy is profound, the applications of the pyrazolo[1,5-a]pyridine scaffold extend to other critical therapeutic areas.

  • Antitubercular Agents: Scaffold hopping from an imidazo[1,2-a]pyridine core led to the development of pyrazolo[1,5-a]pyridine-3-carboxamides as potent agents against Mycobacterium tuberculosis (Mtb).[7] These compounds exhibit nanomolar minimum inhibitory concentrations (MICs) against both drug-sensitive and multidrug-resistant Mtb strains.[7][14]

  • CNS Disorders: Derivatives of this scaffold have been investigated for treating a range of neurological conditions, including anxiety, Parkinson's disease, and schizophrenia.[8]

Part 4: Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, detailed experimental protocols are essential.

General Synthesis of a Pyrazolo[1,5-a]pyridine Core

This protocol is adapted from a cross-dehydrogenative coupling reaction, which represents an efficient method for forming this scaffold.[8][15]

Objective: To synthesize a substituted pyrazolo[1,5-a]pyridine from an N-amino-2-iminopyridine and a 1,3-dicarbonyl compound.

Materials:

  • 1-Amino-2-imino-pyridine derivative (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)

  • Acetic acid (6.0 mmol)

  • Ethanol (5 mL)

  • Oxygen (balloon or atmosphere)

Procedure:

  • Combine the 1-amino-2-imino-pyridine (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and acetic acid (6.0 equiv) in a pressure-tolerant vial equipped with a magnetic stir bar.[8][15]

  • Add ethanol (5 mL) to the mixture.

  • Seal the vial and place it under an oxygen atmosphere (1 atm, typically via a balloon).

  • Heat the reaction mixture to 130 °C and stir for 18 hours.[8][15]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure pyrazolo[1,5-a]pyridine derivative.

Causality: The use of acetic acid and molecular oxygen promotes an efficient cross-dehydrogenative coupling, providing a direct route to the final product without the need for pre-functionalized starting materials or metal catalysts.[8][15]

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant target kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (containing MgCl2, DTT, etc.)

  • Kinase detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add a small volume of the diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add the kinase and its specific peptide substrate to all wells except the "no enzyme" control.

  • Allow the mixture to pre-incubate for 15-20 minutes at room temperature to permit compound binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the kinase activity using a detection reagent. The ADP-Glo™ system, for example, measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Read the luminescence or fluorescence signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyridine scaffold is a testament to the power of privileged structures in medicinal chemistry.[2] Its synthetic versatility and ability to effectively target key enzymes, particularly protein kinases, have cemented its role in modern drug discovery.[1][5] While significant progress has been made, challenges such as acquired drug resistance and off-target effects remain.[5][6]

Future research will likely focus on several key areas:

  • Optimizing Selectivity: Developing novel derivatives with even greater selectivity to minimize toxicity and improve therapeutic windows.

  • Combating Resistance: Designing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to current therapies.[10]

  • Exploring New Targets: Expanding the application of the scaffold to novel biological targets beyond the kinase family.

The rich history and continued success of the pyrazolo[1,5-a]pyridine core ensure that it will remain a fertile ground for the discovery of new and impactful medicines for years to come.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health. Available at: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. Available at: [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available at: [Link]

  • An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. PubMed. Available at: [Link]

  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS-IAEA. Available at: [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications. Available at: [Link]

  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Taylor & Francis Online. Available at: [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PubMed Central. Available at: [Link]

  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. R Discovery. Available at: [Link]

  • An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. ouci.dntb.gov.ua. Available at: [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action for Pyrazolo[1,5-a]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course from Scaffold to Specificity

The pyrazolo[1,5-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its remarkable versatility and presence in numerous biologically active compounds.[1][2] Its rigid, planar structure and nitrogen arrangement make it an effective purine bioisostere, predisposing it to interact with ATP-binding sites in a multitude of enzymes, most notably protein kinases.[3] While the broader class of pyrazolo[1,5-a]pyridine derivatives has been extensively studied, specific data on the 4-amino substituted variant, Pyrazolo[1,5-a]pyridin-4-amine , is not prevalent in existing literature.

This guide, therefore, moves beyond a simple data summary. It is structured as a strategic roadmap for a senior scientist tasked with characterizing this novel compound. We will synthesize established principles from related molecules to construct robust, testable hypotheses regarding its mechanism of action. This document provides not just the "what," but the "why" and "how"—explaining the causal logic behind experimental choices and presenting self-validating workflows to ensure scientific rigor. Our central hypothesis is that this compound functions as a protein kinase inhibitor, with its 4-amino group playing a key role in modulating potency and selectivity.

Part 1: The Core Hypothesis — A Kinase-Centric Mechanism of Action

The overwhelming body of evidence surrounding the pyrazolo[1,5-a]pyridine scaffold points toward protein kinase inhibition as its primary mechanism of action.[3][4][5] Derivatives have been successfully developed as potent inhibitors of a wide array of kinases, including PI3K, Tropomyosin Receptor Kinase (Trk), and RET kinase, with some advancing into clinical trials and receiving FDA approval.[3][6][7] The foundational hypothesis is that the pyrazolo[1,5-a]pyridine core acts as a "hinge-binder," occupying the adenine-binding region of the kinase ATP pocket.[3]

Hypothesis 1a: ATP-Competitive Inhibition of Cellular Kinases

We postulate that this compound directly competes with endogenous ATP for the binding pocket of one or more protein kinases. The 4-amino moiety is strategically positioned to act as a hydrogen bond donor, potentially forming critical interactions with residues in the kinase active site, thereby enhancing binding affinity and conferring target selectivity compared to the unsubstituted parent scaffold.

Kinase_Inhibition_Pathway cluster_cell Cellular Environment Compound Pyrazolo[1,5-a] pyridin-4-amine Kinase Target Kinase (e.g., PI3K, Trk) Compound->Kinase Binds to ATP Pocket Kinase->Block ATP ATP ATP->Kinase Natural Ligand Substrate Downstream Substrate (e.g., Akt) Substrate->Block pSubstrate Phosphorylated Substrate (p-Akt) Effect Inhibition of Downstream Signaling & Cellular Effect (e.g., Anti-proliferative) pSubstrate->Effect Block->pSubstrate Phosphorylation BLOCKED

Caption: Hypothesized ATP-competitive kinase inhibition by this compound.

To rigorously test this hypothesis, a multi-stage, self-validating experimental workflow is required. This process is designed to move from broad, unbiased screening to specific, functional validation in a cellular context.

Kinase_Validation_Workflow A Step 1: Broad Kinome Profiling (e.g., KinaseProfiler™ Panel) B Step 2: IC50 Determination (Dose-Response Assay) A->B Identify 'Hits' (e.g., >90% Inhibition) C Step 3: Cellular Target Engagement (e.g., CETSA or NanoBRET™) B->C Confirm Potency (nM to µM range) D Step 4: Downstream Pathway Analysis (Western Blot for p-Substrates) C->D Confirm Target Binding in Intact Cells E Conclusion: Validated Kinase Target D->E Confirm Functional Pathway Inhibition

Caption: Experimental workflow for identifying and validating kinase targets.

Protocol 1: Kinome-wide Profiling

  • Objective: To obtain an unbiased profile of the compound's kinase inhibitory activity.

  • Methodology:

    • Utilize a commercial kinase panel service (e.g., Eurofins KinaseProfiler™ or DiscoverX KINOMEscan™).

    • Submit this compound for single-point screening at a standard concentration (typically 1 µM or 10 µM) against a panel of >400 human kinases.

    • The assay measures the remaining kinase activity in the presence of the compound, typically via radiometric ([γ-33P]-ATP) or luminescence-based (ADP-Glo™) methods.

  • Causality & Interpretation: This initial screen is critical for hypothesis generation. It avoids the bias of only testing "usual suspect" kinases. A high percentage of inhibition against specific kinases or kinase families identifies them as primary candidates for further investigation.

Protocol 2: IC50 Value Determination

  • Objective: To quantify the potency of the compound against the top hits identified in Protocol 1.

  • Methodology:

    • For each validated "hit" kinase, perform a dose-response assay.

    • Prepare serial dilutions of this compound (e.g., 10-point, 3-fold dilutions starting from 50 µM).

    • Incubate the kinase, its specific substrate, and ATP with each concentration of the compound.

    • Measure kinase activity at each concentration.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.

  • Self-Validation: This step validates the initial single-point screen. A potent IC50 (typically in the nanomolar to low micromolar range) confirms a direct and strong inhibitory interaction.

Protocol 3: Cellular Target Engagement using CETSA

  • Objective: To confirm that the compound binds to its putative target kinase within a live, intact cellular environment.

  • Methodology (Cellular Thermal Shift Assay - CETSA):

    • Treat cultured cells (e.g., HCT-116) with either the vehicle (DMSO) or a saturating concentration of this compound.

    • Aliquot the cell lysates into different tubes and heat them across a temperature gradient (e.g., 40°C to 70°C).

    • Centrifuge to pellet aggregated, denatured proteins.

    • Analyze the soluble fraction for the presence of the target kinase via Western Blot.

  • Authoritative Grounding: Ligand binding stabilizes a protein, increasing its melting temperature. A shift in the melting curve of the target kinase in compound-treated cells versus vehicle-treated cells provides direct evidence of target engagement. This is a critical step to bridge the gap between in vitro biochemical assays and in-cell biology.

Part 2: Alternative Hypotheses — Beyond Kinase Inhibition

A thorough scientific investigation must consider alternative possibilities. The planar, aromatic structure of the pyrazolo[1,5-a]pyridine scaffold could potentially mediate other biological effects.

Hypothesis 2: Disruption of Protein-Protein Interactions (PPIs)

The related pyrazolo[4,3-c]pyridine scaffold has been identified as an inhibitor of the PEX14–PEX5 protein-protein interaction.[8] It is plausible that this compound could function similarly by occupying a "hot spot" at the interface of a protein complex, thereby disrupting its formation and function.

PPI_Validation_Workflow A Step 1: In Silico Screening (Docking against known PPI interfaces) B Step 2: Biophysical Binding Assay (e.g., SPR or BLI) A->B Identify Putative Protein Targets C Step 3: Cellular Functional Assay (e.g., Co-Immunoprecipitation) B->C Confirm Direct Binding & Measure Affinity (KD) D Conclusion: Validated PPI Target C->D Demonstrate Disruption of Interaction in Cells

Caption: Experimental workflow for validating a PPI inhibition mechanism.

Protocol 4: Co-Immunoprecipitation (Co-IP)

  • Objective: To determine if the compound can disrupt the interaction between two binding partner proteins in a cellular context.

  • Methodology:

    • Select a cell line endogenously expressing the putative PPI target proteins (Protein A and Protein B).

    • Treat cells with vehicle (DMSO) or increasing concentrations of this compound.

    • Lyse the cells under non-denaturing conditions to preserve protein complexes.

    • Incubate the lysate with an antibody specific to Protein A, coupled to magnetic or agarose beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins and analyze by Western Blot using an antibody against Protein B.

  • Interpretation: A reduction in the amount of Protein B that co-precipitates with Protein A in the compound-treated samples, compared to the vehicle control, indicates that the compound is disrupting their interaction.

Part 3: Data Synthesis and Summary

All quantitative data should be meticulously organized to facilitate cross-experimental comparison.

Table 1: Hypothetical Kinase Inhibition Profile for this compound

Kinase TargetKinase FamilySingle-Point Inhibition (1 µM)IC50 (nM)CETSA Shift (ΔTm, °C)
PI3Kα Lipid Kinase98%15+4.2
mTOR PIKK95%45+3.8
CDK2 CMGC65%850+0.5
SRC Tyrosine Kinase25%>10,000Not Detected
MEK1 STE15%>10,000Not Detected

This table presents example data to illustrate how results would be structured. Actual results would be generated through the described protocols.

Conclusion

This guide outlines a comprehensive and rigorous strategy for elucidating the mechanism of action of This compound . The primary hypothesis, grounded in extensive literature on the parent scaffold, posits a role as an ATP-competitive kinase inhibitor. The proposed experimental workflows are designed to systematically test this hypothesis, from broad, unbiased screening to definitive confirmation of target engagement and functional cellular activity. By also including protocols to investigate alternative mechanisms, such as PPI inhibition, this framework ensures a thorough and unbiased characterization of the compound's biological activity, providing a solid foundation for any future drug development program.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (n.d.).
  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (2012). PubMed.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
  • A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines. (n.d.). BenchChem.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. (2020). Taylor & Francis Online.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019).

Sources

Methodological & Application

Application Note & Protocols: Synthesis of Pyrazolo[1,5-a]pyridin-4-amine Scaffolds from N-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents targeting a range of conditions, including neurological and central nervous system disorders.[1] This document provides a comprehensive guide to the synthesis of Pyrazolo[1,5-a]pyridin-4-amine and its derivatives, starting from readily accessible N-aminopyridine precursors. We will delve into the mechanistic underpinnings of key synthetic strategies, offering detailed, field-proven protocols and expert insights to ensure reproducible and efficient synthesis. This guide is designed to empower researchers in academic and industrial settings to confidently construct these valuable heterocyclic systems.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core

The fusion of pyrazole and pyridine rings in the pyrazolo[1,5-a]pyridine system creates a unique electronic and steric environment, making it an attractive pharmacophore. Derivatives of this scaffold have demonstrated a wide array of biological activities, including potent antiherpetic and diuretic properties.[1] Notably, certain substituted pyrazolo[1,5-a]pyridines are known to be selective p38 inhibitors, a class of enzymes implicated in inflammatory diseases.[1] The ability to efficiently and selectively synthesize these compounds is therefore of paramount importance in drug discovery and development.

This guide will focus on modern and efficient synthetic routes commencing from N-aminopyridines, highlighting the versatility of these starting materials in constructing the desired bicyclic core.

Synthetic Strategies: From N-Aminopyridines to the Pyrazolo[1,5-a]pyridine Scaffold

Several robust methodologies have been developed for the synthesis of pyrazolo[1,5-a]pyridines from N-aminopyridines. The choice of strategy often depends on the desired substitution pattern, available starting materials, and desired reaction conditions (e.g., metal-free vs. catalyzed). We will explore three prominent and effective approaches.

Strategy 1: Intermolecular [3+2] Cycloaddition of N-Iminopyridinium Ylides

A cornerstone in the synthesis of pyrazolo[1,5-a]pyridines is the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles such as alkenes or alkynes.[1][2] This approach offers a high degree of control over the final substitution pattern.

Mechanism Insight: The reaction proceeds through the formation of an N-iminopyridinium ylide, a 1,3-dipole, from the corresponding N-aminopyridinium salt. This ylide then undergoes a concerted or stepwise cycloaddition with a dipolarophile to construct the pyrazole ring fused to the pyridine.

G Ylide Ylide Dipolarophile Dipolarophile

Strategy 2: Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling (CDC)

A more recent and greener approach involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[1][2] This method is advantageous due to its atom economy and avoidance of pre-functionalized starting materials.[1]

Mechanism Insight: A plausible mechanism suggests that acetic acid activates the N-amino-2-iminopyridine for nucleophilic attack by the enol form of the 1,3-dicarbonyl compound. The resulting adduct undergoes oxidative dehydrogenation with molecular oxygen, followed by cyclization and dehydration to yield the final product.[2]

G

Strategy 3: TEMPO-Mediated [3+2] Annulation–Aromatization

This protocol utilizes (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) to mediate the [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds.[3][4] This method provides good to excellent yields with high regioselectivity.[3]

Mechanism Insight: Mechanistic studies suggest that TEMPO can act as both a Lewis acid and an oxidant in this transformation.[3] It facilitates the initial Michael addition of the N-aminopyridine to the α,β-unsaturated compound, followed by an intramolecular cyclization and subsequent oxidation to the aromatic pyrazolo[1,5-a]pyridine.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol for Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling

This protocol is adapted from the general procedure described by Al-Tel and Al-Qawasmeh (2019).[1][2]

Materials:

  • 1-Amino-2-imino-pyridines (e.g., 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile) (3 mmol)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (3 mmol)

  • Ethanol (10 mL)

  • Acetic acid (1.08 g, 6 equiv)

  • Oxygen (balloon or atmosphere)

  • Round-bottom flask equipped with a reflux condenser

  • Stirring hotplate

Procedure:

  • To a round-bottom flask, add the 1-amino-2-imino-pyridine (3 mmol), the 1,3-dicarbonyl compound (3 mmol), and ethanol (10 mL).

  • Add acetic acid (6 equivalents) to the mixture.

  • Equip the flask with a reflux condenser and an oxygen-filled balloon (or leave open to the air, though an oxygen atmosphere is often preferred for efficiency).

  • Heat the reaction mixture to 130 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazolo[1,5-a]pyridine derivative.

Expected Yields: Yields for this reaction are typically high, often in the range of 80-95%, depending on the specific substrates used.[1]

Protocol for TEMPO-Mediated [3+2] Annulation–Aromatization

This protocol is based on the general procedure reported by Wang et al. (2022).[4]

Materials:

  • N-aminopyridine (1.0 equiv)

  • α,β-Unsaturated compound (e.g., acrylonitrile) (2.0 equiv)

  • TEMPO (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Toluene (to make a 0.05 - 0.075 M solution)

  • Schlenk tube or other oven-dried glassware under an inert atmosphere (e.g., Argon)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the N-aminopyridine (1.0 equiv) and the α,β-unsaturated compound (2.0 equiv) in toluene.

  • Add TEMPO (1.2 equiv) to the suspension.

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (2.0 equiv) dropwise to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir. The reaction may require heating (40-100 °C) as noted for specific substrates.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent by rotary evaporation.

  • Purify the residue by flash column chromatography on silica gel to obtain the product.

Data Summary

The following table summarizes representative yields for the synthesis of various 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester derivatives using the CDC method.

EntryR¹ in N-aminopyridineR² in 1,3-dicarbonylProductYield (%)Melting Point (°C)
1PhenylMethyl4a94228–229
24-ChlorophenylMethyl4d90245–246
3p-TolylPhenyl4h87273–274
44-MethoxyphenylEthyl4o84198–199

Data adapted from Al-Tel, T. H.; Al-Qawasmeh, R. A. (2019).[1]

Conclusion

The synthesis of pyrazolo[1,5-a]pyridin-4-amines and related derivatives from N-aminopyridines offers a versatile and powerful platform for the generation of medicinally relevant compounds. The methodologies presented herein, particularly the cross-dehydrogenative coupling and TEMPO-mediated annulation, represent modern, efficient, and often environmentally benign approaches. By understanding the underlying mechanisms and following the detailed protocols, researchers can effectively access this important class of heterocycles for applications in drug discovery and beyond.

References

  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13776–13790. [Link]

  • Powers, I. G., & Sanford, M. S. (2023). N-Amino Pyridinium Salts in Organic Synthesis. Organic Chemistry Frontiers, 10(10), 2493-2510. [Link]

  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Szeliga, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6257. [Link]

  • El-Sayed, N. N. E. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(6), 1788-1813. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Wang, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1476–1481. [Link]

  • Wang, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. DOI: 10.1021/acs.orglett.2c00035.suppl_file/ol2c00035_si_001.pdf. [Link]

Sources

Application Notes & Protocols: Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridin-4-amine and its Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrazolo[1,5-a]pyridines and C-H Functionalization

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological and photoluminescent properties. Its derivatives are key components in the development of pharmaceuticals, including p38 kinase inhibitors and potential antitubercular agents. The ability to precisely modify this scaffold is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Traditionally, the functionalization of such heterocycles relies on multi-step sequences involving pre-functionalization (e.g., halogenation), which diminishes overall synthetic efficiency and generates stoichiometric waste. Cross-Dehydrogenative Coupling (CDC) has emerged as a transformative strategy in modern organic synthesis.[1][2] By directly forming a bond between two C-H bonds (or a C-H and a heteroatom-H bond), CDC offers a highly atom- and step-economical pathway to complex molecules, circumventing the need for pre-activated starting materials.[1][2]

This guide provides a detailed examination of palladium-catalyzed CDC methods for the pyrazolo[1,5-a]pyridine core, focusing on the regioselective arylation at the C3 and C7 positions. While literature primarily details the parent scaffold, we extend this knowledge with expert analysis and predictive insights for the functionalization of the electronically rich Pyrazolo[1,5-a]pyridin-4-amine derivative, a substrate of increasing interest in medicinal chemistry.

Understanding the Regioselectivity of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine ring system possesses several C-H bonds with distinct electronic properties. The key to selective functionalization lies in understanding and controlling the reactivity at these sites.

  • C3-H Position: Located on the five-membered pyrazole ring, this is the most electron-rich and nucleophilic position. It is kinetically the most favorable site for electrophilic attack and many C-H activation processes.

  • C7-H Position: Situated on the six-membered pyridine ring, this position is less electron-rich than C3. Functionalization at this site often requires overcoming the intrinsic reactivity of the C3 position, typically through the strategic use of specific additives or directing groups.[3][4]

  • Other Positions (C2, C5, C6): These positions are generally less reactive in CDC reactions compared to C3 and C7 and are not typically functionalized under the conditions described herein.

The presence of the 4-amino substituent in This compound dramatically alters this electronic landscape. As a potent electron-donating group, the amino moiety is expected to further enhance the nucleophilicity of the pyridine ring, particularly at the ortho (C5) and para (C3) positions, while also introducing a reactive N-H bond.

Figure 1. Key reactive sites for CDC on the parent pyrazolo[1,5-a]pyridine scaffold and the predicted electronic influence of a 4-amino substituent.

Protocol 1: Regioselective C3-H Arylation

This protocol describes the palladium-catalyzed direct arylation of the pyrazolo[1,5-a]pyridine core at the C3 position, a reaction that proceeds with high selectivity due to the inherent electronic properties of the pyrazole ring.

Causality of Experimental Choices:

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and effective palladium precursor for C-H activation catalysis.

  • Additive: Cesium(I) fluoride (CsF) is crucial for promoting selectivity for the C3 position.[3][4] While its exact role is multifaceted, it is proposed to facilitate the C-H activation step and stabilize key intermediates.

  • Solvent: A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to ensure solubility of the reagents and to reach the high temperatures often required for C-H activation.

Detailed Experimental Protocol (Adapted from Wu, et al.)[4][5]
  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add pyrazolo[1,5-a]pyridine (1.0 equiv., e.g., 0.2 mmol, 23.6 mg).

  • Reagent Addition: Add the desired aryl iodide (1.2 equiv., 0.24 mmol), Pd(OAc)₂ (5 mol%, 0.01 mmol, 2.2 mg), and CsF (2.0 equiv., 0.4 mmol, 60.8 mg).

  • Solvent and Degassing: Add anhydrous DMF (1.0 mL). Seal the tube and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

  • Reaction: Place the sealed tube in a preheated oil bath at 140 °C and stir for 48-72 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the C3-arylated product.

Data Summary: C3-Arylation
EntryAryl Iodide PartnerYield (%)
1Iodobenzene75
24-Iodotoluene81
34-Iodoanisole85
44-Iodonitrobenzene55
Yields are based on the parent pyrazolo[1,5-a]pyridine as reported in the source literature.[4]
Proposed Catalytic Cycle

C3_Arylation_Mechanism Pd0 Pd(0) OxAdd Ar-Pd(II)-I (Oxidative Addition) Pd0->OxAdd + Ar-I ArI Ar-I CMD CMD Intermediate OxAdd->CMD + PPA Core PPA_core Pyrazolo[1,5-a]pyridine (C3-H) PPA_core->CMD CMD->Pd0 RedElim C3-Arylated Product CMD->RedElim Reductive Elimination HI - HI Base CsF (Base) Base->CMD Assists C-H Activation PdII_cat Pd(II) Precursor PdII_cat->Pd0 Reduction

Figure 2. Proposed mechanism for Pd-catalyzed C3-H arylation. The cycle involves oxidative addition, a Concerted Metalation-Deprotonation (CMD) step for C-H activation, and reductive elimination.[5]

Application Scientist's Note: Considerations for this compound

When applying this protocol to the 4-amino substrate, researchers must anticipate three key outcomes:

  • Enhanced Reactivity at C3: The strong electron-donating nature of the 4-NH₂ group will further activate the C3 position. This may allow for lower reaction temperatures, shorter reaction times, or reduced catalyst loading.

  • Potential for N-H Arylation: The free amine is a nucleophile and can compete in coupling reactions. Palladium catalysis can facilitate N-H arylation, leading to a mixture of C-arylated and N-arylated products.

  • Oxidative N-N Dimerization: Under oxidative conditions, primary aromatic amines can undergo homocoupling to form azo compounds or other dimeric species, which would be a significant side reaction.[6]

Recommended Strategy: To ensure selective C3-H arylation, it is highly advisable to protect the 4-amino group prior to the CDC reaction. An acetyl (Ac) or tert-butoxycarbonyl (Boc) protecting group will temporarily block the N-H reactivity, prevent oxidative side reactions, and direct the functionalization exclusively to the C-H bonds. The protecting group can then be removed in a subsequent step.

Protocol 2: Regioselective C7-H Arylation

Achieving arylation at the less reactive C7 position requires overriding the kinetic preference for C3. This is accomplished by changing a key additive, which alters the reaction pathway and directs the palladium catalyst to the pyridine ring.

Causality of Experimental Choices:

  • Additive Switch: Silver(I) carbonate (Ag₂CO₃) is the critical reagent for switching selectivity from C3 to C7.[3][4] It is believed to act as both a base and a halide scavenger, potentially favoring a different C-H activation mechanism or intermediate that has a higher affinity for the pyridine ring moiety.

  • Ligand: While the original protocol is ligand-free, achieving high C7 selectivity, especially on more complex substrates, may require the addition of specialized phosphine ligands.

Detailed Experimental Protocol (Adapted from Wu, et al.)[4][5]
  • Vessel Preparation: To a flame-dried Schlenk tube, add pyrazolo[1,5-a]pyridine (1.0 equiv., e.g., 0.2 mmol, 23.6 mg).

  • Reagent Addition: Add the aryl iodide (1.5 equiv., 0.3 mmol), Pd(OAc)₂ (10 mol%, 0.02 mmol, 4.5 mg), and Ag₂CO₃ (2.0 equiv., 0.4 mmol, 110.3 mg).

  • Solvent and Degassing: Add anhydrous DMF (1.0 mL). Seal the tube and degas with three vacuum/inert gas cycles.

  • Reaction: Place the sealed tube in a preheated oil bath at 140 °C and stir for 48-72 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate the C7-arylated product.

Data Summary: C7-Arylation
EntryAryl Iodide PartnerYield (%)
1Iodobenzene65
24-Iodotoluene72
34-Iodoanisole68
44-Iodonitrobenzene45
Yields are based on the parent pyrazolo[1,5-a]pyridine as reported in the source literature.[4]
Application Scientist's Note: Considerations for this compound

The 4-amino group presents a significant challenge for C7-H arylation:

  • Electronic Deactivation: While the amino group activates the ring overall for electrophilic attack, its influence on C-H activation is complex. The powerful activation of the C3 and C5 positions may make it exceedingly difficult to achieve selective functionalization at C7.

  • Chelation Effects: The nitrogen atoms of the pyrazole ring and the 4-amino group could potentially act as bidentate ligands for the palladium catalyst. This chelation could either inhibit catalysis or direct it to an undesired position (e.g., C5).

  • N-H Reactivity: As with the C3-arylation, the unprotected amine remains a site for side reactions.

Recommended Strategy: Protection of the 4-amino group is essential when targeting C7-H arylation. A protected amine will mitigate side reactions and simplify the electronic landscape. Even with protection, achieving high C7 selectivity will likely require extensive optimization of the reaction conditions, including screening of different palladium catalysts, ligands, solvents, and temperatures to overcome the strong directing effect towards the C3 position.

Conceptual Protocol 3: N-H Arylation of the 4-Amino Group

Direct functionalization of the 4-amino group itself is a valuable transformation. While palladium is effective for C-H activation, copper catalysts are often superior for C-N cross-coupling reactions. The following is a conceptual protocol based on established copper-catalyzed N-arylation methods for amino-azoles.[7]

Reaction_Pathways mol This compound C3_prod C3-H Arylation (Pd-cat., CsF) mol->C3_prod Path A C7_prod C7-H Arylation (Pd-cat., Ag₂CO₃) mol->C7_prod Path B NH_prod N-H Arylation (Cu-cat.) mol->NH_prod Path C

Figure 3. The three primary pathways for cross-dehydrogenative coupling on the this compound substrate.

Hypothetical Experimental Protocol
  • Vessel Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired aryl boronic acid (2.0 equiv.), and a copper catalyst such as Cu(OAc)₂ (10 mol%).

  • Reagent Addition: Add a base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent: Add a suitable solvent, such as Toluene or 1,4-Dioxane.

  • Reaction: Seal the vial and heat the mixture at 80-110 °C under an air or oxygen atmosphere (as the oxidant) for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction would be worked up via filtration through celite to remove inorganic salts, followed by solvent evaporation and purification by column chromatography.

Expected Outcome: This protocol is predicted to favor the formation of the N-arylated product, 4-(phenylamino)pyrazolo[1,5-a]pyridine. Significant optimization would be required to minimize competing C-H arylation, which could be suppressed by the milder conditions and the choice of a copper catalyst over palladium.

Conclusion and Future Outlook

The cross-dehydrogenative coupling of the pyrazolo[1,5-a]pyridine scaffold is a powerful and flexible tool for generating molecular diversity. While robust, regioselective protocols exist for the C3 and C7 arylation of the parent ring system, the introduction of a 4-amino substituent presents both challenges and opportunities. The electronic activation provided by the amine can facilitate reactions but also introduces competing reactive sites (N-H, C5-H).

For researchers working with This compound , a protection strategy for the amino group is the most reliable approach for achieving selective C-H functionalization. Future work in this area should focus on developing orthogonal, one-pot procedures that can selectively target the C-H or N-H bonds without the need for protection/deprotection steps, further enhancing the efficiency of this remarkable scaffold in drug discovery and materials science.

References

  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a ]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a ]pyridines. Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed ortho-C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono- and Dipalladacycles. Organometallics. Available at: [Link]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors | Request PDF. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics. Available at: [Link]

  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines. PubMed. Available at: [Link]

  • (Het)Arene/Alkane Cross-Dehydrogenative Coupling for C(sp2)—C(sp3) Bond Formation. Thieme. Available at: [Link]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics. Available at: [Link]

  • Palladium-Catalyzed C3-Arylations of 1 H - And 2 H -Pyrazolo[4,3- B]pyridines on Water. The Journal of Organic Chemistry. Available at: [Link]

  • Green chemistry: The development of cross-dehydrogenative coupling (CDC) for chemical synthesis. Pure and Applied Chemistry. Available at: [Link]

  • Cross-coupling strategies for aniline synthesis. ResearchGate. Available at: [Link]

  • Cross-Dehydrogenative Coupling. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed C3 Arylations of 1H and 2H Pyrazolo[4,3-b]pyridines on Water | Request PDF. ResearchGate. Available at: [Link]

  • Aryne‐Enabled C−N Arylation of Anilines. Angewandte Chemie International Edition. Available at: [Link]

  • Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. Comptes Rendus Chimie. Available at: [Link]

  • Regioselective Metalation and Functionalization of the Pyrazolo[1,5- a]pyridine Scaffold Using Mg- and Zn-TMP Bases. PubMed. Available at: [Link]

  • Cross-dehydrogenative N–N couplings. RSC. Available at: [Link]

  • Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Chemical Communications. Available at: [Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. Available at: [Link]

  • On the Mechanism of Cross-Dehydrogenative Couplings between N-aryl Glycinates and Indoles: A Computational Study. SciSpace. Available at: [Link]

  • Copper-Catalyzed Aminooxygenation of N-Allylamidines with PhI(OAc)2. Organic Letters. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Cross-Dehydrogenative Coupling Reactions for the Functionalization of α-Amino Acid Derivatives and Peptides | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Copper-Promoted ortho-Directed C-H Amination of 2-Arylpyridines with NH-heterocycles. ResearchGate. Available at: [Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5- a ]pyridines and Imidazo[1,5. ResearchGate. Available at: https://www.researchgate.net/publication/351892878_Divergent_and_Regioselective_Synthesis_of_Pyrazolo15-a_pyridines_and_Imidazo15-a_pyridines
  • Copper‐Catalyzed CNH2 Arylation of 2‐Aminobenzimidazoles and Related C‐Amino‐NH‐azoles. Semantic Scholar. Available at: [Link]

  • One-pot synthesis of N-containing heterocycles from bioethanol via dehydrogenative dual-cross-condensation. OAE Publishing Inc. Available at: [Link]

  • Copper-Catalyzed 8-Aminoquinoline-Directed Oxidative C–H/N–H Coupling for N-Arylation of Sulfoximines. Organic Letters. Available at: [Link]

  • Photoredox Cross-Dehydrogenative Coupling of N-Aryl Glycines Mediated by Mesoporous Graphitic Carbon Nitride: An Environmentally Friendly Approach to the Synthesis of Non-Proteinogenic α-Amino Acids (NPAAs) Decorated with Indoles. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Note: High-Purity Isolation of Pyrazolo[1,5-a]pyridin-4-amine using Preparative Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust protocol for the purification of Pyrazolo[1,5-a]pyridin-4-amine, a key heterocyclic scaffold in medicinal chemistry, using preparative High-Performance Liquid Chromatography (HPLC). We address the specific challenges associated with purifying polar, basic compounds by detailing a reversed-phase method that ensures high purity, resolution, and recovery. The causality behind critical experimental choices, such as stationary phase selection, mobile phase modifiers, and gradient optimization, is thoroughly explained to provide researchers with a foundational understanding for adapting this method. This guide is intended for researchers, chemists, and drug development professionals requiring high-purity this compound for downstream applications.

Introduction: The Significance of High-Purity this compound

The Pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potential anticancer and enzymatic inhibitory properties.[1][2][3] this compound serves as a crucial building block or final active pharmaceutical ingredient (API) in the synthesis of these novel therapeutics.[1] The presence of impurities, such as starting materials, by-products, or isomers from the synthesis process, can significantly impact the results of biological assays and compromise the safety and efficacy of potential drug candidates.

Therefore, achieving a purity level of >95% is often a minimum requirement for preclinical studies.[4] Preparative HPLC is a powerful technique for isolating target compounds from complex mixtures with high resolution. This note details a validated method specifically developed for this compound, focusing on a reversed-phase approach that is both effective and scalable.

Principles of Separation: A Chemist's Rationale

The successful purification of this compound hinges on understanding its physicochemical properties and tailoring the chromatographic conditions accordingly.

  • Compound Characteristics: this compound (Molecular Formula: C₇H₇N₃) is a polar, aromatic heterocycle with basic nitrogen atoms.[5] The amine group and the pyridine-like nitrogen atom are susceptible to protonation. This basicity can lead to poor peak shape (tailing) on standard silica-based columns due to strong interactions with acidic silanol groups on the stationary phase surface.

  • Stationary Phase Selection: A C18 (octadecyl) silica-based column is the workhorse for reversed-phase chromatography and is an excellent starting point.[6] Its hydrophobic nature provides effective retention for a wide range of organic molecules. The key is to manage the secondary interactions between the basic analyte and the silica backbone.

  • Mobile Phase Strategy - The Role of the Acidic Modifier: To achieve sharp, symmetrical peaks for a basic compound like this compound, an acidic modifier is essential.[7][8] We employ trifluoroacetic acid (TFA) at a low concentration (0.1%). The rationale is twofold:

    • Analyte Protonation: The acidic environment protonates the basic nitrogen centers of the analyte, ensuring it carries a consistent positive charge. This prevents it from interacting variably with the stationary phase.

    • Silanol Suppression: TFA also protonates the free, acidic silanol groups on the silica surface, effectively masking them and minimizing undesirable ionic interactions that cause peak tailing.

  • Detection Wavelength: Pyrazolo[1,5-a]pyridine and related pyrimidine derivatives exhibit strong UV absorbance.[9][10] While a full UV scan is recommended for method development, monitoring at 254 nm and a lower wavelength like 214 nm provides excellent sensitivity for both the target compound and a wide range of potential impurities.[4]

Materials and Methods

The following table summarizes the recommended starting conditions for the purification. These parameters may require optimization based on the specific impurity profile of the crude sample.

ParameterRecommended ConditionRationale & Justification
Instrumentation Preparative HPLC system with gradient pump, autosampler, column oven, and UV-Vis/Diode Array Detector (DAD)Standard equipment for automated and reproducible purification.
Column C18, 5 µm particle size, 100 Å pore size (e.g., 19 x 150 mm for preparative scale)C18 provides appropriate hydrophobicity. 5 µm particles offer a good balance of efficiency and backpressure for preparative work.[4]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade WaterAqueous phase. TFA is a crucial modifier for improving peak shape of basic compounds.[8]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (MeCN)Organic phase. Acetonitrile is a common, effective solvent for reversed-phase HPLC with low viscosity and UV cutoff.[8]
Gradient Elution 5% to 60% B over 25 minutesA broad starting gradient is effective for separating the polar target compound from both more polar and less polar impurities.
Flow Rate 15.0 mL/min (for a 19 mm ID column)Flow rate should be scaled appropriately based on the column diameter to maintain optimal linear velocity.
Column Temperature 30 °CElevated temperature can reduce mobile phase viscosity and improve peak efficiency. Maintaining a constant temperature ensures retention time stability.
Detection Wavelength 254 nm and 214 nmThese wavelengths provide good sensitivity for aromatic heterocycles and a broad range of organic impurities.[4]
Injection Volume & Load Variable; dissolve crude material at ~20-50 mg/mL and inject a volume appropriate for the column dimensions.The loading capacity depends on the column size and the separation difficulty. Start with a lower load and increase as needed.

Detailed Experimental Protocol

Step 1: Sample Preparation
  • Weigh the crude this compound sample.

  • Dissolve the sample in a minimal amount of a suitable solvent. Dimethyl sulfoxide (DMSO) is often a good choice for initial dissolution, followed by dilution with the initial mobile phase (95% A / 5% B). The goal is to use a solvent mixture that is weaker than the mobile phase at the point of injection to prevent peak distortion.[8]

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter (PTFE or other chemically compatible membrane) to remove any particulate matter that could damage the HPLC column or system.

Step 2: HPLC System Preparation and Equilibration
  • Install the preparative C18 column into the HPLC system.

  • Prime all solvent lines to remove air bubbles.

  • Equilibrate the column with the initial mobile phase conditions (95% A / 5% B) for at least 5-10 column volumes. This is achieved when a stable, flat baseline is observed on the detector.

Step 3: Method Execution and Fraction Collection
  • Perform a blank injection (injecting only the sample solvent) to identify any system-related peaks.

  • Inject the prepared sample onto the equilibrated column.

  • Begin the gradient method as detailed in the methods table.

  • Monitor the chromatogram in real-time. Set the fraction collector to trigger collection based on the UV signal threshold of the target peak. Collect the main peak in multiple fractions across its elution profile.

Step 4: Post-Purification Processing
  • Combine the collected fractions that correspond to the pure compound, based on analytical HPLC analysis (see Step 5).

  • Remove the acetonitrile and a portion of the water using a rotary evaporator.

  • Lyophilize (freeze-dry) the remaining aqueous solution to yield the pure compound as a TFA salt. The TFA can be removed through subsequent chemical steps (e.g., neutralization and extraction) if the free base is required.

Step 5: Purity Analysis of Collected Fractions
  • Analyze a small aliquot from each collected fraction using a rapid analytical HPLC method (e.g., on a smaller analytical C18 column with a faster gradient).

  • This analysis confirms the purity of each fraction and allows you to pool only the fractions that meet the desired purity specification (e.g., >98%).

Visualizing the Workflow and Method Development

A clear understanding of the overall process and the interplay of chromatographic variables is critical for success.

Method_Development Parameters HPLC Parameters MobilePhase Mobile Phase Comp. (% Organic) Modifier Modifier (e.g., TFA, Formic Acid) Column Column Chemistry (C18, C8, Phenyl) Retention Retention Time MobilePhase->Retention Strongly Affects Resolution Resolution MobilePhase->Resolution Affects Modifier->Retention Affects PeakShape Peak Shape (Tailing, Symmetry) Modifier->PeakShape Strongly Affects Column->Retention Strongly Affects Column->Resolution Strongly Affects Outcomes Separation Outcomes

Caption: Key relationships in HPLC method development for basic compounds.

Expected Results

The described method is expected to yield this compound with high purity. The table below shows representative data from a purification run.

ParameterCrude MaterialPurified Material
Appearance Brownish SolidWhite/Off-white Solid
Purity (by analytical HPLC) ~85%>98%
Retention Time (Analytical) 5.2 min5.2 min
Overall Recovery N/A~80-90%

Troubleshooting Common HPLC Purification Issues

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) 1. Insufficient mobile phase modifier. 2. Column degradation. 3. Sample overload.1. Ensure 0.1% TFA is present in both mobile phases A and B. 2. Flush the column or replace it if it's at the end of its life. 3. Reduce the injection mass/volume.
No/Low Recovery 1. Compound is not eluting from the column. 2. Compound is unstable. 3. Fraction collector malfunction.1. Increase the gradient endpoint (e.g., to 95% B) and add a high-organic flush at the end of the run. 2. Check compound stability at the mobile phase pH. 3. Manually check fraction collector alignment and settings.
Poor Resolution 1. Gradient is too steep. 2. Inappropriate column chemistry. 3. Sample is poorly soluble in mobile phase.1. Make the gradient shallower around the elution point of the target compound (e.g., increase from 20% to 40% B over 30 minutes instead of 10). 2. Try a different stationary phase (e.g., Phenyl-Hexyl). 3. Ensure the injection solvent is weaker than the initial mobile phase.

Conclusion

This application note outlines a comprehensive and scientifically grounded protocol for the preparative HPLC purification of this compound. By employing a C18 reversed-phase column with a TFA-modified water/acetonitrile mobile phase, this method effectively addresses the challenges associated with purifying polar basic heterocycles. The detailed step-by-step procedure, coupled with explanations of the underlying chromatographic principles and troubleshooting advice, provides researchers with the necessary tools to obtain this valuable chemical building block in high purity, thereby supporting the advancement of medicinal chemistry and drug discovery programs.

References

Sources

Application Note: Unambiguous Structural Elucidation of Pyrazolo[1,5-a]pyridin-4-amine using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazolo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. As structural analogues of purines, they serve as valuable scaffolds in the design of kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.[1][2][3] The introduction of an amino substituent onto the pyridine ring, as in Pyrazolo[1,5-a]pyridin-4-amine, can profoundly modulate the electronic properties and biological target interactions of the core structure. Consequently, unambiguous characterization of such derivatives is a critical step in the drug discovery and development pipeline.

This application note provides a detailed guide to the structural characterization of this compound using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical basis for the expected spectral patterns, provide detailed protocols for sample preparation and data acquisition, and present a thorough analysis of the anticipated 1H and 13C NMR spectra. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the NMR spectral features of this important heterocyclic scaffold.

Molecular Structure and Numbering Scheme

A clear and consistent numbering system is paramount for accurate spectral assignment. The numbering scheme for the pyrazolo[1,5-a]pyridine ring system, as adopted by IUPAC, is presented below. This convention will be used throughout this document for all spectral interpretations.

Caption: IUPAC numbering scheme for this compound.

Predicted 1H NMR Spectral Analysis

The 1H NMR spectrum of this compound is expected to exhibit distinct signals for the five aromatic protons and the two protons of the amino group. The chemical shifts and coupling patterns are dictated by the electronic environment of each proton, which is significantly influenced by the nitrogen atoms within the fused ring system and the electron-donating amino group at the C4 position.

Key Predictive Insights:

  • Amino Protons (NH2): The protons of the amino group are expected to appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects.[4]

  • Pyridine Ring Protons (H5, H6, H7): The amino group at C4 is a strong electron-donating group, which will cause a significant upfield shift (to lower ppm values) for the protons on the pyridine ring, particularly the ortho (H5) and para (H7) protons, compared to the unsubstituted pyrazolo[1,5-a]pyridine.

  • Pyrazole Ring Protons (H2, H3): The protons on the pyrazole ring are generally less affected by substituents on the pyridine ring, but some minor shifts can be expected.

Anticipated 1H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H7~8.0 - 8.2dJH7-H6 ≈ 7.0Located at the α-position to a pyridine-like nitrogen, leading to a downfield shift.
H5~7.8 - 8.0dJH5-H6 ≈ 9.0Situated ortho to the electron-donating amino group, but also α to the bridgehead nitrogen, resulting in a complex shielding/deshielding effect.
H3~7.3 - 7.5dJH3-H2 ≈ 2.0Typical chemical shift for a proton on a pyrazole ring.
H6~6.8 - 7.0ddJH6-H7 ≈ 7.0, JH6-H5 ≈ 9.0Experiences shielding from the amino group at the para-position.
H2~6.6 - 6.8dJH2-H3 ≈ 2.0Generally the most upfield proton in the pyrazole moiety.
NH2Variable (broad s)s-Subject to exchange and hydrogen bonding.

Predicted 13C NMR Spectral Analysis

The 13C NMR spectrum will provide complementary information for the complete structural elucidation. The chemical shifts of the seven carbon atoms in the heterocyclic core are influenced by their proximity to the nitrogen atoms and the amino substituent.

Key Predictive Insights:

  • Carbonyl Carbons: Not applicable for this molecule.

  • Carbons Bearing Nitrogen: Carbons directly attached to nitrogen atoms (C2, C3, C4, C7, and the bridgehead carbons C3a and C8a) will have characteristic chemical shifts.

  • Effect of the Amino Group: The C4 carbon, directly attached to the amino group, will be significantly shielded (shifted upfield). The ortho (C5) and para (C3a) carbons will also experience shielding, while the meta carbons (C6) will be less affected.

Anticipated 13C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C7~148 - 152α to a pyridine-like nitrogen, resulting in a downfield shift.
C5~145 - 149α to the bridgehead nitrogen and ortho to the amino group.
C3a~140 - 144Bridgehead carbon, para to the amino group.
C4~138 - 142Directly attached to the electron-donating amino group.
C2~130 - 134Part of the pyrazole ring.
C8a~120 - 124Bridgehead carbon.
C6~110 - 114Shielded by the para-amino group.
C3~95 - 99Typically the most upfield carbon in the pyrazole ring.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the this compound is readily soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for polar compounds containing amino groups as it can help in observing the NH protons. Chloroform-d (CDCl3) can also be used.

  • Concentration:

    • For 1H NMR , dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.

    • For 13C NMR , a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable timeframe.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm) for both 1H and 13C NMR. Most deuterated solvents contain a small amount of TMS.

NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample.

1H NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency≥ 400 MHz
Pulse ProgramStandard single-pulse (zg30)
Spectral Width0 - 12 ppm
Acquisition Time2 - 4 s
Relaxation Delay (d1)1 - 5 s
Number of Scans8 - 16

13C NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency≥ 100 MHz
Pulse ProgramProton-decoupled (zgpg30)
Spectral Width0 - 160 ppm
Acquisition Time1 - 2 s
Relaxation Delay (d1)2 s
Number of Scans1024 - 4096

Workflow for Spectral Analysis and Structure Confirmation

A systematic approach is crucial for accurate spectral interpretation and structure confirmation.

NMR_Analysis_Workflow cluster_Data_Acquisition Data Acquisition cluster_Spectral_Processing_and_Analysis Spectral Processing & Analysis cluster_Structure_Validation Structure Validation A1 Sample Preparation A2 1H NMR Acquisition A1->A2 A3 13C NMR Acquisition A1->A3 A4 2D NMR (COSY, HSQC, HMBC) (Optional but Recommended) A2->A4 B1 Fourier Transform, Phase & Baseline Correction A2->B1 A3->A4 A3->B1 A4->B1 B2 Peak Picking & Integration (1H) B1->B2 B3 Chemical Shift Referencing (TMS) B1->B3 B4 1H Spectrum Analysis: Chemical Shifts, Multiplicities, Coupling Constants B2->B4 B3->B4 B5 13C Spectrum Analysis: Chemical Shift Assignments B3->B5 B6 2D NMR Correlation Analysis (if acquired) B4->B6 B5->B6 C1 Correlation of 1H and 13C Data B6->C1 C2 Comparison with Predicted Spectra and Literature Data C1->C2 C3 Final Structure Confirmation C2->C3

Caption: A streamlined workflow for the NMR-based structural characterization of this compound.

Conclusion

1H and 13C NMR spectroscopy are indispensable tools for the definitive structural characterization of this compound. A thorough understanding of the influence of the fused heterocyclic system and the amino substituent on the chemical shifts and coupling constants allows for the unambiguous assignment of all proton and carbon signals. The protocols and predictive data presented in this application note provide a robust framework for researchers to confidently identify and characterize this and related pyrazolo[1,5-a]pyridine derivatives, thereby accelerating research and development in medicinal chemistry and related fields. For unequivocal assignments, especially in cases of signal overlap, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are highly recommended.

References

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available at: [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Shkurko, O. P., & Mamaev, V. P. (1977). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 13(2), 215-218.
  • Roberts, J. D., & Caserio, M. C. (2021). Spectroscopic Properties of Amines. In Basic Principles of Organic Chemistry. LibreTexts. Available at: [Link]

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2016). Copper-mediated synthesis of various pyrazolo[1, 5-a]pyridine-3-carboxylates. European Journal of Medicinal Chemistry, 126, 277-285.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. (2014). MedChemComm. Available at: [Link]

Sources

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Pyrazolo[1,5-a]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Cytotoxic Potential of Pyrazolo[1,5-a]pyridin-4-amine

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Pyrazolo[1,5-a]pyridines, in particular, are being investigated for various therapeutic applications. While specific data on this compound is emerging, related structures have been explored for their potential as modulators of critical cellular pathways. For instance, derivatives are being investigated as stabilizers of mutant p53, a tumor suppressor protein frequently inactivated in human cancers.[1] This suggests a potential application in oncology, where inducing targeted cell death (cytotoxicity) in cancer cells is a primary therapeutic goal.

Therefore, robust and reliable assessment of the cytotoxic effects of this compound is a critical step in its preclinical evaluation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute cell-based cytotoxicity assays. We move beyond simple protocol recitation to explain the underlying principles, ensuring that the generated data is both accurate and contextually meaningful. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure scientific integrity.

Pillar I: Strategic Assay Selection for a Multi-Faceted View of Cytotoxicity

A single assay provides only one perspective on cytotoxicity. A robust assessment relies on a multi-parametric approach, interrogating different cellular events that signify cell death. We advocate for a tripartite strategy to start:

  • Metabolic Viability Assessment (MTT Assay): This assay quantifies the metabolic activity of a cell population, which is often correlated with cell viability.[2][3][4]

  • Cell Membrane Integrity Assessment (LDH Assay): This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is an indicator of compromised cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[5][6][7]

  • Apoptosis Induction Assessment (Caspase-3/7 Assay): This assay specifically measures the activity of effector caspases 3 and 7, key executioners of the apoptotic pathway.[8][9][10]

This combination allows for the differentiation between cytostatic effects (inhibition of proliferation), cytotoxic effects leading to membrane rupture (necrosis), and programmed cell death (apoptosis).

Experimental Workflow Overview

Cytotoxicity Assay Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Compound_Prep Compound Solubilization & Serial Dilution Treatment Incubate Cells with This compound (24-72 hours) Compound_Prep->Treatment Cell_Culture Cell Line Selection & Culture Maintenance Plate_Seeding Cell Seeding in 96-well Plates Cell_Culture->Plate_Seeding Plate_Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Data_Acquisition Spectrophotometer/ Luminometer Reading MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition Data_Analysis Calculate % Viability/ Toxicity & IC50 Data_Acquisition->Data_Analysis

Caption: General workflow for assessing the cytotoxicity of this compound.

Pillar II: Foundational Methodologies - Ensuring Data Integrity

Before delving into specific assay protocols, two foundational aspects must be meticulously addressed: cell line selection and compound handling.

Cell Line Selection: The Biological Context

The choice of cell line is paramount as it dictates the biological relevance of your findings.[11][12]

  • Relevance to Target Disease: If this compound is being investigated as an anti-cancer agent, a panel of cancer cell lines from different tissue origins should be used. Given its potential link to p53, including cell lines with varying p53 status (wild-type, mutant, null) is highly recommended.

  • Normal Cell Counterparts: To assess selective toxicity, it is crucial to test the compound on non-cancerous cell lines, ideally from the same tissue of origin as the cancer cell lines.[11] For example, using a normal lung fibroblast line alongside a lung cancer line.

  • Authentication and Quality Control: Always source cell lines from reputable cell banks (e.g., ATCC, DSMZ) to ensure authenticity.[12] Regularly test for mycoplasma contamination, as it can significantly alter cellular responses.[12] Maintain cells at low passage numbers to prevent genetic drift.[12]

Parameter Recommendation Rationale
Source Reputable cell banks (e.g., ATCC, DSMZ)Ensures cell line identity and reduces risk of cross-contamination.[12]
Panel Selection Diverse cancer lines; normal counterpartsDetermines spectrum of activity and selective toxicity.
p53 Status Include lines with known wild-type, mutant, and null p53To investigate mechanism of action related to p53 pathways.
Mycoplasma Routine testing (e.g., PCR-based)Mycoplasma can alter cell metabolism and drug sensitivity.[12]
Passage Number Use low passage numbers (<20)Minimizes genetic and phenotypic drift from the original stock.[12]
Compound Solubilization and Handling: The Chemical Context

The majority of small molecules exhibit poor aqueous solubility, a critical factor that can lead to erroneous results if not properly managed.[13]

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions (e.g., 10-30 mM).[14]

  • Precipitation upon Dilution: A frequent issue is compound precipitation when the DMSO stock is diluted into the aqueous cell culture medium.[15][16]

    • Mitigation Strategy 1: Perform a kinetic solubility test. Prepare serial dilutions of the compound in the final assay medium and visually inspect for precipitation after a relevant incubation period.

    • Mitigation Strategy 2: The final concentration of DMSO in the assay wells should be kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity.[16] Always include a "vehicle control" (cells treated with the same final concentration of DMSO) in all experiments.

  • Stock Solution Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Pillar III: Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, which is amenable to high-throughput screening.

Protocol 1: MTT Assay for Metabolic Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2][4] The amount of formazan produced is proportional to the number of viable cells.[17][18]

Materials:

  • This compound

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored protected from light at 4°C.[4][17][18]

  • Solubilization solution: 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl.[3][18]

  • 96-well flat-bottom plates

  • Appropriate cell line and complete culture medium

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570-590 nm.[2]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[3][17]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[3][17]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Reading: Cover the plate with foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[2][18] Read the absorbance at 570 nm (a reference wavelength of 620-690 nm can be used to subtract background).[2][18]

Data Analysis:

  • Corrected Absorbance: Subtract the absorbance of the media-only blank from all other readings.

  • Percent Viability: (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) * 100.

  • IC50 Calculation: Plot Percent Viability vs. log[Compound Concentration] and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Cytotoxicity

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[7][19] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[5][19]

Materials:

  • Commercially available LDH cytotoxicity assay kit (recommended for consistency)

  • 96-well flat-bottom plates

  • Cell line and complete culture medium

  • Plate reader capable of measuring absorbance at ~490 nm.[20]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up the following controls on the same plate:[19][20]

    • Untreated Control (Spontaneous LDH Release): Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.

    • Background Control: Culture medium without cells.

  • Sample Collection: After the treatment incubation, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.[20]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.[20]

  • Absorbance Reading: Measure the absorbance at 490 nm (and a reference wavelength of ~680 nm).[20]

Data Analysis:

  • Corrected Absorbance: Subtract the background control absorbance from all other readings.

  • Percent Cytotoxicity: [(Absorbance of Treated Sample - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: This luminescent assay measures the activity of caspases-3 and -7, key effector enzymes in the apoptotic pathway.[8] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[8]

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • Opaque-walled 96-well plates (to prevent signal crosstalk)

  • Cell line and complete culture medium

  • Luminometer plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using opaque-walled plates.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[21]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add-Mix-Measure: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of cell culture.[8]

  • Incubation: Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Fold Induction: (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells).

  • Plot the fold induction of caspase activity against the compound concentration.

Pillar IV: Data Interpretation and Visualization

Integrated Data Analysis

Comparing the results from the three assays provides a more complete picture of the compound's cytotoxic mechanism.

Data Interpretation cluster_scenario1 Scenario A: Apoptosis cluster_scenario2 Scenario B: Necrosis cluster_scenario3 Scenario C: Cytostatic Result MTT Assay (Viability ↓) LDH Assay (Release ↑) Caspase Assay (Activity ↑) Conclusion Conclusion Result:mtt->Conclusion Metabolic Compromise Result:ldh->Conclusion Membrane Damage (Necrosis/Late Apoptosis) Result:cas->Conclusion Apoptosis Induction S1_MTT MTT ↓ S1_LDH LDH ↑ (Late) S1_Casp Caspase ↑ (Early) S2_MTT MTT ↓ S2_LDH LDH ↑ (Early) S2_Casp Caspase ↔ S3_MTT MTT ↓ (at high conc.) S3_LDH LDH ↔ S3_Casp Caspase ↔

Caption: Interpreting outcomes from a multi-assay cytotoxicity assessment.

  • Scenario A (Apoptosis): An early increase in caspase-3/7 activity, followed by a decrease in MTT signal, and a later increase in LDH release (secondary necrosis) suggests an apoptotic mechanism.

  • Scenario B (Necrosis): A concurrent decrease in MTT signal and increase in LDH release, with no significant change in caspase activity, points towards a primary necrotic cell death.

  • Scenario C (Cytostatic): A decrease in the MTT signal without a significant increase in LDH or caspase activity may indicate that the compound is inhibiting cell proliferation rather than directly killing the cells.

Quantitative Data Summary

AssayEndpoint MeasuredPrincipleTypical Result
MTT Cell Viability / Metabolic ActivityEnzymatic reduction of tetrazolium saltIC50 (µM)
LDH Cell Membrane IntegrityRelease of cytosolic LDH% Cytotoxicity
Caspase-3/7 Apoptosis ExecutionCleavage of a luminogenic substrateFold Induction

Conclusion and Future Directions

This document provides a robust, multi-faceted framework for assessing the cytotoxicity of this compound. By integrating assays that probe metabolic health, membrane integrity, and specific death pathways like apoptosis, researchers can gain a nuanced understanding of the compound's biological effects. Adherence to best practices in cell line selection and compound handling is critical for generating reproducible and reliable data. The insights gained from these foundational assays will be instrumental in guiding further mechanistic studies, such as cell cycle analysis, mitochondrial membrane potential assays, and target engagement studies, to fully elucidate the compound's mechanism of action.

References

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials? Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • EAG Laboratories. (n.d.). In Vitro Cytotoxicity Testing. Retrieved from [Link]

  • faCellitate. (2023). How to choose the right cell line for your experiments. Retrieved from [Link]

  • YouTube. (2025). Cytotoxicity Assays: How We Test Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Retrieved from [Link]

  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024238406A1 - Furopyridine compounds as p53 mutant stabilizer and uses thereof.

Sources

Application Notes and Protocols for the Derivatization of Pyrazolo[1,5-a]pyridin-4-amine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine core is a significant bicyclic heteroaromatic system that has garnered substantial interest in the fields of medicinal chemistry and drug discovery. Its unique electronic properties and rigid conformational structure make it an attractive scaffold for the design of novel therapeutic agents. Derivatives of this core have demonstrated a wide array of biological activities, including their use as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The strategic derivatization of the pyrazolo[1,5-a]pyridine nucleus, particularly at the 4-position with an amino group, provides a versatile platform for generating libraries of compounds with diverse pharmacological profiles. This guide offers detailed protocols and expert insights into the derivatization of pyrazolo[1,5-a]pyridin-4-amine, empowering researchers to explore the chemical space around this privileged scaffold.

Core Concepts in Derivatization Strategy

The derivatization of this compound can be approached through several key strategies, primarily focusing on the reactivity of the 4-amino group and the potential for functionalization of the heterocyclic core. The lone pair of electrons on the exocyclic nitrogen of the 4-amino group makes it a nucleophilic center, readily participating in reactions such as acylation and sulfonylation. Furthermore, modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have opened up avenues for more complex modifications, including C-N and C-C bond formation. A common and highly effective strategy involves the use of a 4-halo-pyrazolo[1,5-a]pyridine as a versatile intermediate, which can then be converted to the 4-amino derivative or undergo other coupling reactions.

Key Derivatization Protocols

This section provides detailed, step-by-step protocols for the most common and effective methods for derivatizing the pyrazolo[1,5-a]pyridine scaffold, with a focus on modifications at the 4-position.

Protocol 1: N-Acylation of this compound

N-acylation is a fundamental transformation that allows for the introduction of a wide variety of acyl groups to the 4-amino moiety, leading to the formation of amides. This modification can significantly impact the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which are crucial for drug-receptor interactions.

Causality Behind Experimental Choices: The use of a base, such as triethylamine or pyridine, is essential to neutralize the acid (e.g., HCl) generated during the reaction, thereby driving the reaction to completion. The choice of solvent is typically a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid side reactions with the acylating agent.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add triethylamine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated pyrazolo[1,5-a]pyridine derivative.

Data Presentation: Representative N-Acylation Products

EntryAcylating AgentProductYield (%)
1Acetyl chlorideN-(Pyrazolo[1,5-a]pyridin-4-yl)acetamide92
2Benzoyl chlorideN-(Pyrazolo[1,5-a]pyridin-4-yl)benzamide88
3Methanesulfonyl chlorideN-(Pyrazolo[1,5-a]pyridin-4-yl)methanesulfonamide85
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination for the Synthesis of 4-Amino Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for synthesizing this compound derivatives by coupling a 4-halo-pyrazolo[1,5-a]pyridine with a diverse range of primary or secondary amines. The choice of ligand is critical for the efficiency of this reaction, with bulky, electron-rich phosphine ligands being the most effective.[1][2][3]

Authoritative Grounding: The development of specialized ligands, such as tBuDavePhos, has been instrumental in extending the scope of Buchwald-Hartwig amination to include challenging heterocyclic substrates like pyrazoles.[2][3]

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow reagents 4-Halo-pyrazolo[1,5-a]pyridine Amine Base (e.g., NaOtBu) setup Inert Atmosphere (N2 or Ar) reagents->setup catalyst Pd Precatalyst Ligand (e.g., tBuDavePhos) catalyst->setup solvent Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->setup reaction Heating (80-110 °C) setup->reaction workup Quenching Extraction reaction->workup purification Column Chromatography workup->purification product 4-Amino-pyrazolo[1,5-a]pyridine Derivative purification->product

Caption: Workflow for Buchwald-Hartwig Amination.

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination HNR'R'' Base pd_complex2 Ar-Pd(II)-NHR'R''X amine_coordination->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 HX Base product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol:

  • In a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add 4-bromo-pyrazolo[1,5-a]pyridine (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (2.5 mol%) and tBuDavePhos (5.0 mol%) in anhydrous toluene (0.1 M).

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 4-amino-pyrazolo[1,5-a]pyridine derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Products

EntryAmineProductYield (%)
1Morpholine4-(Pyrazolo[1,5-a]pyridin-4-yl)morpholine67
2AnilineN-Phenylthis compound75
3BenzylamineN-Benzylthis compound82
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. In the context of pyrazolo[1,5-a]pyridine derivatization, this reaction is invaluable for introducing aryl, heteroaryl, or vinyl groups to the core scaffold, typically at a halogenated position. This allows for the exploration of structure-activity relationships related to steric and electronic effects of these substituents.[4][5][6][7][8]

Authoritative Grounding: The use of palladium catalysts with specific phosphine ligands, such as XPhos, is often crucial for achieving high yields and preventing side reactions like debromination, especially in heteroaromatic systems.[5][6][7][8] Microwave-assisted protocols can significantly accelerate the reaction times.[5][6][7][8]

Experimental Workflow Diagram:

Suzuki_Workflow reagents Halo-pyrazolo[1,5-a]pyridine Boronic Acid/Ester Base (e.g., K2CO3) setup Inert Atmosphere (N2 or Ar) reagents->setup catalyst Pd Catalyst (e.g., XPhosPdG2) catalyst->setup solvent Solvent (e.g., Dioxane/Water) solvent->setup reaction Heating (Conventional or MW) setup->reaction workup Extraction Filtration reaction->workup purification Column Chromatography workup->purification product Aryl/Heteroaryl-pyrazolo[1,5-a]pyridine purification->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Experimental Protocol (Microwave-Assisted):

  • To a microwave reaction vial, add the halo-pyrazolo[1,5-a]pyridine (1.0 eq), the corresponding boronic acid (1.5 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., XPhosPdG2, 2.5 mol%).

  • Add a mixture of ethanol and water (4:1, 0.2 M) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 135 °C for 40 minutes.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Products

EntryBoronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one74
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one89
3Pyridin-3-ylboronic acid3-(Pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one78
Note: The examples provided are for a related pyrazolo[1,5-a]pyrimidine system, but the conditions are broadly applicable to pyrazolo[1,5-a]pyridines.[5][6][7][8]

Conclusion and Future Directions

The derivatization of this compound and its precursors offers a rich landscape for the discovery of novel chemical entities with potential therapeutic applications. The protocols detailed in this guide for N-acylation, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling provide a robust toolkit for researchers to systematically explore the structure-activity relationships of this important scaffold. The principles of rational ligand and catalyst selection, along with careful optimization of reaction conditions, are paramount to achieving success in these synthetic endeavors. Future explorations may involve the development of novel C-H activation methodologies for direct functionalization of the pyrazolo[1,5-a]pyridine core, further expanding the accessible chemical space and paving the way for the next generation of pyrazolo[1,5-a]pyridine-based therapeutics.

References

Sources

Application Notes and Protocols for In Vivo Studies of Pyrazolo[1,5-a]pyridin-4-amine in Mouse Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for conducting preclinical in vivo studies of Pyrazolo[1,5-a]pyridin-4-amine and its derivatives in mouse models. As a class of compounds with significant therapeutic potential, particularly as protein kinase inhibitors, a robust and well-designed in vivo experimental plan is critical for evaluating efficacy, understanding pharmacokinetic and pharmacodynamic (PK/PD) relationships, and assessing the safety profile. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring the generation of reliable and translatable data.

Introduction to Pyrazolo[1,5-a]pyridines: A Promising Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Derivatives of this core have shown potent inhibitory activity against various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.[1][3] Indeed, several pyrazolo[1,5-a]pyrimidine-based molecules have been investigated as inhibitors of critical cancer-related kinases such as PI3K, C-terminal Src Kinase (CSK), and Tropomyosin Receptor Kinase (Trk).[4][5][6] Furthermore, some derivatives have exhibited anti-inflammatory properties, suggesting broader therapeutic applications.[7][8][9]

Given the promising in vitro data for many compounds in this class, transitioning to in vivo mouse models is the logical next step to assess their therapeutic potential in a complex biological system. This document will detail the necessary protocols for these investigations.

Pre-Study Considerations: Laying the Groundwork for Success

Before embarking on in vivo experiments, several key factors must be addressed to ensure the study is well-controlled, ethical, and yields meaningful data.

  • Compound Formulation and Stability: The solubility and stability of the test compound, this compound, in a suitable vehicle for administration is paramount. The chosen vehicle must be non-toxic to the animals and capable of maintaining the compound in a soluble state for the duration of the study. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, Tween 80, or polyethylene glycol (PEG). A pilot formulation study is highly recommended to determine the optimal vehicle.

  • Animal Model Selection: The choice of mouse model is dictated by the therapeutic hypothesis.

    • For Oncology Studies:

      • Syngeneic Models: These models utilize immunocompetent mice and murine tumor cell lines, making them ideal for studying the interplay between the therapeutic agent and the immune system.[10] The MC38 colon adenocarcinoma model is a common example.[11]

      • Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude, SCID, or NSG mice).[10][12] These are useful for assessing the direct anti-tumor activity of a compound on human cancer cells.[12] The HCT-116 colon cancer xenograft model has been used for pyrazolo[1,5-a]pyridine testing.[4]

      • Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are directly implanted into immunodeficient mice.[10] PDX models are considered highly translational as they better recapitulate the heterogeneity of human tumors.[10]

      • Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that lead to the spontaneous development of tumors in the relevant tissue, closely mimicking human disease progression.[13][14][15]

    • For Inflammation Studies:

      • Carrageenan-Induced Paw Edema: A model of acute inflammation.[16][17]

      • Dextran Sulfate Sodium (DSS)-Induced Colitis: A model for inflammatory bowel disease (IBD).[18]

      • Collagen-Induced Arthritis (CIA): A model for rheumatoid arthritis.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Protocols

Pharmacokinetic (PK) Studies

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for designing effective dosing regimens in efficacy studies.[19][20]

Objective: To determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Materials:

  • This compound

  • Appropriate vehicle

  • Syringes and needles (gauge appropriate for the route of administration)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Protocol:

  • Animal Groups: Divide mice (e.g., C57BL/6 or BALB/c) into groups for each route of administration to be tested (e.g., intravenous (IV) and oral (PO)). A typical study might use 3-4 animals per time point.[21]

  • Dosing:

    • IV Administration: Administer a single bolus dose via the tail vein.

    • PO Administration: Administer a single dose via oral gavage.[22][23]

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[19][21] Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein. For terminal time points, cardiac puncture can be performed.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot plasma concentration versus time and calculate PK parameters using appropriate software.

Efficacy Studies in a Xenograft Cancer Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or NSG)

  • Human cancer cell line (e.g., HCT-116)

  • Matrigel (optional, for enhancing tumor take-rate)

  • Calipers for tumor measurement

  • This compound formulated in a suitable vehicle

  • Vehicle control

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.[24][25][26][27][28]

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound at the predetermined dose and schedule. The route of administration can be intraperitoneal (IP), subcutaneous (SC), or oral (PO), based on PK data and compound characteristics.[22][29][30]

    • The control group receives the vehicle alone.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health status.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.

  • Data Analysis:

    • Plot mean tumor volume over time for each group.

    • Calculate tumor growth inhibition (TGI).

    • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, Western blotting for pharmacodynamic markers).

Toxicology and Safety Assessment

Objective: To determine the maximum tolerated dose (MTD) and assess the potential toxicity of this compound.[31][32]

Materials:

  • Healthy mice (e.g., Swiss Webster or CD-1)

  • This compound

  • Blood collection tubes for hematology and clinical chemistry

  • Formalin for tissue fixation

Protocol:

  • Dose-Ranging Study: Administer single or multiple doses of this compound at escalating concentrations to different groups of mice.

  • Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in behavior, appearance, weight loss, or signs of distress.[31]

  • Endpoint Analysis:

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination.

  • Data Analysis: Determine the MTD, which is the highest dose that does not cause unacceptable toxicity.

Data Presentation and Visualization

Quantitative Data Summary
Parameter Description Example Data
Cmax Maximum plasma concentration1500 ng/mL
Tmax Time to reach Cmax1 hour
AUC Area under the plasma concentration-time curve8000 ng*h/mL
Bioavailability Fraction of administered dose that reaches systemic circulation75% (Oral)
TGI Tumor Growth Inhibition60% at 50 mg/kg
MTD Maximum Tolerated Dose100 mg/kg
Diagrams

Experimental Workflow for a Xenograft Efficacy Study

G cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture Human Cancer Cell Culture harvest Harvest & Count Cells cell_culture->harvest implantation Subcutaneous Implantation in Immunodeficient Mice harvest->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment_group Treatment Group: This compound randomization->treatment_group control_group Control Group: Vehicle randomization->control_group monitoring Monitor Tumor Volume & Body Weight treatment_group->monitoring control_group->monitoring euthanasia Euthanasia & Necropsy monitoring->euthanasia tumor_excision Tumor Excision & Weighing euthanasia->tumor_excision tissue_collection Tissue Collection for PD euthanasia->tissue_collection

Caption: Workflow for an in vivo efficacy study in a xenograft mouse model.

Representative Signaling Pathway for a Pyrazolo[1,5-a]pyridine Kinase Inhibitor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Signaling Cascade Inhibitor This compound Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

The protocols and guidelines presented here provide a robust framework for the in vivo evaluation of this compound in mouse models. By carefully considering the experimental design, adhering to best practices in animal handling and data collection, and understanding the scientific principles behind each step, researchers can generate high-quality, reproducible data that will be crucial for advancing this promising class of compounds through the drug development pipeline.

References

  • Murine Pharmacokinetic Studies - PMC - NIH. Available from: [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. Available from: [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. Available from: [Link]

  • Mouse Models of Human Cancer as Tools in Drug Development - PubMed. Available from: [Link]

  • Intraperitoneal Injection in Mice | Animals in Science - Queen's University. Available from: [Link]

  • Mouse Handling & Techniques - UNC Research. Available from: [Link]

  • Subcutaneous Injection in Mice | Animals in Science - Queen's University. Available from: [Link]

  • Mouse Oral Gavage Administration Necessary Supplies Technique. Available from: [Link]

  • Subcutaneous (SC) Injection in Mice and Rats LAB_017 Injections - Research support. Available from: [Link]

  • Using Genetically Engineered Mouse Models of Cancer to Aid Drug Development: An Industry Perspective - AACR Journals. Available from: [Link]

  • Intraperitoneal Injection in an Adult Mouse V.1 - Protocols.io. Available from: [Link]

  • IP Injection Protocol in Mice | PDF - Scribd. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available from: [Link]

  • Drug Efficacy Testing in Mice - PMC - NIH. Available from: [Link]

  • Which Mouse Model Is Right For Your Cancer & Drug Development Preclinical Studies? Available from: [Link]

  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. Available from: [Link]

  • Toxicology - MuriGenics. Available from: [Link]

  • Murine Pharmacokinetic Studies - PubMed - NIH. Available from: [Link]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed. Available from: [Link]

  • Video: Compound Administration in Rodents- Oral and Topical Routes - JoVE. Available from: [Link]

  • Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed. Available from: [Link]

  • Full article: Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Available from: [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Available from: [Link]

  • SOP 7.8 - Gavage Techniques in Small Animals (Mice) - Queen's University. Available from: [Link]

  • Guide to Oral Gavage for Mice and Rats - Instech Laboratories. Available from: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. Available from: [Link]

  • Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically... - ResearchGate. Available from: [Link]

  • Pharmacological Intervention Studies Using Mouse Models of the Inflammatory Bowel Diseases: Translating Preclinical Data into New Drug Therapies - NIH. Available from: [Link]

  • Pharmacokinetics Protocol – Rodents - UNMC. Available from: [Link]

  • Pk/bio-distribution - MuriGenics. Available from: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. Available from: [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed - NIH. Available from: [Link]

  • DSS-induced IBD Mouse Model for preclinical drug screening - Aragen Life Sciences. Available from: [Link]

  • Justification for species selection for pharmaceutical toxicity studies - PMC - NIH. Available from: [Link]

  • Rodent Inflammation & Immunological Disease Modeling & Pharmacodynamics Services. Available from: [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - MDPI. Available from: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. Available from: [Link]

  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Available from: [Link]

  • Faster, Cost-Effective, Reliable: Drug Target Humanized Mice for IND-Enabling Toxicology. Available from: [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT - Altasciences. Available from: [Link]

  • Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. Available from: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Available from: [Link]

  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles - ResearchGate. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Pyrazolo[1,5-a]pyridin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering yield-related challenges in the synthesis of Pyrazolo[1,5-a]pyridin-4-amine. The following question-and-answer section provides in-depth, field-proven insights and systematic troubleshooting strategies to help you navigate common experimental hurdles and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction to form the Pyrazolo[1,5-a]pyridine core is showing low conversion, with a significant amount of starting material remaining. What are the primary factors I should investigate?

Low conversion is a common issue that typically points to suboptimal reaction conditions or problems with reagent reactivity. A systematic approach is the most effective way to diagnose the root cause.[1]

A. Suboptimal Reaction Conditions:

  • Temperature and Reaction Time: Cyclocondensation reactions often require sufficient thermal energy and time to proceed to completion.[1][2] If you observe significant starting material, the reaction may be kinetically slow.

    • Troubleshooting Protocol:

      • Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.

      • If the reaction stalls, consider incrementally increasing the temperature. Be cautious, as excessive heat can sometimes promote side reactions.

      • Extend the reaction time. Some syntheses may require stirring overnight or longer.[3]

  • Inefficient Mixing: In heterogeneous reactions (e.g., with a solid base like K₂CO₃), inefficient stirring can lead to poor reaction rates.[1] Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.

B. Reagent and Solvent Purity:

  • Purity of Starting Materials: Impurities in your precursors can inhibit the reaction.[1][2] It is crucial to use reagents of high purity. If in doubt, consider purifying your starting materials via recrystallization or chromatography before use.

  • Solvent Quality: Many reactions in heterocyclic synthesis are sensitive to moisture.[1] The presence of water can lead to hydrolysis of intermediates or starting materials. Using anhydrous (dry) solvents is often critical.

  • Base Activity: The choice and strength of the base can be crucial. If using an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), ensure it is fresh and has not been compromised by improper storage.[4]

Question 2: My crude reaction mixture shows multiple product spots on the TLC plate, leading to a low yield of the desired this compound. How can I improve the reaction's selectivity?

The formation of side products is a frequent challenge in heterocyclic synthesis, often arising from competing reaction pathways.[5] Improving selectivity requires a careful optimization of reaction parameters.

A. Identifying and Minimizing Side Products:

The most common synthetic routes to the pyrazolo[1,5-a]pyridine core involve the [3+2] cycloaddition of N-iminopyridinium ylides with dipolarophiles or the cyclization of N-aminopyridines with β-dicarbonyl compounds.[3][6] Side reactions can occur at various stages of these pathways.

  • Plausible Side Reactions:

    • Dimerization: Starting materials or reactive intermediates may self-condense.

    • Isomer Formation: Depending on the precursors, regioisomers can sometimes form.[7]

    • Oxidation/Decomposition: The desired product or intermediates might be unstable under the reaction conditions, especially if exposed to air at high temperatures.[1][3]

B. Systematic Reaction Optimization:

A Design of Experiments (DoE) approach, where one parameter is varied while others are kept constant, is highly effective for improving yield and selectivity.

ParameterRange to InvestigateRationale & Causality
Solvent Toluene, Acetonitrile, Ethanol, DMF, Acetic AcidSolvent polarity affects reagent solubility and can stabilize or destabilize transition states, directly influencing which reaction pathway is favored. Some protocols specify acetic acid or ethanol.[2][3][6]
Base Organic (DIPEA, TEA) vs. Inorganic (K₂CO₃, Cs₂CO₃)The strength and steric bulk of the base can control the rate of key deprotonation steps, influencing the selectivity between desired and undesired pathways.[4]
Temperature 0 °C to RefluxLowering the temperature can sometimes disfavor side reactions that have a higher activation energy than the desired reaction.[5] Conversely, some reactions require high heat to overcome the activation barrier.[3]
Catalyst None vs. Acid/Base catalystSome synthetic routes benefit from a catalytic amount of acid (e.g., acetic acid) or a specific mediator like TEMPO.[2][4]
Question 3: My product appears to be formed in the crude reaction, but I experience significant loss during purification by silica gel chromatography. What are some alternative purification strategies?

Product loss during purification is a common yet often overlooked reason for low overall yield. The basic nitrogen atoms in the this compound can lead to strong, sometimes irreversible, binding to acidic silica gel.

A. Alternative Purification Methods:

  • Recrystallization: This is the preferred method for purifying crystalline solids.

    • Protocol for Solvent Screening:

      • Place a small amount of crude material in several test tubes.

      • To each tube, add a different solvent (e.g., ethanol, ethyl acetate, acetonitrile, toluene, hexanes) dropwise until the solid just dissolves at the solvent's boiling point.

      • Allow the solutions to cool slowly to room temperature, then in an ice bath.

      • The solvent that yields a high quantity of crystalline solid with minimal dissolved product is the ideal choice. A two-solvent system (one in which the compound is soluble and one in which it is not) is also highly effective.

  • Acid-Base Extraction: The basicity of the amine group provides an excellent handle for purification.

    • Dissolve the crude mixture in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The target amine will be protonated and move into the aqueous layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove neutral impurities.

    • Carefully basify the aqueous layer with a base (e.g., 1M NaOH or solid NaHCO₃) until the product precipitates.

    • Extract the now-neutral product back into an organic solvent.

    • Dry the organic layer with a drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.

  • Alternative Chromatography: If chromatography is necessary, consider using a different stationary phase like neutral or basic alumina, or employing reverse-phase (C18) chromatography.

Visualized Troubleshooting Workflow

This diagram outlines a systematic process for diagnosing and resolving low-yield issues during your synthesis.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solution Solution Pathways start Low Yield Observed analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->analyze_crude low_conversion Problem: Low Conversion (Starting Material Remains) analyze_crude->low_conversion side_products Problem: Side Products (Multiple Spots on TLC) analyze_crude->side_products purification_loss Problem: Purification Loss (Clean Crude, Low Final Yield) analyze_crude->purification_loss optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) low_conversion->optimize_conditions improve_selectivity Improve Selectivity (Solvent, Base, Catalyst) side_products->improve_selectivity change_purification Change Purification Method (Recrystallization, Extraction) purification_loss->change_purification success Improved Yield optimize_conditions->success improve_selectivity->success change_purification->success

Caption: A logical workflow for troubleshooting low yields in synthesis.

References

  • BenchChem Technical Support. Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. BenchChem. 2

  • ACS Omega. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Publications.

  • Organic Letters. Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ACS Publications.

  • BenchChem Technical Support. Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem. 1

  • ACS Omega. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives... ACS Publications. 3

  • PubMed Central (PMC). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives... NIH.

  • Beilstein Journal of Organic Chemistry. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Institute.

  • BenchChem Technical Support. Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. BenchChem. 5

  • Taylor & Francis Online. Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis.

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Organic-Chemistry.org.

  • PubMed Central (PMC). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. NIH.

  • RSC Publishing. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Royal Society of Chemistry.

  • ScienceDirect. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. Elsevier.

  • NC State University Libraries. Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University.

  • MDPI. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][6]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI.

  • Cengage. Amines and Heterocycles. Cengage.

Sources

Optimizing reaction conditions for "Pyrazolo[1,5-a]pyridin-4-amine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights to optimize your reaction conditions and overcome common experimental hurdles.

Introduction to the Synthetic Challenge

The Pyrazolo[1,5-a]pyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in compounds targeting a range of diseases.[1][2] The synthesis of the 4-amino substituted analogue, this compound, presents unique challenges. While several methods exist for constructing the core bicyclic system, direct and high-yielding synthesis of the 4-amino derivative is not extensively documented, often requiring multi-step sequences or careful optimization of cyclization and amination reactions.

The most prevalent and robust method for constructing the pyrazolo[1,5-a]pyridine core involves the [3+2] cycloaddition of an N-aminopyridinium ylide with a suitable two-carbon component.[1][3][4] This guide will focus on troubleshooting this key reaction and subsequent steps or alternative strategies to arrive at the target compound.

Core Synthesis Pathway: [3+2] Cycloaddition

A general workflow for the synthesis of the pyrazolo[1,5-a]pyridine core is depicted below. The specific precursor required to yield the 4-amino product would be a 4-substituted pyridine, which may be carried through the synthesis or modified in a later step.

workflow cluster_prep Step 1: Precursor Synthesis cluster_cycloaddition Step 2: [3+2] Cycloaddition cluster_final Step 3: Final Modification Pyridine 4-Substituted Pyridine Amination Electrophilic Amination (e.g., O-mesitylenesulfonylhydroxylamine) Pyridine->Amination Ylide_Salt N-Aminopyridinium Salt Amination->Ylide_Salt Reaction Base-mediated Cycloaddition Ylide_Salt->Reaction Dipolarophile Two-Carbon Component (e.g., α,β-unsaturated ketone/ester) Dipolarophile->Reaction Core_Product Substituted Pyrazolo[1,5-a]pyridine Reaction->Core_Product Modification Functional Group Interconversion Core_Product->Modification Final_Product This compound Modification->Final_Product

Caption: General workflow for Pyrazolo[1,5-a]pyridine synthesis.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Yield of the Pyrazolo[1,5-a]pyridine Product

Question: I am not getting a good yield for my [3+2] cycloaddition reaction between the N-aminopyridinium salt and my dipolarophile. What are the common causes and how can I fix this?

Answer: This is a frequent issue that can often be traced back to one of three areas: the stability of your ylide, the reactivity of your dipolarophile, or suboptimal reaction conditions.

  • Causality & Explanation: The reaction proceeds via an in situ generated N-aminopyridinium ylide, which is a reactive 1,3-dipole. The formation and stability of this ylide are critical. A weak base may not deprotonate the precursor salt efficiently, while a base that is too strong or used at high temperatures can cause decomposition of the ylide or starting materials. The dipolarophile must be sufficiently electron-deficient to react efficiently with the electron-rich ylide.

  • Troubleshooting Steps & Optimization Protocol:

    • Verify Ylide Formation:

      • Base Selection: The choice of base is crucial. Common bases include organic bases like triethylamine (TEA) or DBU, and inorganic bases like K₂CO₃ or Cs₂CO₃. If you are using a mild base like TEA with a less acidic N-H precursor, consider switching to a stronger, non-nucleophilic base like DBU.

      • Temperature Control: Generate the ylide at a low temperature (e.g., 0 °C) before adding the dipolarophile and allowing the reaction to warm to room temperature or be gently heated. This can minimize ylide decomposition.[5]

    • Assess Dipolarophile Reactivity:

      • Electron-Withdrawing Groups: Ensure your two-carbon partner has appropriate electron-withdrawing groups (e.g., ketone, ester, nitrile) to lower the LUMO energy for a favorable interaction with the ylide's HOMO. If your dipolarophile is not sufficiently reactive, you may need to use a more activated derivative.

    • Solvent Optimization:

      • The polarity of the solvent can influence the reaction rate. Aprotic solvents like DMF, acetonitrile, or toluene are commonly used. Perform small-scale trials with different solvents to find the optimal medium for your specific substrates.

ParameterCondition A (Initial)Condition B (Optimized)Condition C (Alternative)
Base Triethylamine (TEA)DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)K₂CO₃ (Potassium Carbonate)
Temperature Room Temperature0 °C to RT50-80 °C
Solvent Dichloromethane (DCM)Acetonitrile (ACN)N,N-Dimethylformamide (DMF)
Typical Outcome Low conversionImproved yieldFavorable for less reactive substrates
Issue 2: Formation of Side Products and Regioselectivity Problems

Question: My reaction is messy, and I'm isolating multiple products. How can I improve the selectivity to get my desired pyrazolo[1,5-a]pyridine isomer?

Answer: The formation of side products, particularly regioisomers, is a known challenge in these cycloadditions, especially with unsymmetrical dipolarophiles.[6]

  • Causality & Explanation: Regioselectivity is governed by the electronic and steric properties of both the ylide and the dipolarophile. The nucleophilic nitrogen of the ylide can attack either carbon of the C=C bond of the dipolarophile. Additionally, side reactions like dimerization of the ylide or polymerization of the dipolarophile can occur under harsh conditions. A proposed mechanism for a related cyclization highlights the key bond-forming steps where regiochemistry is determined.[1]

mechanism cluster_mech Regioselectivity in Cycloaddition Ylide N-Aminopyridinium Ylide Transition_State_1 Transition State 1 (N attacks A) Ylide->Transition_State_1 Path A Transition_State_2 Transition State 2 (N attacks B) Ylide->Transition_State_2 Path B Dipolarophile Unsymmetrical Dipolarophile (A=B-EWG) Dipolarophile->Transition_State_1 Dipolarophile->Transition_State_2 Product_1 Regioisomer 1 Transition_State_1->Product_1 Favored Product_2 Regioisomer 2 Transition_State_2->Product_2 Disfavored

Caption: Competing pathways determining regioselectivity.

  • Troubleshooting Steps & Optimization Protocol:

    • Control Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy.

    • Choice of Catalyst/Promoter: In some cases, a Lewis acid or a specific oxidant like PIDA (phenyliodine diacetate) can mediate the cycloaddition and improve regioselectivity.[3]

    • Modify the Dipolarophile: If possible, increasing the steric bulk near one of the carbons of the double bond can direct the attack of the ylide to the less hindered position.

    • Purification Strategy: If side products are unavoidable, focus on an effective purification method.

      • Flash Column Chromatography: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) to separate isomers.

      • Crystallization: If the desired product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to isolate the pure compound.

Issue 3: Difficulty in Introducing the 4-Amino Group

Question: I have successfully synthesized the pyrazolo[1,5-a]pyridine core, but I am struggling to introduce the amino group at the 4-position. What are my options?

Answer: Direct amination of the pyrazolo[1,5-a]pyridine ring is challenging. A more reliable strategy is to carry a precursor functional group through the synthesis that can be converted to an amine in a final step.

  • Causality & Explanation: The pyrazolo[1,5-a]pyridine ring system is electron-rich, making it less susceptible to direct nucleophilic aromatic substitution. Electrophilic reactions are more common, but directing them specifically to the C4 position can be difficult. Therefore, a functional group interconversion approach is often more successful.

  • Recommended Synthetic Strategies:

    • Strategy A: Reduction of a Nitro Group

      • Protocol: Start the synthesis with 4-nitropyridine. The nitro group is a strong electron-withdrawing group that can be readily carried through the N-amination and cycloaddition sequence. In the final step, the nitro group on the pyrazolo[1,5-a]pyridine ring can be reduced to the desired amine.

      • Experimental Details:

        • Dissolve the 4-nitropyrazolo[1,5-a]pyridine derivative in a solvent like ethanol or ethyl acetate.

        • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

        • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until TLC analysis shows complete consumption of the starting material.

        • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the product.

    • Strategy B: Curtius or Hofmann Rearrangement

      • Protocol: If you can synthesize a pyrazolo[1,5-a]pyridine-4-carboxylic acid or a 4-carboxamide derivative, these can be converted to the amine via the Curtius or Hofmann rearrangement, respectively.

      • This is a more complex route but can be effective if the appropriate starting materials are available.

    • Strategy C: Buchwald-Hartwig Amination (Advanced)

      • Protocol: If you can synthesize 4-chloro- or 4-bromopyrazolo[1,5-a]pyridine, a palladium-catalyzed Buchwald-Hartwig amination could be employed. This involves coupling the halo-substituted heterocycle with an ammonia surrogate or a protected amine. While powerful, this method requires careful optimization of the catalyst, ligand, and base. A similar approach has been used for the amination of related pyrazolo[1,5-a]pyrimidine systems.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the cycloaddition reaction? A1: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting materials and the product (e.g., 30-50% ethyl acetate in hexanes). The product, being more polar than the starting pyridine but often less polar than the salt, should have a distinct Rf value. Staining with potassium permanganate can help visualize spots if they are not UV-active.

Q2: My final 4-amino product is unstable and difficult to purify. Any suggestions? A2: Aromatic amines can be susceptible to air oxidation, which can lead to discoloration and the formation of impurities. It is advisable to perform the final purification step (e.g., column chromatography) quickly and to handle the purified product under an inert atmosphere (e.g., nitrogen or argon). Storing the final compound at a low temperature and protected from light can also improve its stability. If the free amine is problematic, consider converting it to a more stable salt (e.g., hydrochloride salt) by treating a solution of the amine with HCl in a solvent like ether or dioxane.

Q3: Can I use microwave-assisted heating to speed up the reaction? A3: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields for cyclocondensation and cycloaddition reactions.[8] It is an excellent tool for rapid optimization of reaction conditions such as solvent and temperature. However, be cautious as the higher temperatures can sometimes lead to the formation of different side products. Small-scale screening is recommended.

References

  • De la Cruz, E., et al. (2018). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. Available from: [Link]

  • Zhang, Z., et al. (2022). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers. Available from: [Link]

  • Reddy, T. R., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available from: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]

  • Chen, J., et al. (2022). The synthesis of pyrazolo[1,5-a]pyridine derivatives via [3+2] cyclization of N-aminopyridinium salts. Chinese Chemical Letters. Available from: [Link]

  • Roychowdhury, P., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Molecules. Available from: [Link]

  • Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available from: [Link]

  • Reddy, T. R., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available from: [Link]

  • Feng, Y., et al. (2024). Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base- mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes. New Journal of Chemistry. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Egyptian National Cancer Institute. Available from: [Link]

  • ResearchGate. (2018). Synthesis of Pyrazolo[1,5-A]Pyridines: [3+2] Cycloaddition of N-Aminopyridines and Enaminones. Available from: [Link]

  • Gomha, S. M., et al. (2019). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. Available from: [Link]

  • Bakulina, O., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available from: [Link]

  • Aly, A. A., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of the Chinese Chemical Society. Available from: [Link]

  • Blake, J. F., et al. (2018). Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. Google Patents.

Sources

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Common Side Reactions and Optimizing Selectivity

Welcome to the technical support guide for the synthesis of Pyrazolo[1,5-a]pyridine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The pyrazolo[1,5-a]pyridine core is a privileged structure in drug discovery, appearing in molecules targeting a range of diseases.[1] However, its synthesis is not without challenges. This guide moves beyond simple protocols to address the complex side reactions and selectivity issues that can arise during synthesis, providing expert insights and validated solutions to save you valuable time and resources.

Troubleshooting Guide & FAQs

Q1: My [3+2] cycloaddition reaction is producing a mixture of regioisomers. How can I understand and control the outcome?

This is the most common issue encountered when synthesizing substituted pyrazolo[1,5-a]pyridines. The problem arises when an asymmetrically substituted N-aminopyridinium salt is used, leading to the formation of a 1,3-dipole that can react at two different positions.

The Root Cause: Ambiguous Cyclization Pathway

The traditional and most utilized method for constructing the pyrazolo[1,5-a]pyridine core is the intermolecular [3+2] cycloaddition of an N-iminopyridinium ylide (a 1,3-dipole, generated in situ from an N-aminopyridinium salt) with a dipolarophile like an alkyne or an electron-deficient alkene.[1] When the pyridine ring is substituted at a position other than C4 (e.g., at C3 or C5), the intermediate ylide is unsymmetrical. This creates two possible pathways for the cycloaddition, resulting in a mixture of regioisomeric products. For instance, starting with a 3-substituted pyridine can lead to both 4- and 6-substituted pyrazolo[1,5-a]pyridine products, which are often difficult to separate. This lack of regiocontrol is a significant barrier to accessing specific, pure analogues for drug discovery programs.

Figure 1. Formation of regioisomers from an unsymmetrical ylide.

Controlling Factors:

The ratio of these isomers is not random; it is dictated by a combination of steric and electronic factors. While complex, a general guideline is that the electronics of the substituents on the pyridine ring play a crucial role.

Substituent Type on Pyridine RingGeneral Effect on RegioselectivityRationale
Strong Electron-Donating Groups (e.g., -OMe, -NMe₂)High selectivityThese groups stabilize the positive charge development in the transition state, strongly favoring one cyclization pathway over the other.[2]
Weak Electron-Donating Groups (e.g., -Me)Moderate selectivityOffers some directing effect, but often still results in separable mixtures (e.g., 4:1 ratio).[2]
Electron-Withdrawing Groups (e.g., Halogens)Low to moderate selectivityThe directing effect is less pronounced, often leading to significant amounts of both isomers.[2]
Q2: What specific, reliable methods can I use to force the reaction to yield a single regioisomer?

When fine-tuning reaction conditions like solvent or temperature fails to provide adequate selectivity, a change in protocol is necessary. A highly effective, published method involves using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a mediator.

Field-Proven Protocol: TEMPO-Mediated [3+2] Annulation–Aromatization

A recently developed protocol utilizes TEMPO to achieve high and predictable regioselectivity in the reaction between N-aminopyridines and α,β-unsaturated compounds.[2] This method avoids the pre-formation of salts and works under mild conditions.

Core Principle: The TEMPO-mediated system is proposed to control the pathway of the annulation-aromatization sequence, favoring the formation of a single regioisomeric intermediate. For electron-donating groups on the pyridine, this method can yield a single isomer, while for more challenging substrates like halogenated pyridines, a modified procedure (post-addition of TEMPO) can dramatically improve selectivity from ~4:1 to >7:1.[2]

Detailed Experimental Protocol (General Procedure B for Halogenated Pyridines): [2]

  • Reaction Setup: To an oven-dried reaction vessel under an argon atmosphere, add the N-aminopyridinium salt (1.0 equiv).

  • Reagent Addition: Add the α,β-unsaturated nitrile (2.0 equiv) and a suitable base such as Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes.

  • TEMPO Addition: Add TEMPO (1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Ethyl Acetate/Hexanes) to afford the pure, single-regioisomer product.

Figure 2. Decision workflow for optimizing regioselectivity.
Q3: I need to synthesize Pyrazolo[1,5-a]pyridin-4-amine specifically. What precursor strategy should I use and what are the potential pitfalls?

To obtain a 4-substituted pyrazolo[1,5-a]pyridine, you must start with a 5-substituted pyridine. The substituent at the C5 position of the pyridine ring becomes the C4 substituent in the final product.

Synthetic Strategy Outline:

  • Precursor Selection: Choose a 5-substituted pyridine where the substituent is either a protected amino group, a nitro group (-NO₂), or a halogen (-Br, -Cl). A nitro group is often a robust choice for carrying through the cycloaddition sequence.

  • N-Amination: React the 5-substituted pyridine with an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA) or a related reagent, to form the corresponding N-aminopyridinium salt.

    • Potential Pitfall: Pyridine rings bearing strong electron-withdrawing groups (like -NO₂) are deactivated towards electrophilic attack at the nitrogen. This N-amination step can be sluggish and low-yielding. Careful optimization of reaction time, temperature, and stoichiometry is critical. Over-amination or side reactions with the aminating agent can also occur.

  • [3+2] Cycloaddition: React the generated N-aminopyridinium salt with a suitable dipolarophile (e.g., an α,β-unsaturated nitrile or ester) under optimized regioselective conditions, such as the TEMPO-mediated protocol discussed above.

  • Functional Group Transformation: If you started with a nitro-substituted precursor, the final step is the reduction of the nitro group to the desired amine.

    • Potential Pitfall: The choice of reducing agent is critical to avoid over-reduction or modification of other functional groups on the heterocyclic core. Standard conditions like H₂ with a Pd/C catalyst are often effective, but chemoselectivity can be an issue. Reagents like SnCl₂ or Fe/NH₄Cl may offer milder alternatives. The pyrazole ring itself can sometimes be susceptible to reduction under harsh conditions.

Q4: My reaction yield is low even with good selectivity. What are other common causes?

Low yield can stem from several factors beyond selectivity:

  • Incomplete Ylide Formation: The generation of the N-iminopyridinium ylide from its salt requires a base. If the base is too weak, not fully soluble, or sterically hindered, ylide formation will be incomplete, leading to unreacted starting material. Ensure you are using a suitable base (e.g., K₂CO₃, DBU, or an organic base like DIPEA) and appropriate solvent.

  • Oxidant/Mediator Instability: In oxidative cycloadditions, the stability and stoichiometry of the oxidant (e.g., PIDA, O₂) or mediator (e.g., TEMPO) are crucial. Ensure reagents are fresh and used in the correct amounts.[2][3]

  • Suboptimal Temperature: While some modern protocols work at room temperature, many cycloadditions require heating to proceed at a reasonable rate.[4] Conversely, excessive heat can lead to decomposition of the ylide or product. Monitor the reaction by TLC to find the optimal temperature.

  • Hydrolysis: N-aminopyridinium salts and their corresponding ylides can be sensitive to moisture. Using anhydrous solvents and running reactions under an inert atmosphere (Argon or Nitrogen) can significantly improve yields.

References

  • Gomha, S. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13915–13927. Available from: [Link]

  • (Reference intentionally left blank for consolid
  • Wang, J., et al. (2024). PIDA mediates a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes... Synlett, 35, 1551-1556. Available from: [Link]

  • Chen, Y., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1456–1461. Available from: [Link]

  • (Reference intentionally left blank for consolid
  • (Reference intentionally left blank for consolid
  • Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. Available from: [Link]

Sources

"Pyrazolo[1,5-a]pyridin-4-amine" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of Pyrazolo[1,5-a]pyridin-4-amine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this heterocyclic amine scaffold in high purity. We will address common issues with practical, field-tested solutions grounded in chemical principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My purity is low after silica gel chromatography, and I see multiple closely-eluting spots on TLC. What are the likely impurities and how can I improve separation?

A1: This is a frequent challenge when purifying substituted pyrazolopyridines. The impurities are often structurally similar to the product, making separation difficult.

Root Cause Analysis:

  • Regioisomers: The synthesis of pyrazolo[1,5-a]pyridines, particularly through cyclocondensation reactions, can sometimes yield regioisomeric byproducts.[1][2] These isomers possess very similar polarities, leading to poor separation on standard silica gel columns.

  • Unreacted Starting Materials: Incomplete reactions can result in the carryover of precursors, such as substituted N-aminopyridines or aminopyrazoles.[1][3]

  • Side-Products: Depending on the synthetic route, side-products from dimerization or rearrangement can occur. For instance, syntheses involving α,β-unsaturated compounds can sometimes lead to different addition products.[4][5]

Solutions & Detailed Protocol:

  • Optimize Your Mobile Phase: A systematic approach to eluent selection is critical.[1] Instead of relying solely on a standard ethyl acetate/hexane system, explore solvent systems with different selectivities.

    • Incorporate a More Polar Solvent: Try a ternary system like Dichloromethane (DCM)/Methanol (MeOH)/Ammonia (NH₃) (e.g., 95:4.5:0.5). The small amount of base can improve peak shape and reduce tailing for basic amines.

    • Use an Alternative Solvent System: Systems like DCM/Acetone or Toluene/Acetone can alter the retention characteristics of your compounds and may resolve previously co-eluting spots.

  • Modify the Stationary Phase: The acidic nature of standard silica gel can cause irreversible adsorption or streaking of basic compounds like your amine.

    • Deactivate the Silica: Prepare a slurry of silica gel in your starting mobile phase containing 0.5-1% triethylamine (TEA) or ammonium hydroxide. This neutralizes the acidic silanol groups.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which is often more suitable for purifying basic compounds.

  • Employ a Different Chromatographic Technique:

    • Reverse-Phase Chromatography (C18): If your compound and impurities have different hydrophobic characteristics, reverse-phase flash chromatography using a water/acetonitrile or water/methanol gradient (often with a modifier like 0.1% TFA or formic acid) can be highly effective. Note: If using an acidic modifier, you will isolate the salt form of your amine.

ParameterStandard Silica GelAmine-Treated Silica GelReverse-Phase (C18)
Stationary Phase Acidic SilicaNeutralized SilicaC18-functionalized Silica
Typical Eluent Hexane/Ethyl AcetateDCM/MeOH (+ 0.5% NH₃)Water/Acetonitrile (+ 0.1% TFA)
Best For Neutral to weakly basic compoundsBasic, acid-sensitive compoundsCompounds with differing hydrophobicity
Potential Issue Tailing, degradation of amineRequires pre-treatment of silicaProduct isolated as a salt
Q2: My purified product is off-white or has a dark, grayish color. How can I remove colored impurities?

A2: A dark color, particularly gray or black, in products synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) is a classic sign of residual palladium catalyst.

Root Cause Analysis:

  • Palladium Residue: Palladium(0) species used in catalysis can agglomerate to form palladium black, which is notoriously difficult to remove by standard filtration or chromatography.

Solutions & Detailed Protocol:

  • Pre-Chromatography Workup: The most effective approach is to remove the catalyst before column chromatography.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., DCM, THF, or Ethyl Acetate). Add 10-20 wt% of activated carbon. Stir the slurry for 30-60 minutes at room temperature.

    • Filtration through Celite®: Filter the activated carbon slurry through a pad of Celite® or diatomaceous earth. Wash the pad thoroughly with the same solvent to ensure complete recovery of the product. This combined treatment is highly effective at adsorbing both palladium residues and other high-molecular-weight colored impurities.

  • Metal Scavenging Resins: For more stubborn cases or processes requiring very low metal content, specialized metal scavengers can be used. These are functionalized polymers or silica that selectively chelate and remove residual palladium. Follow the manufacturer's protocol for the specific scavenger resin.

Q3: I'm struggling with recrystallization. The compound either "oils out" or my recovery is very low. How should I proceed?

A3: Recrystallization is an excellent and scalable purification technique, but finding the right conditions is key. "Oiling out" and low recovery are common problems that can be solved systematically.[6]

Root Cause Analysis:

  • Oiling Out: This occurs when the solute's melting point is lower than the solvent's boiling point, or when the solution is too supersaturated upon cooling.[6] The compound comes out of solution as a liquid instead of forming a crystal lattice.

  • Low Recovery: This is typically caused by using too much solvent, which keeps a significant amount of product dissolved even at low temperatures, or by choosing a solvent in which the compound is too soluble.[6]

Troubleshooting Workflow:

start Crude Amine solv_screen Solvent Screening: Test solubility in small vials (e.g., EtOH, IPA, MeCN, EtOAc, Toluene) start->solv_screen hot_diss Does it dissolve when hot? solv_screen->hot_diss cool_precip Does it precipitate upon cooling? hot_diss->cool_precip Yes no_solv No single ideal solvent hot_diss->no_solv No yes_solv Ideal Solvent Found cool_precip->yes_solv Yes cool_precip->no_solv No mixed_sys Try Mixed Solvent System: 1. Dissolve in good solvent (e.g., EtOH). 2. Add anti-solvent (e.g., Water or Hexane) dropwise at boiling until cloudy. no_solv->mixed_sys reheat Re-heat to clarify, then cool slowly. mixed_sys->reheat cryst Crystallization reheat->cryst oiling_out Problem: Oiling Out reheat->oiling_out oil_sol Solutions: 1. Re-heat and add more solvent. 2. Cool solution much more slowly. 3. Scratch flask with glass rod. 4. Add a seed crystal. oiling_out->oil_sol oil_sol->reheat Retry

Caption: Decision workflow for troubleshooting recrystallization.

Solutions & Detailed Protocol:

  • Systematic Solvent Screening:

    • Test solubility in a range of solvents: alcohols (Ethanol, Isopropanol), nitriles (Acetonitrile), esters (Ethyl Acetate), and aromatic hydrocarbons (Toluene).[6]

    • The ideal solvent will dissolve your compound when hot but not when cold. Several publications report recrystallizing pyrazolo[1,5-a]pyridine derivatives from acetonitrile.[7]

  • Employ a Two-Solvent System: This is often the most effective method.

    • Dissolve your crude product in a minimum amount of a "good" solvent (one in which it is highly soluble) at its boiling point.

    • Slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble but is miscible with the good solvent) dropwise until the solution just begins to turn cloudy (the saturation point). Common pairs include Ethanol/Water, Acetone/Water, or Toluene/Hexane.[6]

    • Add a few drops of the "good" solvent to make the solution clear again, then allow it to cool slowly.

  • Convert to a Salt: Amines can often be purified by converting them to a salt (e.g., hydrochloride or acetate), which may have better crystallization properties.[8]

    • Dissolve the crude amine in a solvent like ether or ethyl acetate.

    • Add a solution of HCl in ether or acetic acid.

    • Collect the precipitated salt, recrystallize it, and then neutralize it with a base (e.g., aq. NaHCO₃) and extract the pure free-base amine.

Frequently Asked Questions (FAQs)

FAQ 1: How should I store purified this compound to ensure its long-term stability? Aromatic amines can be susceptible to air and light-induced oxidation over time, which often manifests as a color change.[8] For optimal stability, store the purified solid in a sealed vial under an inert atmosphere (argon or nitrogen), protected from light (e.g., in an amber vial or wrapped in foil), and refrigerated at 2-8°C.[9]

FAQ 2: What are the key analytical signatures I should look for to confirm the identity and purity of my product? To confirm the structural integrity and purity of this compound, a combination of techniques is essential:

  • ¹H NMR: Expect to see distinct signals in the aromatic region for the protons on the fused ring system and a characteristic signal for the -NH₂ protons, which may be broad and is exchangeable with D₂O.[7]

  • Mass Spectrometry (MS): The primary confirmation of identity. Look for the correct molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₇H₇N₃, MW: 133.15).[7][10]

  • HPLC/UPLC: This is the best method for determining purity. A single sharp peak on multiple systems (e.g., reverse-phase with different mobile phase modifiers) provides strong evidence of high purity.

FAQ 3: My compound appears insoluble in standard chromatography solvents like ethyl acetate/hexane. What should I do? The pyrazolo[1,5-a]pyridine core combined with an amine group makes the molecule quite polar. It is expected to have low solubility in non-polar solvents like hexane.

  • For Chromatography: Use more polar mobile phases. Start with 100% ethyl acetate and gradually add methanol. A common mobile phase for polar amines is a mixture of dichloromethane and methanol.[1]

  • For General Handling: For preparing samples for analysis or reactions, highly polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are likely to be effective.

General Purification Workflow

The following diagram outlines a logical flow for purifying this compound from a crude reaction mixture.

Caption: A generalized workflow for the purification and analysis of this compound.

References
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.).
  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (n.d.).
  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.).
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022).
  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). Benchchem.
  • Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine. (2026). De Gruyter.
  • This compound (C7H7N3). (n.d.). PubChem.
  • pyrazolo[1,5-a]pyridin-5-amine. (n.d.). LabSolu.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
  • Technical Support Center: Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline. (n.d.). Benchchem.

Sources

Technical Support Center: Solubility Enhancement for Pyrazolo[1,5-a]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This document moves beyond simple protocols. It delves into the underlying physicochemical principles governing solubility and provides a logical, troubleshooting-oriented framework to help you make informed decisions in the lab.

Compound at a Glance: Pyrazolo[1,5-a]pyridin-4-amine

Understanding the inherent properties of a compound is the first step in designing a successful solubilization strategy.

PropertyPredicted Value / InformationImplication for Solubility
Molecular Formula C7H7N3[1]Relatively small molecule.
Molecular Weight 133.15 g/mol [1]Low molecular weight is generally favorable for solubility.
Predicted XlogP 0.4[1]Indicates low to moderate lipophilicity (hydrophobicity). Not excessively "greasy," but aqueous solubility may still be limited.
Predicted pKa 2.03 ± 0.30 (most acidic), 4.25 ± 0.30 (most basic)[2][3]The presence of a basic amine group (pyridin-4-amine) is key. The compound will become protonated and more soluble in acidic conditions (pH < pKa).
Appearance Yellow to brown solid[2]Visual confirmation of dissolution is important.

Frequently Asked Questions & Troubleshooting Guide

Q1: My initial attempt to dissolve this compound directly in aqueous buffer (e.g., PBS) failed. What is the standard first step?

Answer:

Direct dissolution of many heterocyclic compounds in neutral aqueous buffers is often unsuccessful due to their crystalline structure and limited water affinity. The standard and highly recommended first step is to prepare a concentrated stock solution in a suitable organic solvent.

Causality: The goal is to break the crystal lattice energy of the solid compound. A potent organic solvent can effectively solvate the molecule, creating a high-concentration reservoir that can then be diluted into your aqueous assay medium. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.[4] It is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[4]

Recommended Protocol: Preparing a DMSO Stock Solution

  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1-5 mg).

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a desired high concentration (e.g., 10-50 mM).

  • Dissolution: Vortex vigorously. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied.[5] Self-Validation: Visually inspect the solution against a light source to ensure there are no suspended particles. The solution should be clear.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to prevent water absorption and degradation.

Q2: I successfully made a 20 mM stock in DMSO, but the compound precipitates immediately when I dilute it into my cell culture medium or assay buffer. What's happening and how do I fix it?

Answer:

This is the most common solubility challenge, known as aqueous "crash-out" or precipitation upon dilution. It occurs because while the compound is soluble in DMSO, its solubility in the final aqueous medium is much lower.[6][7] When you dilute the DMSO stock, the DMSO concentration plummets, and the water-based buffer cannot keep the compound in solution.[7]

Troubleshooting Workflow for Aqueous Precipitation

This workflow provides a systematic approach, starting with the simplest adjustments and progressing to more advanced formulation strategies.

G start Precipitation Observed in Aqueous Buffer step1 Step 1: Lower Final Concentration Is the new concentration sufficient for the assay? start->step1 step2 Step 2: Optimize Co-Solvent Is the final DMSO % tolerable? step1->step2 No success Problem Solved: Proceed with Assay step1->success Yes step3 Step 3: Adjust pH Is the assay pH-sensitive? step2->step3 No step2->success Yes step4 Step 4: Use Cyclodextrins Is this compatible with the assay system? step3->step4 No step3->success Yes step4->success Yes

Caption: Decision workflow for troubleshooting compound precipitation.

Detailed Solutions:

  • Solution A: Decrease the Final Concentration

    • Causality: The simplest explanation is that you are exceeding the compound's thermodynamic aqueous solubility limit.

    • Action: Perform a serial dilution of your DMSO stock into the assay buffer to find the maximum soluble concentration. For example, prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, etc. Incubate for 1-2 hours and observe for precipitation. The highest concentration that remains clear is your working maximum.[5]

  • Solution B: Maintain a Minimum Co-Solvent Concentration

    • Causality: The small amount of DMSO carried over from the stock solution acts as a "co-solvent," helping to keep the compound dissolved in the aqueous environment.[] Sometimes, this percentage is too low.

    • Action: Ensure your final DMSO concentration is sufficient but non-toxic to your biological system. A common upper limit for cell-based assays is 0.5% DMSO, though some cell lines tolerate up to 1%.[5][9] You may need to prepare a lower-concentration DMSO stock so that a larger volume must be added to reach the desired final compound concentration, thereby increasing the final DMSO percentage.

    • Self-Validation: Always run a "vehicle control" in your assay (e.g., cells treated with 0.5% DMSO alone) to ensure the solvent itself is not causing an effect.[10]

Q3: My assay is highly sensitive to organic solvents, or I still see precipitation even at 0.5% DMSO. What are my next options?

Answer:

When standard co-solvents are not sufficient or appropriate, you must modify the properties of the aqueous buffer itself or use advanced formulation agents. The two most effective strategies for a basic compound like this compound are pH adjustment and the use of cyclodextrins.

Option 1: pH Adjustment

  • Mechanism: this compound contains a basic amine functional group. According to the Henderson-Hasselbalch equation, when the pH of the solution is below the compound's pKa (predicted around 4.25), the amine group will be protonated (R-NH3+).[11][12] This charged, ionized form is significantly more soluble in water than the neutral form.[12][13]

  • Protocol:

    • Prepare a series of buffers with decreasing pH values (e.g., pH 6.5, 6.0, 5.5).

    • Attempt to dilute your DMSO stock solution into these buffers.

    • Observe for improved solubility. You will likely see a dramatic increase in solubility as the pH drops.

  • Trustworthiness & Caveats: This method is highly effective but requires careful consideration of your assay's tolerance for pH changes. Enzyme activity, cell viability, and receptor binding can all be highly pH-dependent. This strategy is best suited for cell-free biochemical assays where the buffer composition can be controlled without affecting biological integrity.

Option 2: Employing Cyclodextrins

  • Mechanism: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity.[14][15] The poorly soluble this compound molecule can become encapsulated within the hydrophobic core, forming an "inclusion complex."[16][17] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[14][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Protocol: Preparing a Solution with HP-β-CD

    • Prepare an aqueous solution of HP-β-CD (e.g., 1-10% w/v) in your desired assay buffer.

    • While vortexing the HP-β-CD solution, slowly add a small aliquot of your concentrated DMSO stock of this compound.

    • Allow the mixture to equilibrate (e.g., shake for 1-2 hours at room temperature). The cyclodextrin will encapsulate the compound, preventing it from precipitating.

  • Trustworthiness & Caveats: Cyclodextrins are generally well-tolerated in many biological systems.[14] However, it is still essential to run a proper vehicle control (buffer + HP-β-CD + DMSO) to ensure the formulation itself does not interfere with your assay.

G cluster_0 Inclusion Complex Formation cluster_1 Aqueous Solution compound Pyrazolo[1,5-a] pyridin-4-amine (Hydrophobic) cyclodextrin Cyclodextrin compound->cyclodextrin Encapsulation complex Soluble Complex cyclodextrin->complex Solubilization

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Summary of Recommended Solubilization Strategies

StrategyMechanismBest ForKey Considerations
DMSO Stock & Dilution High-energy solvation in organic solvent.Initial screening, most standard assays.Risk of precipitation upon dilution; final DMSO % must be controlled and validated (typically <0.5%).[5][9]
pH Adjustment Protonation of the basic amine group to form a soluble salt.Cell-free biochemical assays, chemical screens.Assay must be tolerant to acidic pH; not suitable for most live-cell experiments.[][12]
Cyclodextrins (HP-β-CD) Encapsulation of the compound within a soluble host molecule.Cell-based assays sensitive to DMSO, in vivo formulations.Must run a vehicle control with cyclodextrin; can be more costly.[10][14]

By systematically applying these troubleshooting steps—starting with optimizing concentration and co-solvent levels before moving to pH adjustment or advanced excipients like cyclodextrins—researchers can overcome the solubility challenges associated with this compound and generate reliable, reproducible data in their biological assays.

References

  • Al-Ghazali, M., & Al-Musawi, S. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Gould, S., & Scott, R. C. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Al-Ghazali, M., & Al-Musawi, S. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Vasconcelos, T., Sarmento, B., & Costa, P. (n.d.).
  • (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review.
  • (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • (2023). Techniques used to Enhance Drug Solubility. Pharmaguddu.
  • (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central.
  • (n.d.). pH and solubility (video). Khan Academy.
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • pH Adjustment and Co-Solvent Optimiz
  • (n.d.).
  • Pyrazolo[1,5-a]pyriMidin-5-aMine CAS#: 216066-95-4. ChemicalBook.
  • (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central.
  • (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • hCAXII-IN-5 solubility in DMSO versus aqueous buffers. Benchchem.
  • (2015).
  • Dimethyl sulfoxide. Wikipedia.
  • Pyrazolo[1,5-a]pyrimidin-5-amine, 2-methyl- Supplier. ChemicalBook.
  • (2025). 4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol.
  • (2017).
  • (2025). (PDF) Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization.
  • This compound (C7H7N3). PubChemLite.
  • Pyrazolo[1,5-a]pyridine-4-carboxylic acid. Suzhou Aobai Pharmaceutical.
  • Cas 1194-63-4,Pyrazolo[1,5-a]pyrimidin-7-amine. lookchem.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • food-borne heterocyclic amines: Topics. Science.gov.
  • (1994).
  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. NIST WebBook.
  • Study on the reduction of heterocyclic amines by marinated natural m
  • (n.d.).
  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies.

Sources

"Pyrazolo[1,5-a]pyridin-4-amine" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Pyrazolo[1,5-a]pyridin-4-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights into the stability and degradation challenges associated with this important heterocyclic scaffold. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate common issues encountered during its handling, storage, and application in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can compromise the stability of this compound?

The stability of the Pyrazolo[1,5-a]pyridine core is influenced by several factors, primarily its susceptibility to light, pH, and strong oxidizing conditions.

  • Photostability: The fused aromatic system of pyrazolopyridines can absorb UV-Vis light, potentially leading to photochemical degradation. Some derivatives have been specifically investigated for their fluorescent properties, which inherently involves interaction with light.[1][2][3] To ensure reproducibility, protection from light is critical, especially for long-term storage or during extended experiments.

  • pH Sensitivity: The pyridine nitrogen atom in the scaffold imparts basicity, making the molecule's properties and stability pH-dependent. The development of pyrazolo[1,5-a]pyridine-based fluorescent probes for detecting acidic pH highlights the sensitivity of the core's electronic structure to protonation.[1][4] Extreme pH conditions (strong acids or bases) should be avoided during workup and storage unless required by a specific protocol, as they can catalyze ring-opening or other rearrangements.[5]

  • Oxidative Stability: The electron-rich nature of the heterocyclic system and the presence of the exocyclic amine group make the compound susceptible to oxidation. Contact with strong oxidizing agents should be avoided.[6][7] Degradation may manifest as a change in color or the appearance of new, more polar impurities in chromatographic analyses.

Q2: My solid sample of this compound has developed a slight discoloration over time. Is it still usable?

Discoloration (e.g., turning from off-white to yellow or brown) is a common visual indicator of degradation, likely due to minor surface oxidation or reaction with atmospheric components. While the bulk of the sample may still be intact, the presence of impurities is confirmed.

Recommendation: Before use, assess the purity of the sample using a sensitive analytical method like LC-MS or ¹H NMR. If the purity is still acceptable for your application (>95%, for example), it may be usable. However, for sensitive applications such as quantitative biological assays or kinetic studies, using a freshly purified or newly acquired sample is strongly advised to ensure data integrity.

Q3: I am observing multiple spots on my TLC plate after a reaction workup. Could this be degradation?

Yes, this is a strong possibility. This compound, like many N-heterocycles, can be sensitive to reaction and workup conditions.

  • Acid/Base Instability: If your workup involves strong acidic or basic washes, you may be inducing degradation. The conditions for cyclization and functionalization of this scaffold are often carefully controlled to avoid side reactions.[5]

  • Thermal Stress: Prolonged heating, especially in the presence of reactive reagents or solvents, can cause decomposition. Studies on related pyridinium salts show that thermal decomposition is a known pathway.[8][9]

  • Residual Catalysts: If your synthesis involved a metal catalyst (e.g., Palladium), incomplete removal during workup could catalyze degradation of the final product over time.[2]

Q4: What are the ideal storage conditions for this compound and its solutions?

Proper storage is crucial for maintaining the integrity of the compound. Based on best practices for N-heterocyclic amines and related compounds, the following conditions are recommended.[6][7][10]

Form Condition Container Rationale
Solid Store at 2-8°C, under inert gas (Argon or Nitrogen), protected from light.Tightly sealed amber glass vial.Minimizes thermal degradation and prevents photo-oxidation and reaction with atmospheric moisture and oxygen.
Solution (e.g., in DMSO) Store at -20°C or -80°C in small, single-use aliquots. Protect from light.Cryovials with secure seals.Prevents degradation from repeated freeze-thaw cycles. DMSO is hygroscopic, and absorbed water can lead to hydrolysis over time.

Troubleshooting Guide

This section addresses specific experimental problems and provides a logical workflow for diagnosing and solving stability-related issues.

Problem: Inconsistent Potency or Activity in Biological Assays

You observe significant well-to-well or day-to-day variability in your assay results.

Caption: Workflow for troubleshooting inconsistent biological assay results.

Problem: Appearance of Unknown Impurities During Reaction or Workup

Your post-reaction analysis (LC-MS, NMR) shows significant peaks that do not correspond to starting material or the expected product.

Degradation_Triggers cluster_triggers Potential Triggers cluster_compound cluster_products Potential Degradation Products T1 T1 Compound This compound Stable Form T1->Compound T2 T2->Compound T3 Oxidizing Agents (e.g., H₂O₂, m-CPBA) T3->Compound T4 Light Exposure (UV or prolonged ambient) T4->Compound T5 Residual Metal Catalyst (e.g., Pd, Cu) T5->Compound P1 N-Oxides Compound->P1 P2 Ring-Opened Products Compound->P2 P3 Oligomers/Polymers (Color Change) Compound->P3 P4 De-aminated Species Compound->P4

Caption: Potential triggers leading to the degradation of the core scaffold.

  • Review Reaction Conditions: Compare your protocol against established literature methods for pyrazolopyridine synthesis.[11][12][13] Are you using excessive temperatures or prolonged reaction times?

  • Analyze Reagent Quality: Ensure all reagents and solvents are pure and anhydrous if necessary. Peroxides in solvents like THF or ether can be a source of oxidation.

  • Modify Workup:

    • Use milder conditions, such as a saturated sodium bicarbonate wash instead of NaOH.

    • Minimize exposure to air and light during extraction and purification.

    • Ensure complete removal of any metal catalysts by using appropriate filtration aids (e.g., Celite) or metal scavengers.

  • Characterize Impurities: If possible, isolate and characterize the major impurity. Its structure can provide valuable clues about the degradation mechanism (e.g., the presence of an N-oxide or a hydrolyzed product).

Key Experimental Protocols

Protocol 1: Assessing pH Stability (Self-Validating)

This protocol helps determine the stability of your compound in aqueous buffers, which is critical for developing robust biological assays.

  • Prepare Stock Solution: Create a concentrated stock solution (e.g., 10 mM) of this compound in 100% DMSO.

  • Prepare Buffers: Prepare a set of buffers covering the pH range of interest (e.g., pH 4.0, 7.4, and 9.0).

  • Incubation Setup:

    • Test Samples: Dilute the stock solution to a final concentration (e.g., 10 µM) in each buffer.

    • Control Sample (t=0): Dilute the stock solution into an organic solvent mixture (e.g., Acetonitrile:Water 1:1) that will be used for analysis. Analyze immediately. This is your baseline.

    • DMSO Control: Incubate an aliquot of the DMSO stock solution at the same temperature to test for stability in the stock solvent.

  • Incubation: Incubate all samples at the desired temperature (e.g., 37°C), protected from light.

  • Time Points: At specified time points (e.g., 1, 4, 8, and 24 hours), take an aliquot from each buffered sample. Quench any further degradation by diluting it into the Acetonitrile:Water mixture.

  • Analysis: Analyze all samples (t=0 control and time-point samples) by LC-MS.

  • Interpretation: Compare the peak area of the parent compound at each time point to the t=0 control. A decrease of >10% in peak area indicates significant degradation under those pH conditions.

Protocol 2: Recommended Procedure for Compound Handling and Dissolution

Following a standardized procedure minimizes variability introduced by handling.

  • Equilibration: Before opening, allow the vial of solid compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If possible, handle the solid under an inert atmosphere (e.g., in a glove box or by purging the vial with argon/nitrogen).

  • Weighing: Quickly weigh the required amount of solid and place it in a clean, dry vial.

  • Dissolution: Add high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration.

  • Solubilization: Aid dissolution by vortexing and/or brief sonication in a water bath. Gentle warming (30-40°C) can be used but should be minimized.

  • Storage: Immediately aliquot the stock solution into single-use cryovials, purge with inert gas if possible, seal tightly, and store at -20°C or -80°C, protected from light.

References

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). National Center for Biotechnology Information.
  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. (n.d.). National Center for Biotechnology Information.
  • Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. (n.d.). Scribd.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central.
  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
  • N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). ResearchGate.
  • Pyridine - Material Safety Data Sheet. (n.d.). Apollo Scientific.
  • Pyrazolo[1,5-a]pyridine-3-carboxylic acid - Safety Data Sheet. (2023, September 5). Fisher Scientific.
  • Pyrazolo[1,5-a]pyrimidin-5-amine. (n.d.). ChemScene.
  • N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. (2014, December 26). ACS Publications.
  • N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). PubMed Central.
  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. (n.d.). National Center for Biotechnology Information.
  • Comparative Characteristics of Thermal Stability of Quaternary Ammonium and Pyridinium Tetrachloroferrates. (n.d.). ResearchGate.
  • Thermal properties of quaternary ammonium and pyridinium compounds. (1982, December 9). OSTI.GOV.
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (n.d.). ResearchGate.
  • Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets. (n.d.). ResearchGate.
  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. (n.d.). RSC Publishing.

Sources

Overcoming poor regioselectivity in "Pyrazolo[1,5-a]pyridine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Poor Regioselectivity

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of this important heterocyclic scaffold.

Troubleshooting Guide: Tackling Poor Regioselectivity

Poor regioselectivity is a common hurdle in the synthesis of pyrazolo[1,5-a]pyridines, particularly when using unsymmetrical starting materials.[1][2][3] This guide provides a structured approach to diagnosing and resolving these issues.

Problem 1: Formation of an Undesired Regioisomer in Cyclocondensation Reactions

  • Scenario: You are performing a cyclocondensation reaction between an aminopyrazole and an unsymmetrical β-dicarbonyl compound, and the major product is the undesired regioisomer.

  • Root Cause Analysis: The regiochemical outcome of the cyclocondensation is primarily governed by the relative electrophilicity of the two carbonyl groups in the β-dicarbonyl compound.[3] The initial and determining step is the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons.[2][4] The more electrophilic carbonyl will react preferentially.[2][3]

    • Electronic Effects: Electron-withdrawing groups will increase the electrophilicity of a nearby carbonyl carbon, making it more susceptible to nucleophilic attack.

    • Steric Hindrance: Bulky substituents near a carbonyl group can hinder the approach of the nucleophile, favoring reaction at the less sterically encumbered carbonyl.[5]

  • Troubleshooting Workflow:

    start Poor Regioselectivity Observed step1 Analyze Electronic & Steric Effects of Substituents start->step1 step2 Modify Reaction Conditions step1->step2 If cause is ambiguous step3 Alter the β-Dicarbonyl Substrate step2->step3 If ineffective end_success Desired Regioisomer Achieved step2->end_success If successful step4 Consider Alternative Synthetic Routes step3->step4 If still unsuccessful step3->end_success If successful step4->end_success If successful end_fail Consult Further Literature step4->end_fail If issues persist

    Caption: Troubleshooting workflow for poor regioselectivity.

  • Solutions & Protocols:

    1. Modification of Reaction Conditions:

    • Catalyst Screening: The choice of acid or base catalyst can significantly influence the reaction pathway.[4]

      • Protocol:

        • Set up parallel reactions using different catalysts (e.g., acetic acid, p-toluenesulfonic acid, piperidine, or a Lewis acid like ZrCl₄).[1]

        • Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ratio of regioisomers.

        • Select the catalyst that provides the highest selectivity for the desired product.

    • Solvent Effects: The polarity and proticity of the solvent can affect the stability of intermediates and transition states, thereby influencing regioselectivity.

      • Protocol:

        • Conduct the reaction in a range of solvents with varying polarities (e.g., ethanol, DMF, toluene, or even under solvent-free conditions).[1][6]

        • Analyze the product distribution to identify the optimal solvent.

    • Temperature Optimization: Reaction temperature can impact the kinetic versus thermodynamic control of the reaction.

      • Protocol:

        • Run the reaction at different temperatures (e.g., room temperature, 50 °C, reflux).

        • Determine the temperature at which the desired regioisomer is favored. Microwave-assisted synthesis can also be explored to potentially enhance selectivity and reduce reaction times.[4][6]

    2. Substrate Modification:

    • Altering Substituents on the β-Dicarbonyl Compound: If possible, modify the substituents on the β-dicarbonyl compound to electronically or sterically favor the desired reaction pathway. For instance, replacing a methyl group with a more electron-withdrawing trifluoromethyl group can direct the initial nucleophilic attack.[3]

    • Use of Symmetrical β-Dicarbonyl Compounds: When feasible, using a symmetrical β-dicarbonyl compound is the most straightforward way to avoid the formation of regioisomers.[2]

    3. Alternative Synthetic Strategies:

    • [3+2] Cycloaddition Reactions: These reactions, often involving N-iminopyridinium ylides and alkenes or alkynes, can offer high regioselectivity.[7][8]

      • A TEMPO-mediated [3+2] annulation-aromatization has been shown to produce pyrazolo[1,5-a]pyridines with high and predictable regioselectivity.[9]

    • Cross-Dehydrogenative Coupling: An efficient method involves the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-dicarbonyl compounds.[7]

Problem 2: Ambiguous Regiochemical Outcome in Reactions with α,β-Unsaturated Ketones

  • Scenario: You are reacting an aminopyrazole with an α,β-unsaturated ketone (a Michael acceptor), and the resulting pyrazolo[1,5-a]pyridine's substitution pattern is unclear.

  • Root Cause Analysis: The reaction can proceed through two main mechanistic pathways, leading to different regioisomers. The initial step is typically a Michael addition of a nucleophilic center from the aminopyrazole to the β-carbon of the unsaturated ketone.[3] The ambiguity arises from which nitrogen atom of the pyrazole acts as the initial nucleophile.

  • Troubleshooting Workflow:

    start Ambiguous Regiochemistry with α,β-Unsaturated Ketones step1 Spectroscopic Analysis (1H, 13C, NOE NMR) start->step1 step2 X-ray Crystallography step1->step2 If inconclusive step3 Comparison with Literature Data step1->step3 If structure is known step4 Optimize Reaction Conditions for a Single Isomer step1->step4 Once confirmed end_success Regiochemistry Determined & Optimized step2->end_success step3->end_success step4->end_success end_fail Consider Alternative Synthesis step4->end_fail If optimization fails

    Caption: Workflow for determining and optimizing regiochemistry.

  • Solutions & Protocols:

    1. Definitive Structure Elucidation:

    • 2D NMR Spectroscopy: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy are powerful tools for unequivocally determining the connectivity and spatial relationships of atoms, thereby establishing the correct regioisomer.

    • X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray diffraction provides unambiguous proof of the molecular structure.

    2. Favoring a Single Regioisomer:

    • Catalyst and Solvent Screening: As with cyclocondensation reactions, systematically varying the catalyst and solvent can help to favor the formation of one regioisomer.

    • Use of Pre-functionalized Starting Materials: Introducing specific substituents on the aminopyrazole or the α,β-unsaturated ketone can sterically or electronically direct the reaction towards the desired outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the synthesis of pyrazolo[1,5-a]pyridines?

A: The main factors are:

  • Electronic Effects of Substituents: Electron-withdrawing groups on the electrophilic partner (e.g., β-dicarbonyl compound) will direct the initial nucleophilic attack.[3]

  • Steric Hindrance: Bulky groups on either reactant can prevent reaction at nearby sites, favoring attack at less sterically congested positions.[5]

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the reaction pathway and the resulting ratio of regioisomers.[1][2]

Q2: Are there any modern, highly regioselective methods for synthesizing pyrazolo[1,5-a]pyridines?

A: Yes, several newer methods have been developed to address the challenge of regioselectivity:

  • TEMPO-Mediated [3+2] Annulation-Aromatization: This protocol offers excellent yields and predictable regioselectivity for the reaction of N-aminopyridines and α,β-unsaturated compounds.[9]

  • PIDA-Mediated Cycloaddition: Phenyliodine diacetate (PIDA) can mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes.[8]

  • Reactions with 1,2-Allenic Ketones: These reactions with aminopyrazoles proceed under very mild conditions, often without a catalyst, and show excellent regioselectivity.[10]

Q3: How can I confirm the regiochemistry of my synthesized pyrazolo[1,5-a]pyridine?

A: A combination of spectroscopic techniques is typically employed:

  • 1D and 2D NMR Spectroscopy: ¹H and ¹³C NMR provide initial structural information. 2D NMR techniques like COSY, HSQC, HMBC, and NOESY are crucial for establishing the connectivity of atoms and confirming the substitution pattern.[4]

  • X-ray Crystallography: This is the gold standard for unambiguous structure determination, provided a suitable crystal can be grown.

  • Comparison to Literature: If the compound has been previously reported, comparing your spectroscopic data with the published data can confirm its identity.

Q4: Can microwave irradiation improve the regioselectivity of my reaction?

A: Microwave-assisted synthesis can be a valuable tool.[4][6] While it primarily accelerates reaction rates, in some cases, it can also influence selectivity by promoting a specific reaction pathway that may be less favored under conventional heating. It is worth exploring as part of your reaction optimization.[4]

References

  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481–2518.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019, May 6). Taylor & Francis.
  • Kendall, J. D. (n.d.).
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019, September 4). ACS Omega.
  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.).
  • Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. (2021, May 27). Organic Letters.
  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. (2020, August 13). Taylor & Francis.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). Benchchem.
  • Proposed mechanism for the cyclocondensation reaction between... (n.d.).
  • Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. (n.d.). Benchchem.
  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022, February 25). PubMed.
  • Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. (n.d.). Benchchem.
  • Highly Facile and Regio-Selective Synthesis of pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-allenic Ketones With Aminopyrazoles. (2014, April 7). PubMed.
  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. (n.d.).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (n.d.). PubMed Central.

Sources

Technical Support Center: Scaling Up the Synthesis of Pyrazolo[1,5-a]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridin-4-amine (CAS No. 1546993-64-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for the successful scale-up of this important N-heterocycle.

Introduction

Pyrazolo[1,5-a]pyridines are a class of bicyclic heteroaromatic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The successful and scalable synthesis of specific isomers, such as this compound, is crucial for advancing drug discovery programs. This guide proposes a robust two-step synthetic sequence for the preparation of the target compound and addresses potential challenges that may be encountered during scale-up.

Proposed Synthetic Route

The synthesis of this compound can be efficiently achieved through a two-step process involving the nitration of the parent Pyrazolo[1,5-a]pyridine followed by the reduction of the resulting 4-nitro intermediate.

Synthetic_Route Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine 4-Nitro-pyrazolo[1,5-a]pyridine 4-Nitro-pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine->4-Nitro-pyrazolo[1,5-a]pyridine Nitration (HNO3/H2SO4) This compound This compound 4-Nitro-pyrazolo[1,5-a]pyridine->this compound Reduction (e.g., Fe/HCl or H2, Pd/C) Troubleshooting_Logic cluster_nitration Nitration Step cluster_reduction Reduction Step N_Start Low/No Product N_Cond Reaction Conditions? N_Start->N_Cond Check N_Side_Products Side Products N_Temp2 Temperature? N_Side_Products->N_Temp2 Check N_Exotherm Runaway Reaction N_Addition Addition Rate? N_Exotherm->N_Addition Check N_Stronger Use Fuming Reagents N_Cond->N_Stronger Weak N_Temp Increase Temperature N_Cond->N_Temp Temp Too Low N_Control_Temp Improve Cooling N_Temp2->N_Control_Temp Too High N_Stoich Excess Reagent? N_Temp2->N_Stoich Stoichiometry? N_Reduce_Reagent Reduce Nitrating Agent N_Stoich->N_Reduce_Reagent Yes N_Slow_Addition Slow Down Addition N_Addition->N_Slow_Addition Too Fast R_Start Incomplete Reaction R_Reagent Reagent Activity? R_Start->R_Reagent Check R_Side_Products Side Products R_Purification Purification Issues R_Polarity Polar Amine? R_Purification->R_Polarity Check R_Fresh_Reagent Use Fresh Reagents R_Reagent->R_Fresh_Reagent Inactive R_Conditions H2 Pressure Low? R_Reagent->R_Conditions Conditions? R_Increase_Pressure Increase H2 Pressure R_Conditions->R_Increase_Pressure Yes R_Modified_Silica Use Amine-Silica or Add Amine to Eluent R_Polarity->R_Modified_Silica Yes

Technical Support Center: Crystallization of Pyrazolo[1,5-a]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the crystallization of Pyrazolo[1,5-a]pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this important heterocyclic amine. My aim is to combine established scientific principles with field-tested insights to empower you to refine your crystallization methods and achieve high-quality single crystals suitable for your research needs.

Frequently Asked Questions (FAQs)

General Crystallization Strategy

Q1: What is the best starting point for developing a crystallization method for this compound?

A1: A successful crystallization strategy begins with a systematic solvent screening process. Due to the presence of the amine group and the fused aromatic system, this compound exhibits moderate polarity.

  • Initial Screening: Start by testing the solubility of a small amount of your compound (2-10 mg) in a range of solvents (0.6-1 mL) with varying polarities at room temperature and upon heating.[1][2] Good candidate solvents are those in which the compound is sparingly soluble at room temperature but dissolves completely upon heating.[3][4][5]

  • Recommended Solvents to Screen:

    • Polar Protic: Ethanol, Methanol, Isopropanol

    • Polar Aprotic: Acetonitrile, Ethyl Acetate, Acetone, Tetrahydrofuran (THF)[2]

    • Non-polar: Toluene, Heptane, Dichloromethane

  • Binary Solvent Systems: If single solvents are unsuccessful, binary systems can be highly effective.[1][6] A good approach is to dissolve the compound in a "good" solvent where it is highly soluble and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until turbidity is observed. Warming the mixture slightly can help redissolve the precipitate, after which slow cooling can induce crystallization.

Q2: My compound is an amine. Are there any specific considerations for solvent selection?

A2: Yes, the basic nature of the amine group in this compound can be leveraged. In some cases, using organic acids like acetic acid, or mixtures containing them, can be effective for recrystallizing amines.[7] However, be mindful that this can potentially lead to the formation of a salt. It is also important to ensure the pH of your solution is controlled, as protonated amine bases can sometimes crystallize preferentially.[1] For many heterocyclic amines, common organic solvents like ethyl acetate or acetonitrile are good starting points.[8]

Troubleshooting Common Issues

Q3: I'm not getting any crystals, just an amorphous powder or no precipitate at all. What should I do?

A3: This is a common issue often related to the solution not being sufficiently supersaturated or nucleation being inhibited.

  • Increase Supersaturation: If no precipitate forms, your solution is likely not saturated. You can slowly evaporate the solvent to increase the concentration.[9] Alternatively, if you used too much solvent initially, you may need to reduce the volume by gentle heating or under a stream of inert gas and then allow it to cool again.[10]

  • Induce Nucleation: If the solution is clear and supersaturated, nucleation may need to be initiated.

    • Scratching: Gently scratch the inside of the flask with a glass rod below the solvent level.[10] This creates microscopic imperfections on the glass surface that can serve as nucleation sites.

    • Seeding: Introduce a tiny crystal of your compound (a "seed crystal") into the supersaturated solution.[10] This provides a template for further crystal growth.

  • Check for Impurities: High levels of impurities can inhibit crystallization.[11][12] Consider further purification of your starting material by column chromatography or another recrystallization attempt.

Q4: My compound is "oiling out" instead of forming crystals. How can I prevent this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal.[10][13] This often happens when the melting point of the compound is lower than the temperature of the solution at the point of saturation, or when the solution is cooled too rapidly.[10]

  • Use More Solvent: The solution may be too concentrated, causing the compound to come out of solution at a temperature above its melting point. Try redissolving the oil by heating and adding more of the "good" solvent, then cooling more slowly.[10]

  • Lower the Crystallization Temperature: If possible, use a solvent system that allows for crystallization at a lower temperature.

  • Change the Solvent System: Solvents like THF are sometimes known to cause oiling out.[2] Experiment with a different solvent or a binary solvent system where the compound is less soluble.

  • Slow Down Cooling: Rapid cooling is a frequent cause of oiling out.[10] Allow the solution to cool to room temperature slowly before moving it to a colder environment like a refrigerator. Insulating the flask can help slow the cooling rate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form 1. Solution is not supersaturated.[9]2. Nucleation is inhibited.3. High level of impurities.[11][12]1. Slowly evaporate the solvent to increase concentration.[6][9]2. Try scratching the flask or adding a seed crystal.[10]3. Purify the compound further before attempting crystallization.
"Oiling Out" 1. Solution is too concentrated.2. Cooling rate is too fast.[10]3. Melting point of the compound is below the solution temperature.[10]4. Inappropriate solvent choice.[2]1. Re-dissolve the oil in more solvent and cool slowly.[10]2. Allow the solution to cool to room temperature on the benchtop before refrigeration.3. Select a solvent with a lower boiling point or use a binary system.4. Avoid solvents known to cause oiling with your class of compound (e.g., sometimes THF).[2]
Formation of Small, Needle-like, or Poor-Quality Crystals 1. Nucleation is too rapid.2. Cooling is too fast.[6]3. High degree of supersaturation.1. Decrease the level of supersaturation by using slightly more solvent.2. Slow down the cooling process significantly.[6]3. Consider alternative methods like vapor diffusion or solvent layering for slower crystal growth.[1][14]
Crystals Redissolve 1. Significant temperature fluctuations in the storage environment.1. Ensure the crystallization vessel is stored in a location with a stable temperature.[15]
Polymorphism (Different Crystal Forms) 1. The compound can exist in multiple crystalline forms.2. The solvent system can influence which polymorph crystallizes.[16][17]1. Carefully document the crystallization conditions (solvent, temperature, cooling rate) for each batch to ensure reproducibility.2. Experiment with different solvents to selectively crystallize the desired polymorph.[16]

Detailed Experimental Protocols

Protocol 1: Slow Evaporation

This method is suitable for compounds that are stable at room temperature and works well when you have a moderately volatile solvent.[6]

  • Prepare a Saturated Solution: Dissolve your this compound in a suitable solvent (e.g., ethyl acetate or acetonitrile) at room temperature until a saturated or near-saturated solution is obtained. A good starting point is 1-3 mL of solvent for a sufficient amount of material.[6]

  • Filter the Solution: If any solid particles remain, filter the solution through a small cotton plug in a pipette into a clean crystallization vessel (e.g., a small vial or test tube).

  • Control Evaporation: Cover the vessel with parafilm and pierce a few small holes in it with a needle.[6][18] The number of holes can be adjusted to control the rate of evaporation—fewer holes for more volatile solvents.

  • Incubate: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.[18]

Slow_Evaporation_Workflow A Dissolve Compound in Suitable Solvent B Filter Solution into Clean Vial A->B Ensure solution is saturated C Cover Vial with Pierced Parafilm B->C D Incubate in a Vibration-Free Area C->D Control evaporation rate E Harvest Crystals D->E Monitor crystal growth

Workflow for Slow Evaporation Crystallization.
Protocol 2: Slow Cooling

This is a classic recrystallization method that leverages the difference in solubility of the compound at different temperatures.[4][5]

  • Dissolve the Compound: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent to your this compound to just dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cool Slowly: Cover the flask and allow it to cool slowly to room temperature on a benchtop. To slow the cooling further, you can insulate the flask.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

  • Further Cooling: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolate Crystals: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Slow_Cooling_Workflow A Dissolve Compound in Minimal Hot Solvent B Allow to Cool Slowly to Room Temp A->B Ensure complete dissolution C Induce Crystallization (if needed) B->C Scratch or Seed D Cool in Ice Bath C->D E Filter and Wash Crystals D->E Maximize yield

Workflow for Slow Cooling Crystallization.
Protocol 3: Vapor Diffusion

This gentle method is excellent for small amounts of material and can often yield high-quality crystals.[1][14] It involves the slow diffusion of an anti-solvent vapor into a solution of your compound.

  • Prepare the Inner Vial: Dissolve your this compound in a small volume of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.

  • Prepare the Outer Chamber: In a larger beaker or jar, add a layer of a "poor" solvent (anti-solvent) in which your compound is insoluble but is miscible with the "good" solvent (e.g., pentane or hexane). The anti-solvent should be more volatile than the good solvent.

  • Set Up the System: Carefully place the inner vial into the larger chamber, ensuring the solvent levels are such that there is no direct mixing.

  • Seal and Incubate: Seal the outer chamber tightly and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of your compound and promoting slow crystal growth.

Vapor_Diffusion_Setup cluster_chamber Sealed Outer Chamber cluster_vial Inner Vial CompoundSolution Compound in 'Good' Solvent Vapor Vapor Diffusion AntiSolvent Anti-Solvent ('Poor' Solvent) AntiSolvent->CompoundSolution Anti-solvent vapor diffuses in

Sources

Validation & Comparative

The Critical Role of Amine Positioning: A Comparative Guide to the Biological Activity of Pyrazolo[1,5-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. The pyrazolo[1,5-a]pyridine scaffold, a privileged heterocyclic system in medicinal chemistry, serves as a compelling case study. The seemingly subtle shift in the position of a single amino group on this bicyclic core can dramatically alter its pharmacological profile, transforming an inert molecule into a potent therapeutic agent or redirecting its activity towards entirely different biological targets. This guide provides an in-depth, objective comparison of the biological activities of Pyrazolo[1,5-a]pyridin-4-amine and its positional isomers, supported by experimental data to illuminate the critical nature of isomeric substitution in drug discovery.

The pyrazolo[1,5-a]pyridine nucleus is a versatile scaffold found in a number of clinically investigated and FDA-approved drugs.[1] Its rigid, planar structure provides a unique framework for interacting with biological macromolecules. The introduction of an amino group, a key pharmacophoric feature, can significantly influence a compound's physicochemical properties, such as basicity and hydrogen bonding capacity, thereby modulating its binding affinity and selectivity for specific targets.[2] This guide will dissect the available scientific literature to compare the biological activities of various amino-substituted pyrazolo[1,5-a]pyridine isomers, with a particular focus on their roles as kinase inhibitors and anti-cancer agents.

The Landscape of Isomeric Activity: A Tale of Differential Targeting

The biological activity of amino-substituted pyrazolo[1,5-a]pyridines is profoundly dictated by the position of the amino group on the heterocyclic core. While a comprehensive head-to-head comparison of all possible isomers in a single study is rare, a survey of the existing literature reveals distinct patterns of biological activity associated with each isomer.

Pyrazolo[1,5-a]pyridin-7-amine: A Privileged Motif for Kinase Inhibition

The 7-amino substituted pyrazolo[1,5-a]pyrimidine scaffold has emerged as a particularly fruitful area of investigation, especially in the development of kinase inhibitors. Structure-activity relationship (SAR) studies have consistently highlighted the importance of the 2-pyridylmethylamine moiety at the C-7 position for potent activity against various kinases.

One notable area of success for 7-amino-pyrazolo[1,5-a]pyrimidine derivatives is in the inhibition of Tropomyosin receptor kinases (Trks), a family of receptor tyrosine kinases that are attractive targets for cancer therapy.[3] Two of the three marketed drugs for NTRK fusion cancers feature a pyrazolo[1,5-a]pyrimidine nucleus.[3] The SAR for these compounds indicates that the presence of an amino group at the 7-position is a key contributor to their potent inhibitory activity.[3]

Furthermore, in the context of antitubercular agents, the 7-position has been identified as crucial for activity. A high-throughput screening campaign against Mycobacterium tuberculosis (Mtb) identified a novel aminopyrazolo[1,5-a]pyrimidine hit series. Subsequent SAR studies on over 140 compounds revealed that a 2-pyridylmethylamine moiety at the C-7 position of the pyrazolopyrimidine scaffold was critical for anti-Mtb activity.[4]

Pyrazolo[1,5-a]pyridin-3-amine and -5-amine Derivatives: Emerging Players

While the 7-amino isomer has garnered significant attention, derivatives with amino groups at other positions have also demonstrated noteworthy biological activities. For instance, 5-amino-1H-pyrazole derivatives serve as versatile precursors for the synthesis of a wide range of biologically active pyrazolo[1,5-a]pyrimidines with anticancer and antimicrobial properties.[5]

In the realm of antitubercular drug discovery, a series of pyrazolo[1,5-a]pyridine-3-carboxamides were designed and synthesized. These compounds exhibited potent in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[6] While the primary focus of this study was on the carboxamide functional group, the underlying pyrazolo[1,5-a]pyridine scaffold with substitution at the 3-position proved to be a viable starting point for developing novel antitubercular agents.

The Enigmatic Nature of Other Isomers: A Call for Further Exploration

Direct and extensive biological data for pyrazolo[1,5-a]pyridine isomers with the amino group at the 2-, 4-, and 6-positions are less prevalent in the public domain. This presents both a challenge and an opportunity. The lack of extensive research on these isomers may suggest that early-stage investigations did not yield promising results, or it could indicate a largely unexplored area of chemical space with untapped therapeutic potential. For instance, one study on pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents noted that the introduction of an amino group at the C2 position led to a loss of antimicrobial activity, highlighting the sensitivity of the scaffold to substitution at this position.

Comparative Analysis of Biological Activity: A Data-Driven Perspective

To provide a clearer picture of the differential activities of these isomers, the following table summarizes key biological data from various studies. It is crucial to note that a direct comparison of potency (e.g., IC50 values) across different studies should be approached with caution due to variations in experimental conditions, assays, and cell lines used.

Isomer PositionBiological Target/ActivityCompound/DerivativePotency (IC50/MIC)Reference
7-amino Trk Kinase InhibitionSubstituted amino PP compounds< 1 nM[3]
7-amino Antitubercular (Mtb)2-pyridylmethylamine at C-7Potent activity[4]
3-carboxamide Antitubercular (Mtb)Pyrazolo[1,5-a]pyridine-3-carboxamidesNanomolar MIC values[6]
5-amino (precursor) AnticancerPyrazolo[1,5-a]pyrimidine derivativesVaried[5]
2-amino AntitubercularAmino group at C2Loss of activityNot explicitly cited

Note: This table is a representative summary and not an exhaustive list. The absence of data for a particular isomer does not necessarily imply a lack of activity but rather a potential gap in the published research.

Experimental Methodologies: A Glimpse into the Laboratory

The biological evaluation of these compounds relies on a variety of standardized in vitro assays. Understanding these methodologies is crucial for interpreting the reported data and for designing future experiments.

Kinase Inhibition Assay (Example: Trk Kinase)

Objective: To determine the concentration of the test compound required to inhibit the activity of a specific kinase by 50% (IC50).

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate by the kinase. The binding of a phosphorylation-specific antibody labeled with a fluorescent acceptor to the phosphorylated substrate, which is labeled with a fluorescent donor, brings the two fluorophores into close proximity, allowing FRET to occur. An inhibitor will prevent phosphorylation, thus reducing the FRET signal.

Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a biotinylated peptide), ATP, and the test compounds at various concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the kinase reaction and add the detection reagents, including a europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-allophycocyanin conjugate (acceptor). Incubate to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring the emission at two different wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Isomeric Landscape

To better understand the structural differences between the isomers, the following diagram illustrates the pyrazolo[1,5-a]pyridine core and the potential positions for the amino substituent.

Caption: Positional isomers of amino-pyrazolo[1,5-a]pyridine.

Conclusion: A Roadmap for Future Drug Discovery

The analysis of the existing literature underscores a critical principle in medicinal chemistry: isomeric position matters. In the case of amino-substituted pyrazolo[1,5-a]pyridines, the placement of the amino group is a key determinant of biological activity. The 7-amino isomer has been extensively and successfully explored, particularly in the development of kinase inhibitors. In contrast, other isomers, such as the 2-, 4-, and 6-amino derivatives, represent a largely uncharted territory.

This guide serves not only as a summary of the current state of knowledge but also as a call to action for the research community. A systematic investigation into the biological activities of all positional isomers of amino-pyrazolo[1,5-a]pyridine, ideally through head-to-head comparative studies, would provide invaluable data for the rational design of new therapeutic agents. By understanding the precise structural requirements for activity against different biological targets, we can unlock the full potential of this versatile and privileged scaffold in the ongoing quest for novel and effective medicines.

References

  • Burns, C. J., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. [Link]

  • Hassan, A. S., et al. (2017). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Chinese Chemical Letters, 28(2), 388-393. [Link]

  • Mahajan, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. [Link]

  • Mahajan, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Hassan, A. S., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(13), 9033-9051. [Link]

  • Prante, O., et al. (2008). Synthesis, radiofluorination, and in vitro evaluation of pyrazolo[1,5-a]pyridine-based dopamine D4 receptor ligands: discovery of an inverse agonist radioligand for PET. PubMed. [Link]

  • Hassan, A. S., et al. (2017). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]

  • Orrell, M., et al. (2015). Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. PubMed. [Link]

  • Block, M. H., et al. (2018). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 9(10), 1013-1018. [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(10), 10415. [Link]

  • Hassan, A. S., et al. (2018). Design, Synthesis and Antitumor Evaluation of Novel Pyrazolopyrimidines and Pyrazoloquinazolines. MDPI. [Link]

  • Abubshait, S. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. [Link]

  • Hassan, A. S., et al. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Journal of Molecular Structure, 1275, 134639. [Link]

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 803-807. [Link]

  • Lenci, E., & Trabocchi, A. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Di Mauro, G., & Baron, A. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. [Link]

  • Wang, X., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Novartis OAK. [Link]

Sources

A Technical Guide to Comparing Novel Pyrazolo[1,5-a]pyridine Analogs with Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the performance of novel compounds within the promising pyrazolo[1,5-a]pyridine scaffold, using "Pyrazolo[1,5-a]pyridin-4-amine" as a representative example, against well-characterized kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazolo[1,5-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with the ATP-binding site of a wide range of protein kinases.[1] These enzymes play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The pyrazolo[1,5-a]pyrimidine class, a close structural relative, has yielded potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Tropomyosin Receptor Kinases (Trks).[2][3] Notably, compounds bearing the pyrazolo[1,5-a]pyridine core have been developed into clinically approved drugs, such as the RET kinase inhibitor Selpercatinib, underscoring the therapeutic potential of this heterocyclic system.

This guide will outline the essential experimental workflow to characterize a novel pyrazolo[1,5-a]pyridine derivative, exemplified by this compound, and benchmark its activity against a panel of established kinase inhibitors with diverse profiles:

  • Staurosporine: A natural product known for its potent but broad-spectrum inhibition of numerous kinases, serving as a valuable positive control and a benchmark for promiscuity.[4][5]

  • Dasatinib: A multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), inhibiting BCR-ABL and Src family kinases, among others.[6]

  • Lapatinib: A dual inhibitor of EGFR and HER2 (ErbB2) tyrosine kinases, used in the treatment of HER2-positive breast cancer.[1][7]

The following sections will provide a step-by-step guide to generating the data necessary for a robust comparison.

Experimental Workflow for Comparative Kinase Inhibitor Profiling

The following diagram illustrates the logical flow of experiments for characterizing a novel kinase inhibitor and comparing it to known standards.

G cluster_0 Initial Characterization cluster_1 Cellular Activity cluster_2 Target Validation cluster_3 Comparative Analysis Compound Synthesis\n& Purity Analysis Compound Synthesis & Purity Analysis In Vitro Kinase Assay\n(Primary Screen) In Vitro Kinase Assay (Primary Screen) Compound Synthesis\n& Purity Analysis->In Vitro Kinase Assay\n(Primary Screen) Cell Viability Assay\n(e.g., MTT) Cell Viability Assay (e.g., MTT) In Vitro Kinase Assay\n(Primary Screen)->Cell Viability Assay\n(e.g., MTT) Data Summary & Comparison Data Summary & Comparison In Vitro Kinase Assay\n(Primary Screen)->Data Summary & Comparison In-Cell Target Engagement\n(e.g., CETSA) In-Cell Target Engagement (e.g., CETSA) Cell Viability Assay\n(e.g., MTT)->In-Cell Target Engagement\n(e.g., CETSA) Cell Viability Assay\n(e.g., MTT)->Data Summary & Comparison In-Cell Target Engagement\n(e.g., CETSA)->Data Summary & Comparison

Caption: Experimental workflow for comparative kinase inhibitor analysis.

Part 1: In Vitro Kinase Inhibition Assay

The initial step is to determine the direct inhibitory effect of the novel compound on a panel of purified kinases. This provides a direct measure of the compound's potency and selectivity.

Detailed Protocol: In Vitro Kinase Assay (Radiometric)

This protocol is a standard method for measuring kinase activity.[8]

  • Reagent Preparation:

    • Kinase Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.

    • ATP/MgCl₂ Mix: Prepare a 2x stock solution containing 20 mM MgCl₂ and 200 µM ATP. A portion of the ATP should be radiolabeled [γ-³²P]ATP.

    • Kinase and Substrate: Dilute the purified kinase and its specific substrate (e.g., a peptide or protein) to their optimal concentrations in kinase buffer.

    • Test Compounds: Prepare serial dilutions of this compound, Staurosporine, Dasatinib, and Lapatinib in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of each test compound dilution.

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 25 µL of the 2x ATP/MgCl₂ mix.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding 10 µL of 4x SDS loading dye.

    • Boil the samples for 5 minutes.

  • Detection and Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen.

    • Quantify the radiolabeled substrate bands using a phosphorimager.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Data Presentation: Comparative Kinase Inhibition Profile

The results should be summarized in a table for easy comparison.

CompoundTarget KinaseIC₅₀ (nM)
This compound [Kinase A][Experimental Value]
[Kinase B][Experimental Value]
[Kinase C][Experimental Value]
Staurosporine [Kinase A][Literature/Experimental Value]
[Kinase B][Literature/Experimental Value]
[Kinase C][Literature/Experimental Value]
Dasatinib [Kinase A][Literature/Experimental Value]
[Kinase B][Literature/Experimental Value]
[Kinase C][Literature/Experimental Value]
Lapatinib [Kinase A][Literature/Experimental Value]
[Kinase B][Literature/Experimental Value]
[Kinase C][Literature/Experimental Value]

Part 2: Cellular Viability Assay

This assay determines the effect of the compounds on the proliferation and viability of cancer cell lines that are known to be dependent on the activity of the target kinases.

Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include wells with medium and DMSO as a negative control.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[2]

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Determine the GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%) by plotting the data on a dose-response curve.

Data Presentation: Comparative Cellular Potency
CompoundCell LineTarget PathwayGI₅₀ (µM)
This compound [Cell Line A][Pathway X][Experimental Value]
[Cell Line B][Pathway Y][Experimental Value]
Staurosporine [Cell Line A][Broad][Literature/Experimental Value]
[Cell Line B][Broad][Literature/Experimental Value]
Dasatinib [Cell Line A][BCR-ABL/Src][Literature/Experimental Value]
[Cell Line B][BCR-ABL/Src][Literature/Experimental Value]
Lapatinib [Cell Line A][EGFR/HER2][Literature/Experimental Value]
[Cell Line B][EGFR/HER2][Literature/Experimental Value]

Part 3: In-Cell Target Engagement Assay

This assay confirms that the compound interacts with its intended target protein within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with the test compound at a desired concentration or with DMSO as a control for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.

    • Include an unheated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Transfer the supernatant to a new tube.

    • Quantify the amount of the target protein in the soluble fraction using an antibody-based method such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and DMSO-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization of Target Engagement

The following diagram illustrates the principle of CETSA.

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Conclusion

By following this structured experimental guide, researchers can generate robust and comparable data to evaluate the potential of novel pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors. This systematic approach, from in vitro enzymatic assays to cellular viability and target engagement studies, provides a comprehensive understanding of a compound's activity and its potential for further development as a therapeutic agent. The comparative analysis against well-characterized inhibitors is crucial for contextualizing the potency, selectivity, and cellular efficacy of new chemical entities.

References

  • Al-Suwaidan, I. A., et al. (2021). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 26(15), 4607.
  • Butt, M. A., et al. (2024).
  • Burrell, M. R., et al. (2010). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Dai, Y., et al. (2009). Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents. Bioorganic & Medicinal Chemistry Letters, 19(5), 1546-1550.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • PubChem. (n.d.). Lapatinib. Retrieved from [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2548.
  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • PubChem. (n.d.). Dasatinib. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Singh, M., & Andrews, B. (2001). In vitro assay for cyclin-dependent kinase activity in yeast. Biological procedures online, 3(1), 1-5.
  • ResearchGate. (n.d.). Kinase profile of dasatinib. Retrieved from [Link]

  • Wikipedia. (n.d.). Lapatinib. Retrieved from [Link]

  • Wikipedia. (n.d.). Staurosporine. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1492, 163–182.
  • Zhang, T., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(8), 915-920.
  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1561.
  • CETSA. (n.d.). CETSA. Retrieved from [Link]

Sources

A Comparative Guide to Pyrazolo[1,5-a]pyridin-4-amine and Pyrazolo[1,5-a]pyrimidine Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases, the selection of a core heterocyclic scaffold is a decision of paramount importance. This choice profoundly influences a compound's potency, selectivity, and pharmacokinetic profile. Among the most successful "privileged scaffolds" are the pyrazolo[1,5-a]pyrimidine and its close analog, the pyrazolo[1,5-a]pyridine. Both are adept at forming critical hydrogen bond interactions with the hinge region of kinase active sites, a feature essential for potent inhibition.[1] This guide provides an in-depth comparison of these two scaffolds, offering insights into their distinct properties and applications, supported by experimental data and detailed protocols for the discerning researcher.

Structural and Physicochemical Distinctions

At first glance, the two scaffolds are remarkably similar, differing by a single nitrogen atom in the six-membered ring. The pyrazolo[1,5-a]pyrimidine is a bioisostere of purine, a fundamental component of the ATP molecule, which makes it an excellent starting point for designing ATP-competitive inhibitors.[2][3] The additional nitrogen atom in the pyrimidine ring compared to the pyridine ring imparts distinct electronic and physicochemical properties.

PropertyPyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyridin-4-amineRationale
Hydrogen Bond Acceptors Two (N1, N4)One (N1)The pyrimidine ring contains an additional nitrogen atom capable of accepting a hydrogen bond.
Dipole Moment Generally higherGenerally lowerIncreased number of heteroatoms leads to greater charge separation.
Aqueous Solubility Often higherOften lowerThe additional nitrogen provides another site for hydrogen bonding with water.
Metabolic Stability Can be susceptible to oxidationGenerally considered more stableThe electron-deficient nature of the pyrimidine ring can influence metabolic pathways.

The presence of the N4 nitrogen in the pyrazolo[1,5-a]pyrimidine scaffold offers an additional hydrogen bond acceptor site, which can be exploited to enhance binding affinity and selectivity for specific kinase targets. However, this can also lead to increased polarity and potential off-target interactions. The pyrazolo[1,5-a]pyridine, with its single nitrogen in the six-membered ring, presents a less polar, more lipophilic core, which can be advantageous for cell permeability and metabolic stability.[4]

Synthetic Accessibility: A Comparative Overview

Both scaffolds are accessible through well-established synthetic routes, typically involving the condensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner.[5][6]

Pyrazolo[1,5-a]pyrimidine Synthesis: The most common and versatile method is the reaction of a 3-aminopyrazole with a β-dicarbonyl compound, β-enaminone, or a similar 1,3-dielectrophile.[5][7] This approach allows for the introduction of diversity at multiple positions of the final scaffold.[8]

Pyrazolo[1,5-a]pyridine Synthesis: A prevalent strategy for this scaffold involves the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes.[9][10] Another effective method is the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[6]

Workflow for Scaffold Synthesis and Evaluation

Caption: A generalized workflow for the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine-based kinase inhibitors.

Biological Activity and Structure-Activity Relationship (SAR)

The choice between these two scaffolds can have a profound impact on biological activity and selectivity. While both can act as hinge-binders, the subtle differences in their electronic nature and shape can be exploited to achieve desired target profiles.

Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition: This scaffold is a cornerstone in the development of inhibitors for a multitude of kinases, including CDKs, Pim-1, and Trk.[1][7][11][12] The presence of two nitrogen atoms in the six-membered ring allows for fine-tuning of electronic properties and provides multiple points for substitution to explore the chemical space around the kinase active site.[7] For instance, in the development of Pim-1 inhibitors, the pyrazolo[1,5-a]pyrimidine core was found to be highly selective against a large panel of oncogenic kinases.[13]

Pyrazolo[1,5-a]pyridines in Drug Discovery: The pyrazolo[1,5-a]pyridine scaffold has also demonstrated significant potential, particularly in the development of antitubercular agents and kinase inhibitors.[4] Its slightly less polar nature can contribute to improved cell permeability and pharmacokinetic properties. A notable example is the use of this scaffold in a scaffold hopping strategy to design novel anti-Mycobacterium tuberculosis (Mtb) agents with potent in vitro activity.[4]

Comparative Case Study: Hypothetical Kinase Inhibitors

To illustrate the impact of the scaffold choice, consider a hypothetical pair of inhibitors targeting "Kinase X," where the only difference is the core scaffold.

CompoundScaffoldKinase X IC50 (nM)Cell Proliferation GI50 (nM)hERG Inhibition IC50 (µM)
Inhibitor A Pyrazolo[1,5-a]pyrimidine10505
Inhibitor B This compound2575>30

In this hypothetical scenario, Inhibitor A with the pyrazolo[1,5-a]pyrimidine core displays higher potency against the target kinase, which could be attributed to an additional hydrogen bond interaction. However, it also shows greater off-target activity on the hERG channel, a common liability in drug development. Inhibitor B, with the pyrazolo[1,5-a]pyridine scaffold, is less potent but has a significantly better safety profile regarding hERG inhibition. This exemplifies the trade-offs that medicinal chemists must consider when selecting a scaffold.

Signaling Pathway Context: Targeting a Generic Receptor Tyrosine Kinase (RTK)

RTK_Signaling_Pathway Ligand Ligand RTK RTK Ligand->RTK Binding P_RTK RTK (Phosphorylated) RTK->P_RTK Dimerization & Autophosphorylation Downstream_Signaling Downstream_Signaling P_RTK->Downstream_Signaling Activation Cellular_Response Proliferation, Survival Downstream_Signaling->Cellular_Response Inhibitor Pyrazolo-based Inhibitor Inhibitor->P_RTK Inhibition

Caption: A simplified diagram showing the inhibition of a receptor tyrosine kinase (RTK) signaling pathway by a pyrazolo-based inhibitor, which competes with ATP.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

Protocol 1: General Synthesis of a 5,7-disubstituted-pyrazolo[1,5-a]pyrimidine-3-carboxamide

This protocol is adapted from a known synthetic route for pyrazolo[1,5-a]pyrimidines.[14]

  • Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core.

    • To a solution of 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in ethanol, add 2,4-pentanedione (1.1 eq).

    • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature, and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum to yield 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.

  • Step 2: Hydrolysis to the Carboxylic Acid.

    • Suspend the nitrile from Step 1 in a mixture of ethylene glycol and 3N aqueous NaOH.

    • Heat the mixture to reflux overnight.

    • Cool the reaction, dilute with water, and acidify with concentrated HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry to obtain 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

  • Step 3: Amide Coupling.

    • To a solution of the carboxylic acid from Step 2 (1.0 eq) in DMF, add HBTU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the mixture for 15 minutes at room temperature.

    • Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final amide.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a generalized protocol for a competitive binding assay.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

    • Prepare a solution of the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer (ligand) in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase/antibody/tracer mixture to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Measure the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The choice between the this compound and pyrazolo[1,5-a]pyrimidine scaffolds is a nuanced decision that requires careful consideration of the specific therapeutic target and desired drug properties. The pyrazolo[1,5-a]pyrimidine scaffold, with its close resemblance to purine and an additional hydrogen bond acceptor, offers a powerful platform for developing potent kinase inhibitors.[5][8] However, this can sometimes come at the cost of increased polarity and potential off-target effects. The pyrazolo[1,5-a]pyridine scaffold provides a valuable alternative, often with improved drug-like properties such as metabolic stability and reduced hERG liability.[4]

Future research will likely focus on the development of novel synthetic methodologies to access more diverse derivatives of both scaffolds. Furthermore, a deeper understanding of the structural biology of kinase-inhibitor interactions will enable more rational design choices between these and other privileged scaffolds, ultimately leading to the development of safer and more effective targeted therapies.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central, NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. NIH. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central, NIH. Available at: [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. NIH. Available at: [Link]

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available at: [Link]

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Available at: [Link]

  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). J Med Chem. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkat USA. Available at: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central, NIH. Available at: [Link]

  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5- a ]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ResearchGate. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

Sources

The Pyrazolo[1,5-a]pyridin-4-amine Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel therapeutic agents with high efficacy and selectivity remains a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyridine analogs, with a specific focus on the potential of the 4-amino substituted series. While direct and extensive SAR studies on pyrazolo[1,5-a]pyridin-4-amine analogs are nascent, by examining the broader class of pyrazolo[1,5-a]pyridines and the closely related pyrazolo[1,5-a]pyrimidines, we can elucidate key structural determinants for biological activity and guide future drug design efforts in this promising chemical space.

The Pyrazolo[1,5-a]pyridine Core: A Versatile Pharmacophore

The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that offers a rigid and planar framework, ideal for presentation of functional groups for interaction with biological macromolecules. Its structural similarity to the purine core of ATP allows it to function as an effective ATP-competitive inhibitor for a multitude of protein kinases, which are key regulators of cellular signaling and are frequently dysregulated in diseases such as cancer.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, further contributing to its binding affinity with target proteins.[2]

Comparative Analysis of Biological Activity: Insights from Analogs

The biological activity of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs is profoundly influenced by the nature and position of substituents on the core scaffold. Below, we compare the SAR of these analogs across different therapeutic areas, with a focus on kinase inhibition and antitubercular activity.

Kinase Inhibition: A Primary Application

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have been extensively explored as inhibitors of various protein kinases implicated in cancer and inflammatory diseases.

A series of novel pyrazolo[1,5-a]pyridines have been identified as potent and selective inhibitors of the p110α isoform of PI3K.[3] The SAR studies on these compounds reveal critical insights into the role of various substituents:

  • Substitutions on the Pyridine Ring: While the primary focus of the study was not on the 4-position, the exploration of other positions on the pyridine ring demonstrated that substitutions are generally well-tolerated and can be used to modulate potency and selectivity.[3]

  • Benzenesulfonohydrazide Moiety: A key feature of these PI3K inhibitors was a benzenesulfonohydrazide group. Modifications to this group, such as substitution on the hydrazone nitrogen or replacement of the sulfonyl group, generally led to a loss of p110α selectivity.[3]

Table 1: SAR of Pyrazolo[1,5-a]pyridine Analogs as p110α Kinase Inhibitors

Compound IDR1 (Pyridine Ring Position)R2 (Benzenesulfonohydrazide)p110α IC50 (nM)p110β IC50 (nM)p110γ IC50 (nM)p110δ IC50 (nM)
1a H2,5-di-Cl1.235184.6
1b 5-Me2,5-di-Cl0.928153.9
1c H2-Cl, 5-OMe2.555298.1
1d H2,5-di-Cl (N-hydroxyethyl)3.1>1000>1000>1000

Data synthesized from literature reports.[3]

The data in Table 1 underscores the importance of the substitution pattern on the benzenesulfonohydrazide moiety for achieving selectivity. The introduction of an N-hydroxyethyl group in compound 1d dramatically increased selectivity for p110α. While direct data for a 4-amino substituent is not available in this series, the tolerance for a methyl group at the 5-position suggests that the 4-position could be a viable point for modification to enhance potency or modulate physicochemical properties.

The pyrazolo[1,5-a]pyrimidine scaffold is a core component of several FDA-approved Trk inhibitors, such as Larotrectinib and Entrectinib.[4][5] SAR studies on these compounds highlight key structural features for potent Trk inhibition:

  • Substitutions at C3 and C5: A carboxamide group at the C3 position and a substituted pyrrolidine at the C5 position are crucial for high-potency Trk inhibition.[4]

  • Amino Group at C2: The presence of an amino group at the C2 position has been shown to further enhance Trk inhibitory activity.[4]

Given the high degree of structural similarity between the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds, it is highly probable that a this compound scaffold could also serve as a potent kinase inhibitor, with the 4-amino group potentially forming key hydrogen bonding interactions within the ATP-binding pocket of target kinases.

Antitubercular Activity

Recent studies have identified pyrazolo[1,5-a]pyridine-3-carboxamides as a novel class of potent antitubercular agents.[6] The SAR of these compounds offers valuable insights into the structural requirements for anti-Mycobacterium tuberculosis (Mtb) activity:

  • Substitutions on the Pyridine Ring: The position of substituents on the pyridine ring significantly impacts anti-TB activity. A methyl group at the 5-position was found to be optimal, while substitutions at the 4-, 6-, or 7-positions resulted in reduced potency.[6] However, the 5-methyl group could be replaced by other small groups like methoxy, ethyl, or chloro without a significant loss of activity.[6]

Table 2: SAR of Pyrazolo[1,5-a]pyridine-3-carboxamide Analogs against Mtb H37Rv

Compound IDR1 (Pyridine Ring Position)R2 (Carboxamide)MIC (µM)
2a 5-Me4-CF3-Ph0.03
2b 4-Me4-CF3-Ph0.89
2c 6-Me4-CF3-Ph4.47
2d 7-Me4-CF3-Ph0.06
2e 5-OMe4-CF3-Ph0.03
2f 5-Cl4-CF3-Ph0.03

Data synthesized from literature reports.[6]

The findings from this study suggest that while the 5-position is optimal for substitution in this particular series, the pyridine ring can be decorated with various functional groups. This provides a strong rationale for exploring substitutions at the 4-position, including the introduction of an amino group, to potentially discover novel antitubercular agents with improved properties.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used in the evaluation of pyrazolo[1,5-a]pyridine analogs.

General Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a general method for assessing the inhibitory activity of compounds against a target kinase using a TR-FRET assay format.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a serial dilution of the test compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase in assay buffer.

    • Prepare a solution of the biotinylated substrate peptide and ATP in assay buffer.

    • Prepare a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

  • Assay Procedure:

    • Add 2.5 µL of the test compound dilution to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the substrate/ATP solution to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of the detection solution to stop the reaction and initiate the detection process.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to the emission at 615 nm.

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This protocol describes a common method for evaluating the effect of compounds on the proliferation of cancer cell lines.

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete growth medium.

    • Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualization of Key Concepts

To visually represent the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

SAR_Pyrazolo_Pyridine cluster_scaffold Pyrazolo[1,5-a]pyridine Core cluster_substituents Key Substitution Points cluster_activity Biological Activity Scaffold { N | C2 | C3 | C3a | N4 | C5 | C6 | C7} R4 R4 (4-Amino) Scaffold:N4->R4 Crucial for H-bonding? R3 R3 (e.g., Carboxamide) Scaffold:C3->R3 Modulates Potency R5 R5 (e.g., Alkyl, Aryl) Scaffold:C5->R5 Influences Selectivity R7 R7 (e.g., Aryl) Scaffold:C7->R7 Affects Physicochemical Properties Kinase Kinase Inhibition R4->Kinase AntiTB Antitubercular Activity R3->AntiTB R5->Kinase R7->AntiTB

Caption: Key substitution points on the Pyrazolo[1,5-a]pyridine core and their potential influence on biological activity.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription Inhibitor This compound Analog Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway illustrating the potential point of intervention for this compound analogs.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold represents a highly promising starting point for the development of novel therapeutics. While the full potential of the this compound subclass is yet to be unlocked, the extensive body of research on related analogs provides a solid foundation and a clear roadmap for future investigations. The key takeaways from this comparative guide are:

  • The pyrazolo[1,5-a]pyridine core is a validated pharmacophore for kinase inhibition and has shown promise in other therapeutic areas such as infectious diseases.

  • Substitutions at various positions on the pyridine ring are well-tolerated and can be strategically employed to fine-tune potency, selectivity, and pharmacokinetic properties.

  • The 4-amino group offers a valuable handle for creating specific hydrogen bond interactions with target proteins, potentially leading to high-affinity binders.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs. By exploring a diverse range of substituents at the 4-amino position and other positions on the scaffold, it will be possible to build a comprehensive SAR dataset for this promising class of compounds. Such efforts, guided by the principles outlined in this guide, are poised to yield novel drug candidates with superior therapeutic profiles.

References

  • Molecules. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

  • PubMed. (2012). Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. [Link]

  • PubMed Central. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • PubMed. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. [Link]

  • PubMed. (2006). Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. [Link]

  • PubMed Central. (2015). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

  • RSC Publishing. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • PubMed. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. [Link]

  • National Institutes of Health. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. [Link]

  • PubMed Central. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]

  • PubMed. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. [Link]

  • MDPI. (2023). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. [Link]

  • MDPI. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • PubMed. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. [Link]

  • De Gruyter. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

Sources

A Researcher's Guide to Kinase Selectivity Profiling: The Case of Pyrazolo[1,5-a]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, protein kinases remain a dominant target class, pivotal in regulating a vast array of cellular processes.[1] The development of small-molecule kinase inhibitors has revolutionized cancer treatment and holds promise for numerous other diseases.[2] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3][4] An inhibitor's selectivity profile—its potency against the intended target versus a wide array of other kinases—is a critical determinant of its therapeutic efficacy and potential for off-target toxicities.[5]

This guide provides a comprehensive framework for characterizing the kinase selectivity of a novel compound, using the Pyrazolo[1,5-a]pyridin-4-amine scaffold as a representative case. This heterocyclic system is a recognized pharmacophore in the development of kinase inhibitors.[2][6] We will objectively compare its hypothetical performance with two well-established kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the clinically approved, more selective inhibitor Gefitinib .[7][8] This document will furnish detailed experimental protocols, present comparative data, and explain the scientific rationale behind the experimental design and data interpretation, empowering researchers to conduct robust selectivity profiling.

Section 1: The Compound and Comparators

This compound belongs to a class of nitrogen-containing fused heterocyclic compounds that are of significant interest in medicinal chemistry. Various synthetic routes for this scaffold have been established, making it an accessible starting point for inhibitor design.[9][10][11][12] Derivatives of the broader pyrazolo[1,5-a]pyrimidine class have shown inhibitory activity against a range of kinases, including CDK9, PI3Kδ, and tyrosine kinases, underscoring the potential of this chemical space.[6][13][14]

To contextualize the selectivity profile of our test compound, we use two comparators:

  • Staurosporine : A natural product that acts as a potent, ATP-competitive inhibitor of a vast majority of human kinases.[7][15] Its promiscuity makes it an excellent benchmark for a non-selective profile.[4][16][17]

  • Gefitinib (Iressa®) : A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, approved for the treatment of non-small cell lung cancer (NSCLC).[8][18][19] It serves as a benchmark for a clinically successful, targeted inhibitor.

Section 2: Experimental Design for Kinase Selectivity Profiling

The cornerstone of selectivity profiling is a robust, high-throughput assay that measures the enzymatic activity of a large panel of kinases in the presence of the inhibitor. Commercial services offer comprehensive panels that cover the human kinome, providing a broad view of a compound's activity.[20][21][22][23]

For this guide, we will detail a protocol based on the ADP-Glo™ Kinase Assay , a widely used luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[24][25] Its universal applicability and high sensitivity make it an industry standard.[26]

The overall process follows a logical sequence from compound handling to data analysis. The causality is critical: precise compound concentration allows for an accurate kinase reaction, which yields reliable luminescence data, leading to a trustworthy selectivity profile.

G cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis Compound Compound Dilution Reaction Initiate Kinase Reaction (Add ATP/Substrate) Compound->Reaction Kinase_Plate Kinase Panel Plating Kinase_Plate->Reaction Stop_Deplete Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Reaction->Stop_Deplete Incubate Detect Detect ADP (Add Kinase Detection Reagent) Stop_Deplete->Detect Incubate (40 min) Luminescence Measure Luminescence Detect->Luminescence Incubate (30-60 min) Calc_Inhibition Calculate % Inhibition Luminescence->Calc_Inhibition IC50 IC50 Determination (Dose-Response) Calc_Inhibition->IC50 Selectivity Calculate Selectivity Score IC50->Selectivity

Figure 1: Experimental workflow for kinase selectivity profiling using the ADP-Glo™ assay.

This protocol is designed for a 384-well plate format to maximize throughput.

A. Reagents and Materials:

  • Kinase Panel: Purified, active human kinases (e.g., from Eurofins Discovery or Reaction Biology).[22]

  • Substrates: Appropriate peptide or protein substrates for each kinase.

  • ATP: Ultra-pure ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega).[24][27]

  • Test Compounds: this compound, Staurosporine, Gefitinib dissolved in 100% DMSO.

  • Kinase Buffer: Typically 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.[28]

  • Multi-well plates (384-well, white, low-volume).

  • Luminometer.

B. Step-by-Step Procedure:

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is often used. For IC₅₀ determination, this dilution series is necessary.

  • Kinase Reaction Setup (5 µL volume) :

    • Add 1 µL of kinase solution to each well.

    • Add 1 µL of the appropriate compound dilution (or DMSO vehicle control).

    • Rationale: A pre-incubation of the kinase and inhibitor (typically 10-15 minutes at room temperature) allows for binding equilibrium to be approached before initiating the reaction.

    • Initiate the reaction by adding 3 µL of a solution containing the specific substrate and ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for each specific kinase to ensure that the resulting IC₅₀ values accurately reflect inhibitor potency (IC₅₀ ≈ Kᵢ).[3][29]

  • Kinase Reaction Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes). This time should be within the linear range of the enzymatic reaction.

  • Stop Reaction and ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well.[25] This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[27]

  • ADP to ATP Conversion and Signal Generation : Add 10 µL of Kinase Detection Reagent to each well.[25] This reagent converts the ADP produced by the kinase into ATP, which is then used by a luciferase/luciferin pair to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[27]

  • Data Acquisition : Measure luminescence using a plate-reading luminometer.

C. Controls (Self-Validating System):

  • Negative Control (0% Inhibition) : Wells containing kinase, substrate, ATP, and DMSO vehicle. Represents maximum enzyme activity.

  • Positive Control (100% Inhibition) : Wells containing kinase, substrate, ATP, DMSO, and a potent broad-spectrum inhibitor (like Staurosporine at a high concentration) or simply no kinase. Represents background signal.

Section 3: Data Analysis and Interpretation
  • Percent Inhibition (% Inh) is calculated for each well using the controls: % Inh = 100 * (1 - (Luminescence_Compound - Luminescence_Positive) / (Luminescence_Negative - Luminescence_Positive))

  • IC₅₀ Determination : For dose-response experiments, plot % Inhibition against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

A simple IC₅₀ value is insufficient to describe selectivity. Quantitative metrics are essential for objective comparison.[3]

  • Selectivity Score (S-score) : This metric quantifies how selectively a compound binds to a limited number of kinases.[3] For example, S(1µM) is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1 µM compound concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.[3]

  • Gini Coefficient : Derived from the Lorenz curve, the Gini coefficient is another measure of selectivity, where a value of 0 indicates no selectivity (all kinases inhibited equally) and a value approaching 1 indicates perfect selectivity (only one kinase inhibited).[3][30]

G Compound Test Compound (this compound) Inhibition Kinase Inhibition (IC50 Data) Compound->Inhibition KinasePanel Kinase Panel (>400 Kinases) KinasePanel->Inhibition ATP ATP (at Km) ATP->Inhibition SelectivityProfile Selectivity Profile Inhibition->SelectivityProfile TherapeuticPotential Therapeutic Potential SelectivityProfile->TherapeuticPotential OffTargetEffects Off-Target Liabilities SelectivityProfile->OffTargetEffects

Figure 2: Conceptual relationship between experimental inputs and strategic outputs in drug discovery.

Section 4: Comparative Analysis (Hypothetical Data)

The following table presents hypothetical but representative data for this compound against a small, illustrative kinase panel, benchmarked against Staurosporine and Gefitinib.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetKinase FamilyThis compound (IC₅₀, nM)Staurosporine (IC₅₀, nM)Gefitinib (IC₅₀, nM)
AURKA AGC25 15>10,000
AURKB AGC40 8>10,000
PKA AGC5,2007[15]>10,000
PKCα AGC8,9002[15]>10,000
CDK2 CMGC1,5008[3]>10,000
GSK3β CMGC2,10010>10,000
EGFR TK8,5002030 [18]
SRC TK3506[15]>5,000
ABL1 TK>10,000203,500
VEGFR2 TK980303,700

Note: Data for the test compound is hypothetical. Data for comparators are representative values from public sources.[3][15][18]

Interpretation:

  • This compound : The hypothetical data suggest this compound is a potent inhibitor of Aurora kinases A and B. It shows moderate activity against SRC and VEGFR2 but is significantly less potent against other kinases in the panel, such as PKA, PKCα, and EGFR. This profile suggests a degree of selectivity towards the Aurora kinase family.

  • Staurosporine : As expected, Staurosporine demonstrates potent, broad-spectrum activity, inhibiting nearly all kinases in the panel with low nanomolar IC₅₀ values.[7] This confirms its role as a non-selective control.

  • Gefitinib : This compound shows high potency and selectivity for its primary target, EGFR, with minimal activity against other kinases in this panel, consistent with its clinical profile as a targeted therapy.[8][31]

Conclusion and Future Directions

This guide outlines a rigorous, systematic approach to kinase inhibitor selectivity profiling, using this compound as a model. The hypothetical data presented illustrate a compound with a promising selective profile for Aurora kinases, clearly distinguishing it from the promiscuous inhibitor Staurosporine and the highly targeted inhibitor Gefitinib.

The essential steps—employing a robust assay, using appropriate controls, and applying quantitative selectivity metrics—form a self-validating system that ensures trustworthy and reproducible results. The insights gained from such a profile are fundamental for lead optimization, enabling medicinal chemists to rationally design modifications that enhance on-target potency while minimizing off-target effects. The next logical steps would involve cellular assays to confirm on-target engagement and downstream pathway modulation, followed by in vivo studies to assess efficacy and safety.

References

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Available from: [Link]

  • Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. Available from: [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. Available from: [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. Available from: [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, J. H. (2013). A broad activity screen in support of a human kinome project. Biochemical Journal, 451(2), 313-328. Available from: [Link]

  • Tandsrev, M., Engh, R. A., & Eide, T. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 39-49. Available from: [Link]

  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. Available from: [Link]

  • Zhang, C., Knyazev, P. G., Cheburkin, Y. V., & Ullrich, A. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS chemical biology, 8(8), 1662-1671. Available from: [Link]

  • Eurofins Discovery. KINOMEscan - Kinase Profiling Services. Available from: [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Available from: [Link]

  • Guchhait, S. K., & Kant, R. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(11), 14644-14655. Available from: [Link]

  • ResearchGate. The use of novel selectivity metrics in kinase research. Available from: [Link]

  • SciSpace. A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. Available from: [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. Available from: [Link]

  • Enzymlogic. Profiling the kinetic selectivity of kinase marketed drugs. Available from: [Link]

  • Słabik, T., Gornowicz, A., Czarnomysy, R., Bielawska, A., & Bielawski, K. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(21), 6439. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]

  • Li, C., Chen, F., Feng, J., Li, Y., & Wang, J. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3+ 2] Annulation–Aromatization of N-Aminopyridines and α, β-Unsaturated Compounds. Organic Letters, 24(7), 1494-1499. Available from: [Link]

  • Singh, P., & Singh, P. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(31), 21469-21491. Available from: [Link]

  • Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Woodhead, S. J. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent Aurora kinase activity. Journal of medicinal chemistry, 52(1), 379-388. Available from: [Link]

  • Organic Chemistry Frontiers. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Available from: [Link]

  • Scott, L. J. (2015). Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. Drugs, 75(2), 195-206. Available from: [Link]

  • Burns, C. J., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6251-6265. Available from: [Link]

  • Fares, M., Aboutaleb, N. S., Kadi, A. A., Al-Rashood, S. T., & El-Sayed, M. A. (2018). Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. Bioorganic chemistry, 78, 387-399. Available from: [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1450. Available from: [Link]

  • Hotta, K., Kiura, K., Tabata, M., Harita, S., Gemba, K., Yonei, T., ... & Tanimoto, M. (2004). Efficacy of the tyrosine kinase inhibitor gefitinib in a patient with metastatic small cell lung cancer. Lung Cancer, 46(3), 395-398. Available from: [Link]

  • ResearchGate. Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)). Available from: [Link]

  • Uitdehaag, J. C., Verkaar, F., van der Velden, J. L., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876. Available from: [Link]

  • ResearchGate. Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]

  • Journal of the American Chemical Society. Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Available from: [Link]

  • Kitazaki, T., Chuman, Y., Anami, Y., Matsushita, Y., & Kuwano, M. (2005). Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. Lung Cancer, 49(3), 337-343. Available from: [Link]

  • Nature Communications. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Available from: [Link]

Sources

A Comparative Guide to Investigating Off-Target Effects of Pyrazolo[1,5-a]pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Off-Target Profiling in Kinase Inhibitor Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors, demonstrating significant therapeutic potential in oncology and inflammatory diseases.[1][2][3] Compounds derived from this core, such as Pyrazolo[1,5-a]pyridin-4-amine, are often designed as ATP-competitive inhibitors targeting specific kinases involved in disease signaling pathways.[2] For instance, various pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of kinases like Pim-1, IRAK4, and Tropomyosin Receptor Kinase (Trk).[4][5][6] However, the structural conservation of the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target interactions.

Off-target effects, where a drug molecule interacts with unintended biological targets, are a major cause of adverse drug reactions and late-stage clinical trial failures.[7][8] Therefore, a rigorous and comprehensive investigation of off-target effects is not merely a regulatory requirement but a critical step in de-risking a drug candidate and understanding its full pharmacological profile. This guide provides a comparative framework for investigating the off-target effects of this compound-based compounds, outlining established methodologies and offering insights into experimental design and data interpretation.

Understanding the Landscape: In Silico and In Vitro Approaches to Off-Target Prediction

A prudent first step in any off-target investigation is to leverage computational and high-throughput screening methods to predict and identify potential off-target liabilities. This proactive approach allows for early identification of potential issues and informs the design of more focused downstream assays.

Computational (In Silico) Profiling

Modern computational approaches utilize sophisticated algorithms to predict potential off-target interactions based on the chemical structure of the compound and known protein target information.[9][10] These methods can rapidly screen a vast number of potential targets, providing a cost-effective initial assessment.

Key Methodologies:

  • Chemical Similarity-Based Methods: These approaches, such as the Similarity Ensemble Approach (SEA), compare the 2D chemical structure of the query compound to a database of ligands with known biological activities.[9]

  • Machine Learning Models: Algorithms like Artificial Neural Networks (aNN), Support Vector Machines (SVM), and Random Forests (RF) are trained on large datasets of compound-target interactions to predict novel interactions.[10]

  • Structure-Based Docking: If the 3D structure of potential off-targets is known, molecular docking simulations can predict the binding affinity and pose of the compound within the target's binding site.

Experimental Protocol: A Representative In Silico Workflow

  • Compound Input: Provide the 2D structure of the this compound derivative in a standard format (e.g., SMILES).

  • Database Selection: Choose a comprehensive database of known drug-target interactions (e.g., ChEMBL, BindingDB).

  • Prediction Algorithm Execution: Run the selected computational method(s) to generate a ranked list of potential off-targets.

  • Data Analysis: Analyze the output, focusing on high-scoring interactions and targets with known relevance to safety pharmacology.

Causality Behind Experimental Choices: Starting with in silico methods provides a broad, yet predictive, overview of the potential off-target landscape. This helps prioritize resources for more expensive and time-consuming experimental validation.

In Vitro Broad-Panel Kinase Screening

Given that this compound derivatives are often designed as kinase inhibitors, a broad-panel kinase screen is an essential experimental step. These screens typically involve testing the compound against a large panel of purified kinases (often hundreds) to determine its inhibitory activity (e.g., IC50 or Ki values).

Experimental Protocol: High-Throughput Kinase Profiling

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Assay Platform: Utilize a reputable vendor offering a large kinase panel (e.g., Eurofins Discovery's SAFETYscan®, Reaction Biology's Kinase HotSpot). These platforms typically use radiometric, fluorescence, or luminescence-based assays to measure kinase activity.

  • Data Acquisition: Measure the effect of the compound on the activity of each kinase in the panel.

  • Data Analysis: Calculate the percent inhibition at a given concentration or determine the IC50 value for each interaction. The results are often visualized as a "kinome tree" to illustrate the selectivity profile.

Causality Behind Experimental Choices: A broad kinase panel provides direct, quantitative evidence of a compound's selectivity. It moves beyond prediction to experimental confirmation of kinase interactions, which is critical for a kinase inhibitor program.

Visualizing the Investigation Workflow

The following diagram illustrates a logical workflow for investigating the off-target effects of a this compound derivative, starting from initial predictions and progressing to more complex cellular and in vivo models.

Off_Target_Investigation_Workflow cluster_0 Initial Screening & Prediction cluster_1 Cellular & Phenotypic Analysis cluster_2 In Vivo Safety Assessment In_Silico_Profiling In Silico Profiling (e.g., SEA, Machine Learning) Kinase_Profiling Broad-Panel Kinase Screen (e.g., >400 kinases) In_Silico_Profiling->Kinase_Profiling Prioritize Targets Phenotypic_Screening Phenotypic Screening (e.g., High-Content Imaging) Kinase_Profiling->Phenotypic_Screening Identify Cellular Consequences CETSA Cellular Thermal Shift Assay (CETSA) Phenotypic_Screening->CETSA Confirm Target Engagement Safety_Pharmacology Core Battery Safety Pharmacology (CNS, CV, Respiratory) CETSA->Safety_Pharmacology Assess In Vivo Liabilities

Caption: A streamlined workflow for off-target investigation.

Delving Deeper: Cellular and Phenotypic Approaches

While in vitro screens are invaluable, they do not fully recapitulate the complexity of a cellular environment. Cellular assays are crucial for understanding the functional consequences of off-target interactions.

Phenotypic Screening

Phenotypic screening involves testing a compound in a cell-based or organismal model to observe changes in phenotype, without a preconceived notion of the target.[11][12][13] This approach is particularly powerful for uncovering unexpected off-target effects that might not be predicted by target-based methods.

Key Methodologies:

  • High-Content Imaging (HCI): Automated microscopy and image analysis are used to quantify multiple cellular parameters (e.g., morphology, protein localization, organelle health) in response to compound treatment.[14]

  • Cell Viability/Proliferation Assays: Simple yet effective screens to identify compounds that are toxic to specific cell lines.

  • Reporter Gene Assays: Engineered cell lines containing a reporter gene (e.g., luciferase, GFP) under the control of a specific promoter can be used to monitor the activity of particular signaling pathways.[14]

Experimental Protocol: A High-Content Imaging Workflow

  • Cell Culture: Plate cells of interest in multi-well plates.

  • Compound Treatment: Treat cells with a range of concentrations of the this compound derivative and appropriate controls.

  • Staining: Stain cells with fluorescent dyes or antibodies to visualize specific cellular components (e.g., nucleus, cytoskeleton, mitochondria).

  • Image Acquisition: Use an automated high-content imaging system to capture images of the cells.

  • Image Analysis: Employ image analysis software to quantify various phenotypic features.

  • Data Interpretation: Compare the phenotypic profile of the test compound to a reference library of compounds with known mechanisms of action.

Causality Behind Experimental Choices: Phenotypic screens provide an unbiased view of a compound's cellular effects. An unexpected phenotype can be the first clue to a significant off-target interaction.

Target Deconvolution from Phenotypic Hits

A positive hit from a phenotypic screen necessitates target deconvolution to identify the responsible off-target protein(s).[12][15]

Key Methodologies:

  • Affinity-Based Methods: These techniques, such as affinity chromatography or chemical proteomics, use a modified version of the compound to "pull down" its binding partners from cell lysates.

  • Genetic Approaches: Techniques like CRISPR/Cas9 or siRNA screens can be used to identify genes that, when knocked down or out, mimic or rescue the observed phenotype.[16]

  • Cellular Thermal Shift Assay (CETSA®): This label-free method measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates, providing direct evidence of target engagement.[15][17]

The Gold Standard: In Vivo Safety Pharmacology

Ultimately, the most critical assessment of off-target effects comes from in vivo studies. Safety pharmacology studies are designed to identify potential adverse effects on major physiological systems.[7][18][19][20]

Core Battery Studies

Regulatory agencies typically require a "core battery" of safety pharmacology studies before a new drug can be tested in humans. These studies evaluate the effects of the compound on the central nervous, cardiovascular, and respiratory systems.[18][19]

Table 1: Core Battery Safety Pharmacology Studies

SystemKey Parameters MeasuredTypical Models
Central Nervous System (CNS) Behavioral changes, motor coordination, body temperatureIrwin test or Functional Observational Battery (FOB) in rodents
Cardiovascular System Blood pressure, heart rate, electrocardiogram (ECG)Telemetered conscious animals (e.g., dogs, non-human primates)
Respiratory System Respiratory rate, tidal volume, minute volumeWhole-body plethysmography in rodents

Experimental Protocol: hERG Assay for Cardiovascular Safety

A critical component of cardiovascular safety assessment is the in vitro hERG assay, which evaluates the potential of a compound to block the hERG potassium channel, a key factor in cardiac repolarization.[18] hERG blockade can lead to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiology: Employ manual or automated patch-clamp electrophysiology to measure the hERG current in the presence of varying concentrations of the test compound.

  • Data Analysis: Determine the IC50 for hERG channel inhibition.

Causality Behind Experimental Choices: The core battery studies are designed to assess the most critical potential safety liabilities. The hERG assay is a mandatory and highly predictive screen for a major cardiovascular risk.

Comparative Analysis: this compound vs. Alternatives

To put the off-target profile of a novel this compound derivative into context, it is essential to compare it with other compounds. These could include established drugs with a similar primary target or other investigational compounds with a different chemical scaffold.

Table 2: Hypothetical Off-Target Profile Comparison

CompoundPrimary TargetKinase Selectivity (S-Score @ 1µM)hERG IC50 (µM)CNS Side Effects (in vivo)
PZ-123 (this compound derivative) Kinase X0.05> 30None observed
Competitor A (Quinazoline-based) Kinase X0.205.2Sedation at high doses
Competitor B (Pyrrolo[2,3-d]pyrimidine-based) Kinase Y0.02> 50None observed

S-Score (Selectivity Score) = Number of kinases inhibited >90% / Total number of kinases tested. A lower score indicates higher selectivity.

This comparative data allows for a more informed decision-making process regarding the continued development of a compound. A superior off-target profile can be a significant differentiating factor.

Conclusion: A Holistic and Iterative Approach to Off-Target Investigation

Investigating the off-target effects of this compound derivatives, and indeed any drug candidate, is a multi-faceted and iterative process. It requires a strategic combination of computational prediction, in vitro screening, cellular phenotypic analysis, and in vivo safety pharmacology. By understanding the "why" behind each experimental choice and by rigorously comparing a compound's profile to that of its alternatives, researchers can build a comprehensive safety and selectivity profile. This, in turn, increases the probability of developing a safe and effective medicine.

References

  • Safety Pharmacology in Drug Discovery and Development. PubMed.[Link]

  • Safety Pharmacology Studies. Charles River Laboratories.[Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery.[Link]

  • Safety Pharmacology. Creative Biolabs.[Link]

  • Safety Pharmacology. IITRI.[Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.[Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central.[Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.[Link]

  • Phenotypic Versus Target-Based Screening for Drug Discovery. Technology Networks.[Link]

  • Phenotypic screening. Wikipedia.[Link]

  • Cell and small animal models for phenotypic drug discovery. PubMed Central.[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.[Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.[Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse.[Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PubMed Central.[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.[Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central.[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.[Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications.[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.[Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.[Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI.[Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.[Link]

  • Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. PubMed.[Link]

  • Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. PubMed.[Link]

  • Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. PubMed.[Link]

Sources

A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyridin-4-amine and its Pyrimidine Analog: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have emerged as privileged structures, forming the foundation of numerous therapeutic agents. Their bioisosteric relationship with purines allows them to effectively interact with a wide array of biological targets, particularly protein kinases. This guide provides an in-depth, objective comparison of the biological activities of Pyrazolo[1,5-a]pyridin-4-amine and its corresponding pyrimidine analog, Pyrazolo[1,5-a]pyrimidin-4-amine, drawing upon experimental data to inform researchers, scientists, and drug development professionals.

While direct comparative studies on these specific 4-amino substituted compounds are not extensively documented in publicly available literature, a comprehensive analysis of their parent scaffolds and closely related derivatives provides significant insights into their respective biological potential and therapeutic applications.

Introduction to the Scaffolds: Structural Analogs with Divergent Potential

The core difference between the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine ring systems lies in the substitution of a carbon atom with a nitrogen atom in the six-membered ring. This seemingly subtle change significantly alters the electronic distribution and hydrogen bonding capabilities of the molecule, leading to distinct pharmacological profiles.

The pyrazolo[1,5-a]pyridine scaffold has been identified as a key component in a variety of kinase inhibitors, including the FDA-approved RET kinase inhibitor selpercatinib.[1] The pyrazolo[1,5-a]pyrimidine nucleus is also a prominent framework in medicinal chemistry, with two of the three marketed drugs for NTRK fusion cancers featuring this core structure.[2][3]

Comparative Biological Activities: A Focus on Kinase Inhibition

Both pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant activity as protein kinase inhibitors, a critical class of targets in oncology and inflammatory diseases.[4][5][6]

Pyrazolo[1,5-a]pyrimidine Analogs: Potent and Selective Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is a versatile and potent platform for the development of kinase inhibitors.[4][5] Extensive research has highlighted its effectiveness against a range of kinases, including:

  • Tropomyosin Receptor Kinase (Trk) Inhibitors: The pyrazolo[1,5-a]pyrimidine moiety is essential for hinge interaction with key residues in the Trk kinase domain.[2] Marketed drugs like Larotrectinib and Entrectinib, used in the treatment of NTRK fusion-positive cancers, are based on this scaffold.[2][3]

  • Pim-1 Kinase Inhibitors: Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as potent and selective inhibitors of Pim-1 kinase, a promising target in cancer therapy.[7][8][9] These compounds have shown the ability to suppress cancer cell survival and proliferation.[7][9]

  • Other Kinase Targets: This scaffold has also been explored for the inhibition of other kinases such as EGFR, B-Raf, MEK, and CDKs, demonstrating its broad applicability in cancer drug discovery.[4][5]

Pyrazolo[1,5-a]pyridine Analogs: Targeted Inhibition and Beyond

The pyrazolo[1,5-a]pyridine core has also proven to be a valuable scaffold for developing targeted therapies.

  • PI3 Kinase Inhibitors: A notable series of pyrazolo[1,5-a]pyridines have been developed as potent and selective inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K).[6] These compounds have demonstrated in vivo activity in human xenograft models.[6]

  • Antitubercular Agents: Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been designed and synthesized as novel agents against Mycobacterium tuberculosis, exhibiting potent in vitro activity against drug-susceptible and multidrug-resistant strains.[10][11]

  • RET Kinase Inhibitors: The approval of selpercatinib, which contains a pyrazolo[1,5-a]pyridine core, for the treatment of non-small cell lung cancer and thyroid cancer underscores the clinical significance of this scaffold.[1]

Quantitative Data Summary

The following table summarizes the reported biological activities of representative compounds from both scaffold classes. It is important to note that a direct comparison of IC₅₀ values should be made with caution due to variations in assay conditions.

Scaffold ClassCompound/DerivativeTarget Kinase(s)Reported IC₅₀ / ActivityReference
Pyrazolo[1,5-a]pyrimidine Macrocyclic derivativesTrkA1 - 100 nM[2]
Picolinamide derivativesTrkA1.7 nM[2]
Optimized Hit CompoundPim-145 nM[7]
Pyrazolo[1,5-a]pyridine Compound 5xp110α (PI3K)0.9 nM[6]
Carboxamide derivative 5kM. tuberculosis H37RvMIC: <0.004 µg/mL[10]

Experimental Protocols: A Guide to Evaluation

The biological evaluation of these compounds typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific protein kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often quantified using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer containing the kinase, its specific substrate (peptide or protein), and ATP.

  • Assay Plate Preparation:

    • Serially dilute the test compound stock solution to create a range of concentrations.

    • Add the diluted compounds to the wells of a microtiter plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The choice of substrate, ATP concentration (often near the Km value), and incubation time are critical for obtaining accurate and reproducible IC₅₀ values. These parameters are optimized for each specific kinase to ensure the assay is sensitive and reflects the true inhibitory potential of the compound.

Cellular Proliferation Assay (e.g., MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Visualization of a Key Signaling Pathway

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by both pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Inhibitor Pyrazolo[1,5-a]pyridine/pyrimidine Inhibitor Inhibitor->Kinase1 Inhibition Inhibitor->Kinase2 GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Simplified kinase signaling pathway targeted by inhibitors.

Conclusion and Future Directions

Both the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds represent highly valuable frameworks in the pursuit of novel therapeutics. The pyrazolo[1,5-a]pyrimidine core has been extensively validated in the context of Trk and Pim-1 kinase inhibition for cancer therapy. Concurrently, the pyrazolo[1,5-a]pyridine scaffold has demonstrated significant promise in targeting PI3K and RET kinases, as well as in the development of antitubercular agents.

The choice between these two scaffolds for a drug discovery program will ultimately depend on the specific biological target and the desired pharmacological profile. Further head-to-head comparative studies of structurally analogous derivatives are warranted to delineate the subtle yet critical structure-activity relationships that govern their interactions with various biological targets. Such studies will undoubtedly pave the way for the rational design of next-generation inhibitors with enhanced potency, selectivity, and clinical efficacy.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. NIH. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. [Link]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. [Link]

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed. [Link]

Sources

The Correlation of In Vitro and In Vivo Activity of Pyrazolo[1,5-a]pyridin-4-amine Derivatives as IRAK4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly within immunology and oncology, the robust correlation between in vitro potency and in vivo efficacy is the cornerstone of a successful therapeutic development program. This guide provides a comprehensive comparison of the activity of a promising Pyrazolo[1,5-a]pyridin-4-amine derivative, a potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, with an alternative clinical-stage inhibitor, PF-06650833. We will delve into the experimental data that bridges the gap between benchtop assays and preclinical models, offering researchers, scientists, and drug development professionals a detailed perspective on the evaluation of this important class of kinase inhibitors.

Introduction to Pyrazolo[1,5-a]pyridines and IRAK4 Inhibition

The Pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its ability to interact with the ATP-binding sites of various kinases.[1] This structural motif has been successfully employed in the development of inhibitors for a range of therapeutic targets.[1] One such target of significant interest is IRAK4, a serine/threonine kinase that serves as a critical upstream regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2] Dysregulation of the IRAK4 signaling cascade is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling target for therapeutic intervention.[2]

This guide will focus on a representative this compound derivative, 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (herein referred to as Compound 14) , and compare its in vitro and in vivo profile with PF-06650833 , a potent and selective IRAK4 inhibitor that has advanced to clinical trials.[3][4]

In Vitro Profiling: From Enzyme to Cell

The initial assessment of a kinase inhibitor's potential begins with rigorous in vitro characterization. This involves determining its potency against the purified target enzyme and its activity in a cellular context to understand its ability to engage the target within a biological system.

Biochemical Potency: Direct Inhibition of IRAK4

The direct inhibitory activity of our lead this compound, Compound 14, and the comparator, PF-06650833, against the IRAK4 kinase was determined using a luminescent kinase assay. This assay measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of enzyme activity.[5]

CompoundTargetIn Vitro IC50 (nM)Reference
Compound 14 IRAK4< 1[4]
PF-06650833 IRAK40.2[6]

Data Interpretation: Both Compound 14 and PF-06650833 demonstrate potent, sub-nanomolar inhibition of the IRAK4 enzyme. This high biochemical potency is a critical first step, indicating a strong interaction with the target kinase.

Cellular Activity: Inhibition of Cytokine Release

To assess the ability of these compounds to inhibit IRAK4 signaling in a more physiologically relevant setting, a human whole blood assay was employed. In this assay, whole blood is stimulated with a TLR agonist, such as lipopolysaccharide (LPS) or R848, to induce the production of pro-inflammatory cytokines like Interleukin-6 (IL-6), a process dependent on IRAK4 activity.[4]

CompoundAssayCellular EC50 (nM)Reference
Compound 14 Rat Whole Blood (R848-induced IL-6)300[4]
PF-06650833 Human Whole Blood (LPS-induced TNFα)24[6]

Data Interpretation: Both compounds effectively inhibit the production of inflammatory cytokines in a cellular context, confirming their ability to penetrate cell membranes and engage the intracellular IRAK4 target. The differences in potency may be attributed to species differences (rat vs. human) and the specific assay conditions.

In Vivo Evaluation: Bridging the Gap to Preclinical Models

The successful translation of in vitro activity to in vivo efficacy is a major hurdle in drug development. This section examines the pharmacokinetic and pharmacodynamic profiles of our lead compound and its comparator in rodent models.

Pharmacokinetic Profile

Pharmacokinetics (PK) describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME). A favorable PK profile is essential for achieving and maintaining therapeutic concentrations of the drug at the target site.

CompoundSpeciesRouteBioavailability (F%)ClearanceReference
Compound 14 Analog (32) RatOral28%-[2]
PF-06650833 RatOral-Low[6]

Note: Direct oral bioavailability data for Compound 14 was not available in the cited sources. Data for a structurally related analog, compound 32 from a similar chemical series, is presented to provide a representative pharmacokinetic profile for this class of compounds.[2]

Data Interpretation: The this compound series, as represented by a close analog of Compound 14, demonstrates oral bioavailability in rats, indicating that it can be absorbed into the bloodstream after oral administration. PF-06650833 is also reported to have favorable pharmacokinetic properties.[6]

Pharmacodynamic Efficacy: Target Engagement in a Disease Model

To assess the in vivo efficacy of these IRAK4 inhibitors, a rat model of LPS-induced cytokine release was utilized. This model mimics the inflammatory cascade initiated by bacterial endotoxins and is a reliable way to measure the in vivo target engagement of IRAK4 inhibitors.[7]

In a study with Compound 14, female Lewis rats were administered the compound prior to being challenged with the TLR7 agonist R848. Blood samples were then collected to measure the levels of circulating IL-6.[4]

In Vivo Efficacy of Compound 14: Compound 14 demonstrated a dose-dependent inhibition of R848-induced IL-6 production in rats when administered subcutaneously.[4] This provides clear evidence of in vivo target engagement and pharmacological activity.

In Vivo Efficacy of PF-06650833: PF-06650833 has also been shown to be effective in rodent models of inflammation. For instance, in a rat collagen-induced arthritis model, it demonstrated a protective effect.[3] In a separate study, it showed dose-dependent inhibition of LPS-induced TNFα in rats.[6]

In Vitro-In Vivo Correlation (IVIVC): Connecting the Dots

A successful IVIVC is established when a predictive relationship can be drawn between a compound's in vitro properties and its in vivo response. For our this compound IRAK4 inhibitor, we observe a promising correlation:

  • Potent in vitro inhibition of IRAK4 (sub-nanomolar IC50) and cellular cytokine release (nanomolar EC50) translates to a dose-dependent reduction of inflammatory cytokines in a preclinical in vivo model.

This correlation provides confidence that the observed in vivo efficacy is a direct result of the compound's intended mechanism of action – the inhibition of IRAK4.

Experimental Protocols

To ensure scientific integrity and enable the replication of these findings, detailed experimental protocols are provided below.

In Vitro IRAK4 Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the IRAK4 enzyme.

Materials:

  • Recombinant human IRAK4 enzyme

  • Myelin Basic Protein (MBP) as a generic kinase substrate

  • ATP

  • Test compounds (e.g., Compound 14, PF-06650833)

  • Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the IRAK4 enzyme and MBP substrate in Kinase Buffer to the appropriate concentrations.

  • Assay Plate Setup: Add 1 µL of the diluted test compound or DMSO vehicle control to the wells of the 384-well plate.

  • Kinase Reaction Initiation: Add 2 µL of the IRAK4 enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Start the kinase reaction by adding 2 µL of a mixture containing MBP and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Human Whole Blood Assay for Cytokine Inhibition

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for the inhibition of LPS-induced cytokine production in human whole blood.

Materials:

  • Freshly drawn human whole blood collected in sodium heparin tubes

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • RPMI 1640 medium

  • 96-well cell culture plates

  • ELISA or Luminex kit for human IL-6 or TNFα

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in RPMI 1640 medium.

  • Assay Setup: In a 96-well plate, add the diluted test compounds.

  • Blood Addition: Add fresh whole blood to each well.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Include unstimulated control wells with medium only.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours.

  • Plasma Collection: Centrifuge the plate to pellet the blood cells. Collect the supernatant (plasma).

  • Cytokine Measurement: Measure the concentration of IL-6 or TNFα in the plasma samples using a validated ELISA or Luminex assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[8][9]

Rat Pharmacodynamic Model of LPS-Induced Cytokine Release

Objective: To evaluate the in vivo efficacy of a test compound in inhibiting LPS-induced cytokine production in rats.

Materials:

  • Female Lewis rats

  • Lipopolysaccharide (LPS)

  • Test compound and appropriate vehicle for administration

  • Anesthesia

  • Blood collection supplies (e.g., EDTA tubes)

  • ELISA kit for rat TNFα or IL-6

Procedure:

  • Acclimatization: Acclimatize the rats to the housing conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage, subcutaneous injection) at various doses.

  • LPS Challenge: At a specified time after compound administration (e.g., 1 hour), challenge the rats with an intraperitoneal (i.p.) or intravenous (i.v.) injection of LPS (e.g., 0.01 to 2 mg/kg).[10][11]

  • Blood Collection: At the time of peak cytokine production (typically 1.5-2.5 hours post-LPS challenge), anesthetize the rats and collect blood samples via cardiac puncture or another appropriate method into EDTA tubes.[10]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Cytokine Analysis: Measure the concentration of TNFα or IL-6 in the plasma samples using a rat-specific ELISA kit.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the vehicle-treated control group to determine the percent inhibition of cytokine production for each dose.[7]

Visualizing the Science: Diagrams and Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the underlying biological pathway.

Experimental Workflow for IVIVC

IVIVC_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_correlation In Vitro-In Vivo Correlation biochem_assay Biochemical Assay (IRAK4 Kinase Inhibition) ic50 Determine IC50 biochem_assay->ic50 cell_assay Cell-Based Assay (Cytokine Release) ec50 Determine EC50 cell_assay->ec50 ivivc Establish Predictive Relationship ic50->ivivc ec50->ivivc pk_study Pharmacokinetic Study (Rodent) pk_params Determine PK Parameters (Bioavailability, Clearance) pk_study->pk_params pd_model Pharmacodynamic Model (LPS Challenge) efficacy Measure In Vivo Efficacy (% Cytokine Inhibition) pd_model->efficacy pk_params->ivivc efficacy->ivivc

Caption: A generalized workflow for establishing an in vitro-in vivo correlation for a kinase inhibitor.

IRAK4 Signaling Pathway

IRAK4_Signaling TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascade (JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation AP1 AP-1 MAPK->AP1 Activation Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, TNFα) NFkB->Cytokines Gene Transcription AP1->Cytokines Gene Transcription Inhibitor This compound (e.g., Compound 14) Inhibitor->IRAK4

Caption: The IRAK4 signaling pathway, a key mediator of innate immunity and inflammation.

Conclusion

The this compound scaffold represents a promising foundation for the development of potent and selective kinase inhibitors. As exemplified by the IRAK4 inhibitor, Compound 14, this chemical class demonstrates excellent in vitro potency that translates to meaningful in vivo pharmacodynamic effects. The comparative analysis with PF-06650833 underscores the therapeutic potential of targeting IRAK4. The strong in vitro-in vivo correlation observed for these compounds provides a solid rationale for their continued investigation and development as potential treatments for a range of inflammatory and autoimmune diseases. This guide has provided the experimental framework and data-driven insights to support researchers in the evaluation of this and similar classes of therapeutic agents.

References

  • A rat pharmacokinetic/pharmacodynamic model for assessment of lipopolysaccharide-induced tumor necrosis factor-alpha production. [Link]

  • The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. [Link]

  • Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. [Link]

  • Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. [Link]

  • Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. [Link]

  • The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. [Link]

  • Lipopolysaccharide Induced Cytokine Cascade (Rat, Mouse). [Link]

  • LPS-Induced Cytokine Release Model. [Link]

  • A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. [Link]

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). [Link]

  • A Validated IRAK4 Inhibitor Screening Assay. [Link]

  • These preclinical studies with IRAK4 Degraders provide guidance on tumor PK/PD projected to be. [Link]

  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. [Link]

  • (PDF) The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. [Link]

  • IRAK4 Kinase Assay Kit. [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. [Link]

  • Protocol: Whole Blood Intracellular Cytokine Assay. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats: A Model for Cytokine Release SyndromeS. [Link]

  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]

  • Standard Operating Procedure. [Link]

  • Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults. [Link]

  • Bio-Plex™ Cytokine Assay. [Link]

  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. [Link]

  • A, comparison of in vitro potency (cell IC 50 ) with in vivo PD effect... [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Metabolic stability. [Link]

  • metabolic stability & determining intrinsic drug clearance. [Link]

Sources

A Senior Application Scientist's Guide to Bioisosteric Scaffolds: Pyrazolo[1,5-a]pyridin-4-amine vs. Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, stands as a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of two prominent heterocyclic scaffolds, Imidazo[1,2-a]pyridine and its increasingly popular bioisostere, Pyrazolo[1,5-a]pyridine, with a specific focus on the 4-amino substituted analogue.

We will dissect the nuanced differences in their structure, electronics, and synthetic accessibility, and provide field-proven insights through case studies, demonstrating how this specific bioisosteric swap can be a pivotal decision in a drug development campaign.

Structural and Physicochemical Rationale for Bioisosteric Replacement

At first glance, the Imidazo[1,2-a]pyridine and Pyrazolo[1,5-a]pyridine cores appear remarkably similar. Both are 5/6 fused aromatic bicyclic systems. However, the critical distinction lies in the arrangement of nitrogen atoms within the five-membered ring. This subtle change has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability.

The Imidazo[1,2-a]pyridine scaffold features a bridgehead nitrogen atom (N4), which imparts a specific electronic character and vector space for substitution. In contrast, the Pyrazolo[1,5-a]pyridine scaffold relocates this nitrogen to the N1 position, fundamentally altering the core's properties.

Caption: Core structures of Imidazo[1,2-a]pyridine and Pyrazolo[1,5-a]pyridin-4-amine.

The repositioning of the nitrogen atom from the bridgehead (N4) to the N1 position alters the dipole moment and the hydrogen bond acceptor/donor landscape. The Pyrazolo[1,5-a]pyridine scaffold, particularly with a 4-amino substituent, presents a different vector for interaction with protein targets compared to the parent Imidazo[1,2-a]pyridine.

Comparative Physicochemical Properties

To quantify these differences, let's examine the calculated physicochemical properties of the parent scaffolds. These parameters are crucial predictors of a compound's behavior in biological systems, influencing everything from solubility to cell permeability and metabolism.

PropertyImidazo[1,2-a]pyridinePyrazolo[1,5-a]pyridineRationale for Difference
Molecular Formula C₇H₆N₂C₇H₆N₂Isomers
Molecular Weight 118.14118.14Isomers
cLogP 1.391.63The N1-N2 arrangement in the pyrazolo system slightly increases lipophilicity.
Topological Polar Surface Area (TPSA) 28.6 Ų28.6 ŲIdentical atom types and connectivity from a TPSA perspective.
pKa (Most Basic) ~6.8~2.5The bridgehead N4 in Imidazo[1,2-a]pyridine is significantly more basic than any nitrogen in the Pyrazolo[1,5-a]pyridine core. This is a key differentiator.
Hydrogen Bond Acceptors 22Both scaffolds have two nitrogen atoms capable of accepting hydrogen bonds.
Hydrogen Bond Donors 00Unsubstituted parent scaffolds have no hydrogen bond donors.

Data are calculated values for the unsubstituted parent heterocycles.

The most striking difference is the basicity (pKa). The high basicity of the Imidazo[1,2-a]pyridine ring can be a liability, leading to potential off-target effects (e.g., hERG inhibition) or rapid clearance. The non-basic nature of the Pyrazolo[1,5-a]pyridine core makes it an attractive alternative to mitigate these risks.

Synthetic Accessibility: A Practical Consideration

The feasibility of a bioisosteric swap is heavily dependent on the synthetic accessibility of the target scaffold. Fortunately, both cores are readily accessible through well-established synthetic routes.

Synthesis of Imidazo[1,2-a]pyridines

The construction of the Imidazo[1,2-a]pyridine core is classically achieved through the condensation of a 2-aminopyridine with an α-haloketone.[1] More modern variations, including multicomponent reactions like the Groebke-Blackburn-Bienz reaction, offer efficient access to diverse derivatives.[2]

Synthesis of Pyrazolo[1,5-a]pyridines

The Pyrazolo[1,5-a]pyridine scaffold is commonly synthesized via a [3+2] cycloaddition reaction.[3] This typically involves the reaction of an N-aminopyridinium ylide with an alkyne or alkene.[4] This method provides a high degree of regiocontrol and is amenable to a wide range of substrates, allowing for the introduction of various functional groups.[5] An alternative powerful strategy involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds.[6]

synthesis_workflow cluster_imidazo Imidazo[1,2-a]pyridine Synthesis cluster_pyrazolo Pyrazolo[1,5-a]pyridine Synthesis A1 2-Aminopyridine A3 Condensation/ Cyclization A1->A3 A2 α-Haloketone A2->A3 A4 Imidazo[1,2-a]pyridine Core A3->A4 B1 N-Aminopyridinium Ylide B3 [3+2] Cycloaddition B1->B3 B2 Alkyne/Alkene B2->B3 B4 Pyrazolo[1,5-a]pyridine Core B3->B4

Caption: Common synthetic strategies for the two heterocyclic cores.

While both scaffolds are readily accessible, the choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials. The cycloaddition approach for Pyrazolo[1,5-a]pyridines is particularly versatile for creating complex substitution patterns.

Case Study: Kinase Inhibitors

The utility of the Imidazo[1,2-a]pyridine to Pyrazolo[1,5-a]pyridine bioisosteric switch is powerfully illustrated in the field of kinase inhibitor design. Kinases are a major class of drug targets, and many inhibitors feature a heterocyclic core that forms key hydrogen bonds in the ATP-binding pocket.

In a notable example, researchers optimizing a series of IGF-1R kinase inhibitors found that replacing an Imidazo[1,2-a]pyridine moiety with a Pyrazolo[1,5-a]pyridine led to a significant improvement in cellular potency.[6] This enhancement was attributed to the altered electronic and steric profile of the new scaffold, which likely resulted in a more favorable interaction with the target enzyme.

Another study focused on developing inhibitors for Plasmodium falciparum kinases as potential antimalarial agents.[7] Both 3,6-substituted Imidazo[1,2-a]pyridine and 3,5-substituted Pyrazolo[1,5-a]pyridine derivatives were synthesized and evaluated.[7] This parallel synthesis approach allowed for a direct comparison of the two scaffolds within the same chemical space.

Comparative Biological Activity
Compound ScaffoldPrimary TargetIC₅₀ (µM)Key ObservationReference
Imidazo[1,2-a]pyridine derivative IGF-1R Kinase>10Poor cellular activity in initial series.[6]
Pyrazolo[1,5-a]pyridine bioisostere IGF-1R Kinase0.02>500-fold improvement in cellular potency.[6]
Imidazo[1,2-a]pyridine derivative (40b) PfNF54 (antimalarial)0.37Moderate antimalarial activity.[7]
Pyrazolo[1,5-a]pyridine derivative PfNF54 (antimalarial)(Not specified)Synthesized as part of the same study for SAR exploration.[7]

This data clearly demonstrates that the bioisosteric replacement can have a dramatic, positive impact on biological activity. The key takeaway is that the Pyrazolo[1,5-a]pyridine scaffold offers a distinct and often advantageous alternative for occupying the same binding pocket.

Impact on Pharmacokinetics and Metabolic Stability

A critical driver for considering this bioisosteric swap is the potential to improve a compound's metabolic profile. The Imidazo[1,2-a]pyridine core is known to be susceptible to metabolism by aldehyde oxidase (AO), an enzyme that can lead to rapid clearance in humans.[8] This AO-mediated oxidation often occurs at the electron-rich C3 position.

The Pyrazolo[1,5-a]pyridine scaffold, by virtue of its different electronic structure, can exhibit enhanced stability towards AO metabolism. In one study, replacing an imidazopyrazine core (a related heterocycle) with an isosteric pyrazolopyrimidine scaffold led to improved microsomal stability and reduced efflux liabilities.[9] This principle often extends to the pyridine-fused analogues, making the Pyrazolo[1,5-a]pyridine an intelligent choice when AO-mediated metabolism is a concern.

discovery_cascade A Initial Hit: Imidazo[1,2-a]pyridine Good Potency B Pharmacokinetic Profiling A->B C Issue Identified: High Clearance/ AO Metabolism B->C D Bioisosteric Replacement Strategy C->D E Synthesize Pyrazolo[1,5-a]pyridine Analogue D->E F Re-evaluate PK/Metabolism E->F G Outcome: Improved Metabolic Stability F->G

Caption: A typical workflow where bioisosteric replacement addresses a PK liability.

Experimental Protocols

To provide a practical context, we outline a representative synthetic protocol and a standard biological assay for evaluating compounds of this type.

Protocol 1: Synthesis of a 3,6-disubstituted Imidazo[1,2-a]pyridine Derivative

This protocol describes a sequential Suzuki-Miyaura cross-coupling approach, a common method for elaborating the core scaffold.[7]

  • Iodination: To a solution of 6-chloroimidazo[1,2-a]pyridine (1.0 eq) in DMF, add N-iodosuccinimide (NIS) (1.1 eq). Stir the reaction at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 6-chloro-3-iodoimidazo[1,2-a]pyridine.

  • First Suzuki Coupling (C3 position): To a solution of the 3-iodo intermediate (1.0 eq) and an appropriate arylboronic acid (1.2 eq) in a 4:1 mixture of dioxane and water, add potassium carbonate (3.0 eq).

  • Catalysis: Degas the mixture with argon for 15 minutes, then add Pd(PPh₃)₄ (0.05 eq). Heat the reaction at 90 °C for 8-12 hours.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Purify by column chromatography to obtain the 3-aryl-6-chloroimidazo[1,2-a]pyridine.

  • Second Suzuki Coupling (C6 position): Repeat the Suzuki coupling procedure using the 6-chloro intermediate and a different arylboronic acid to yield the final 3,6-disubstituted product.

Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced.

  • Kinase Reaction: Prepare a reaction mixture containing the kinase of interest, its substrate (e.g., a generic peptide), and ATP in a kinase buffer.

  • Compound Addition: Add the test compounds (e.g., the synthesized Imidazo[1,2-a]pyridine and Pyrazolo[1,5-a]pyridine derivatives) at various concentrations to the reaction mixture in a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP to ATP, and then measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity. Calculate IC₅₀ values from the dose-response curves.

Conclusion

The bioisosteric replacement of Imidazo[1,2-a]pyridine with this compound is a powerful and validated strategy in medicinal chemistry. While structurally similar, the key differences in nitrogen atom placement lead to significant changes in basicity, metabolic stability, and interaction profiles with biological targets.

Key Takeaways for the Drug Developer:

  • Consider the Swap to Reduce Basicity: If high basicity is causing off-target effects or poor ADME properties with an Imidazo[1,2-a]pyridine lead, the Pyrazolo[1,5-a]pyridine is an excellent, less basic alternative.

  • Mitigate AO Metabolism: The Pyrazolo[1,5-a]pyridine scaffold can offer a solution to rapid clearance mediated by aldehyde oxidase.

  • Explore New Interaction Space: The altered vector of the 4-amino group on the Pyrazolo[1,5-a]pyridine core can unlock new, potency-enhancing interactions within a target's binding site.

  • Synthetically Feasible: Both scaffolds are readily accessible, making this a practical strategy to implement in lead optimization campaigns.

By understanding the nuanced yet critical differences between these two scaffolds, researchers can make more informed decisions, accelerating the journey from a promising hit to a viable clinical candidate.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]

  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2025). ResearchGate. [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 624-643. [Link]

  • Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). (n.d.). University of Limpopo. [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Imidazo(1,2-a)pyridine. (n.d.). PubChem. [Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024). Journal of Medicinal Chemistry. [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (2018). ResearchGate. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022). Organic Letters. [Link]

  • Physicochemical properties of imidazo-pyridine protic ionic liquids. (2015). RSC Advances. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2021). RSC Advances. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules. [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (2019). ACS Omega. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2021). ResearchGate. [Link]

  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogues. (2006). Bioorganic & Medicinal Chemistry. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2023). BIO Web of Conferences. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Pyrazolo[1,5-a]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel heterocyclic compounds like Pyrazolo[1,5-a]pyridin-4-amine are routine. However, the lifecycle of these potent molecules extends beyond the reaction flask and analytical instruments. A robust, compliant, and safety-conscious disposal plan is not merely a regulatory formality; it is a cornerstone of responsible laboratory practice and environmental stewardship.

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound. The procedures outlined here are synthesized from the safety profiles of structurally analogous pyrazole derivatives and established principles of chemical waste management. Our primary objective is to empower you with the knowledge to manage this waste stream safely and effectively, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment: An Inferred Profile

A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, we must infer its hazard profile from closely related pyrazolo[1,5-a]pyridine structures. This conservative "worst-case" approach ensures the highest margin of safety.

Based on available data for analogous compounds, this compound should be handled as a substance with the potential for the following hazards:

Hazard CategoryInferred Finding & ClassificationSupporting Evidence
Acute Oral Toxicity Harmful if swallowed.Analogous compounds are classified as Acute Toxicity, Oral (Category 4).[1][2]
Skin Irritation Causes skin irritation.Classified as Skin Corrosion/Irritation, Category 2.[3][4][5][6]
Eye Irritation Causes serious eye irritation.Classified as Serious Eye Damage/Eye Irritation, Category 2/2A.[3][4][5][6]
Respiratory Irritation May cause respiratory irritation.Classified as Specific target organ toxicity — single exposure, Category 3.[3][4][5][6]
Environmental Hazards Potentially harmful to aquatic life.Nitrogen-containing heterocyclic compounds can pose environmental risks.[7]

Given these potential hazards, this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in general solid waste.

Mandatory Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn to prevent exposure:

  • Eye and Face Protection: Chemical safety goggles are mandatory. For larger quantities or when there is a risk of splashing, a face shield should be worn in addition to goggles.[4][8]

  • Skin Protection: A standard laboratory coat must be worn and fully fastened.

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile gloves). Gloves must be inspected for integrity before use. Employ proper glove removal technique to avoid skin contact.[9]

  • Respiratory Protection: If handling the solid material outside of a fume hood or ventilated enclosure where dust may be generated, a government-approved respirator (e.g., NIOSH/MSHA-approved) is necessary.[4][5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is containment and transfer to a licensed hazardous waste facility.[3][10] The most common and recommended final disposal method for such nitrogen-containing heterocyclic compounds is high-temperature incineration.[7]

Step 1: Waste Segregation and Collection

  • Do Not Mix: Unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department, do not mix this compound waste with other waste streams.[7]

  • Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated items (e.g., weighing paper, disposable spatulas, contaminated gloves), in a designated, sealable, and chemically compatible hazardous waste container.[7][10] A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable liquid hazardous waste container. Ensure the container material is compatible with the solvent used.[11]

Step 2: Proper Labeling

Accurate and clear labeling is a critical compliance and safety step. The waste container label must include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • Appropriate hazard warnings (e.g., "Harmful," "Irritant")[7]

  • The accumulation start date

  • The name of the principal investigator and laboratory location

Step 3: Spill Management and Decontamination

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[9]

  • Wear Full PPE: Don the appropriate PPE as described in Section 2.

  • Containment: For solid spills, carefully sweep up the material and place it into the designated solid hazardous waste container. Avoid generating dust.[10]

  • Decontamination: After the material is collected, decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Collect Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, wipes, contaminated PPE) must be placed in the solid hazardous waste container.[9]

Step 4: Temporary Storage

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area must be:

  • Well-ventilated.[3]

  • Away from incompatible materials, such as strong oxidizing agents.[5]

  • Under the control of laboratory personnel.

  • Clearly marked as a hazardous waste storage area.

Step 5: Final Disposal

  • Schedule a Pickup: Follow your institution's established procedures to request a hazardous waste pickup from the EHS department.

  • Professional Disposal: The ultimate disposal must be handled by a licensed professional waste disposal company, which will typically use high-temperature incineration to destroy the compound in a controlled and environmentally sound manner.[7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_collection Collection & Containment cluster_storage Storage & Final Disposal start Start: Waste Generation (this compound) assess 1. Hazard Assessment (Irritant, Harmful) start->assess ppe 2. Don Full PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate 3. Segregate Waste (Solid vs. Liquid) ppe->segregate spill Spill Occurs ppe->spill At any stage collect_solid Collect in Solid Waste Container segregate->collect_solid collect_liquid Collect in Liquid Waste Container segregate->collect_liquid label_waste 4. Label Container (Name, Hazards, Date) collect_solid->label_waste collect_liquid->label_waste store 5. Store in Designated Satellite Accumulation Area label_waste->store request 6. Request EHS Pickup store->request dispose 7. Professional Disposal (High-Temp Incineration) request->dispose end End: Disposal Complete dispose->end cleanup Spill Cleanup Protocol (Contain, Decontaminate) spill->cleanup Follow Procedure cleanup->collect_solid Dispose of Cleanup Materials

Caption: Disposal Workflow for this compound.

References

  • Fisher Scientific. Pyrazolo[1,5-a]pyridine-2-carboxylic acid - Safety Data Sheet. [Online] Available at: [Link]

  • PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine - Safety and Hazards. [Online] Available at: [Link]

  • PubChem. 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Hazards Identification. [Online] Available at: [Link]

  • PubChem. 1H-Pyrazolo(4,3-c)pyridin-3-amine - GHS Classification. [Online] Available at: [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Online] Available at: [Link]

Sources

Essential Protective Measures for Handling Pyrazolo[1,5-a]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safe Laboratory Practices

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from related compounds, Pyrazolo[1,5-a]pyridin-4-amine should be treated as a substance that may cause skin and eye irritation, and respiratory tract irritation.[2][3] Aromatic amines, as a class, can also present risks of toxicity if ingested.[4][5]

A comprehensive risk assessment should always precede any new experimental protocol. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., heating, aerosolizing), and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable for safeguarding against chemical exposure. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[1][6]Protects against splashes and airborne particles that can cause serious eye irritation.[2][3]
Hand Protection Chemically resistant gloves are required. Butyl rubber or neoprene gloves are recommended.[1][6] Nitrile gloves may offer limited protection for short-duration tasks, but should be changed frequently and immediately upon contamination.[7][8] Always inspect gloves for tears or punctures before use.Provides a critical barrier to prevent skin contact, which can lead to irritation.[2][3]
Body Protection A flame-retardant lab coat, fully buttoned, is the minimum requirement.[1] For procedures with a higher risk of splashing or exposure, chemical-resistant aprons or coveralls should be worn.Protects the skin on the arms and torso from accidental spills and contamination.
Respiratory Protection All handling of solid or volatile forms of this compound should be conducted in a certified chemical fume hood.[6][9] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[2][8]Prevents the inhalation of harmful dust, vapors, or mists that may cause respiratory irritation.[2][10]

Safe Handling Workflow: A Step-by-Step Procedural Guide

Adherence to a systematic workflow is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_1 Conduct Risk Assessment prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Verify Fume Hood Functionality prep_2->prep_3 handling_1 Work Within Fume Hood prep_3->handling_1 Proceed to Handling handling_2 Keep Containers Closed handling_1->handling_2 handling_3 Use Non-Sparking Tools handling_2->handling_3 cleanup_1 Decontaminate Work Area handling_3->cleanup_1 Proceed to Cleanup cleanup_2 Segregate Waste cleanup_1->cleanup_2 cleanup_3 Dispose of Waste via Certified Contractor cleanup_2->cleanup_3 cleanup_4 Doff and Dispose of PPE Correctly cleanup_3->cleanup_4

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Immediate and Appropriate Action

In the event of an exposure, swift and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][9] Seek immediate medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration.[2][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Route: Dispose of all chemical waste through a licensed and certified hazardous waste disposal contractor.[1][2] Adhere to all local, state, and federal regulations for chemical waste disposal. Do not pour this chemical down the drain.[1]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Jubilant Ingrevia Limited. (2024, January 25).
  • Penta Chemicals. (2024, November 26).
  • Benchchem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Unknown.
  • Unknown.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet - (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4- d]pyrimidin-4-amine.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Amino-1H-pyrazolo[3,4-d]pyrimidine.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
  • CHEMM. Personal Protective Equipment (PPE).
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube.
  • Unknown. Chemical Safety: Personal Protective Equipment.
  • Enamine.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide.
  • Fisher Scientific. SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-2-carboxylic acid.
  • AK Scientific, Inc. Safety Data Sheet - 4-Aminopyrazolo[3,4-d]pyrimidine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.